Technical Documentation Center

2-Phenylquinoline-4-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Phenylquinoline-4-carbohydrazide
  • CAS: 4779-54-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Phenylquinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Promise of 2-Phenylquinoline-4-carbohydrazide The quinoline ring system is a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 2-Phenylquinoline-4-carbohydrazide

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites have made it a cornerstone of drug discovery. Within this esteemed class of heterocycles, 2-phenylquinoline derivatives have emerged as particularly promising candidates for therapeutic development. This guide focuses on a key intermediate and bioactive molecule in its own right: 2-Phenylquinoline-4-carbohydrazide .

This technical guide will provide a comprehensive overview of the chemical properties of 2-Phenylquinoline-4-carbohydrazide, from its synthesis and characterization to its reactivity and burgeoning applications in drug development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this versatile molecule in their own investigations.

Core Molecular Attributes

2-Phenylquinoline-4-carbohydrazide is a solid, crystalline compound with the molecular formula C₁₆H₁₃N₃O.[1][2] Its structure features a quinoline core substituted with a phenyl group at the 2-position and a carbohydrazide moiety at the 4-position. This unique arrangement of functional groups imparts a specific set of chemical and physical properties that are central to its utility.

PropertyValueSource
IUPAC Name 2-phenylquinoline-4-carbohydrazide[1]
CAS Number 4779-54-8[1][2]
Molecular Formula C₁₆H₁₃N₃O[1][2]
Molecular Weight 263.29 g/mol [1]
Melting Point 222 °C[2]
Physical Form Powder[3]

Synthesis of 2-Phenylquinoline-4-carbohydrazide: A Step-by-Step Protocol

The synthesis of 2-Phenylquinoline-4-carbohydrazide is typically achieved through a two-step process, beginning with the well-established Pfitzinger reaction to construct the 2-phenylquinoline-4-carboxylic acid core, followed by conversion to the corresponding carbohydrazide.

Diagram of the Synthetic Workflow

Synthesis_Workflow A Isatin & Acetophenone B 2-Phenylquinoline-4-carboxylic acid A->B Pfitzinger Reaction (KOH, EtOH, Reflux) D Ethyl 2-phenylquinoline-4-carboxylate B:s->D:n Esterification (EtOH, H₂SO₄, Reflux) C Esterification F 2-Phenylquinoline-4-carbohydrazide D->F Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) E Hydrazinolysis

Caption: Synthetic pathway to 2-Phenylquinoline-4-carbohydrazide.

Part 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound. In this case, acetophenone provides the necessary carbon atoms to form the second ring and the phenyl substituent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • Addition of Carbonyl: To this solution, add a solution of acetophenone (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with 3 M hydrochloric acid to a pH of 5-6.

  • Isolation: The product, 2-phenylquinoline-4-carboxylic acid, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford a yellow powder.[4]

Part 2: Synthesis of 2-Phenylquinoline-4-carbohydrazide

The carboxylic acid is first converted to its corresponding ethyl ester, which then readily undergoes hydrazinolysis to yield the desired carbohydrazide.

Experimental Protocol:

  • Esterification: Suspend 2-phenylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The ethyl ester will precipitate and can be collected by filtration.

  • Hydrazinolysis: Dissolve the crude ethyl 2-phenylquinoline-4-carboxylate in ethanol. Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux: Reflux the mixture for 6-8 hours.

  • Isolation: Upon cooling, the 2-Phenylquinoline-4-carbohydrazide will crystallize out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data for 2-Phenylquinoline-4-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic region of the ¹H NMR spectrum of 2-phenylquinoline derivatives can be complex due to overlapping signals.[5] For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY and HMBC are highly recommended.[5]

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

    • ~10.28 (s, 1H, -NH-): This singlet corresponds to the secondary amine proton of the hydrazide group and is exchangeable with D₂O.[6]

    • ~8.84-7.21 (m, 11H, Ar-H): A complex multiplet representing the protons of the quinoline and phenyl rings.

    • ~4.5 (br s, 2H, -NH₂): A broad singlet for the primary amine protons of the hydrazide, also exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

    • ~165.0 (C=O): Carbonyl carbon of the carbohydrazide.

    • ~156.0 - 118.0 (Ar-C): A series of peaks corresponding to the aromatic carbons of the quinoline and phenyl rings.

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹):

    • 3300-3450 (N-H stretching): Two distinct bands for the -NH₂ group and one for the -NH- group.

    • ~1650 (C=O stretching): A strong absorption band for the amide carbonyl group.

    • ~1600, 1550, 1480 (C=C and C=N stretching): Bands characteristic of the aromatic rings.

Mass Spectrometry
  • HRMS (ESI): Calculated for C₁₆H₁₄N₃O [M+H]⁺: 264.1131; Found: 264.1135.

Reactivity and Chemical Transformations

The chemical reactivity of 2-Phenylquinoline-4-carbohydrazide is dominated by the nucleophilic character of the hydrazide moiety. This functional group serves as a versatile handle for the synthesis of a wide array of derivatives.

Diagram of Key Reactions

Reactions A 2-Phenylquinoline-4-carbohydrazide B Schiff Bases (Hydrazones) A->B R-CHO (Aldehyde) C 1,3,4-Oxadiazoles A->C CS₂/KOH then Alkyl Halide D Pyrazoles A->D β-Diketone E N-Acyl Derivatives A->E Acid Chloride or Anhydride

Caption: Common chemical transformations of 2-Phenylquinoline-4-carbohydrazide.

  • Formation of Hydrazones (Schiff Bases): The terminal -NH₂ group readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a key step in the synthesis of more complex bioactive molecules.[7][8]

  • Cyclization Reactions: The carbohydrazide can be used as a synthon for the construction of various five-membered heterocycles. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole derivatives.

  • Acylation: The nitrogen atoms of the hydrazide can be acylated using acid chlorides or anhydrides to produce N-acyl derivatives.

Applications in Drug Discovery and Development

The 2-phenylquinoline scaffold, functionalized with a carbohydrazide at the 4-position, has proven to be a fertile ground for the discovery of novel therapeutic agents.

Anticancer Activity
  • Tubulin Polymerization Inhibition: Derivatives of 2-phenylquinoline-4-carboxamide have been identified as a new class of tubulin polymerization inhibitors.[9] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[9] Molecular docking studies have shown that these molecules can bind to the colchicine binding site of tubulin.[9]

  • Histone Deacetylase (HDAC) Inhibition: The 2-phenylquinoline-4-carboxylic acid framework has been utilized as a cap group in the design of novel histone deacetylase (HDAC) inhibitors.[4][10][11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[10][11] Hydrazide derivatives, in particular, have shown promising and selective inhibitory activity against certain HDAC isoforms, such as HDAC3.[4][10][11]

Anti-inflammatory and Analgesic Activity

Novel carboxamide derivatives synthesized from 2-Phenylquinoline-4-carbohydrazide have demonstrated significant anti-inflammatory and analgesic properties in animal models.[6] Some of these compounds have shown efficacy comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[6]

Neurokinin-3 (NK3) Receptor Antagonism

N',2-diphenylquinoline-4-carbohydrazide derivatives have been developed as potent antagonists of the neurokinin-3 (NK3) receptor.[12] These antagonists have shown promise in preclinical studies for the treatment of central nervous system (CNS) disorders.[12]

Conclusion

2-Phenylquinoline-4-carbohydrazide is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis, versatile reactivity, and the proven biological activity of its derivatives make it an invaluable building block for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, with the aim of fostering further research and innovation in this exciting area of drug discovery.

References

  • PubChem. 2-Phenylquinoline-4-carbohydrazide. National Center for Biotechnology Information. [Link]

  • PubChem. N',2-diphenylquinoline-4-carbohydrazide 8m. National Center for Biotechnology Information. [Link]

  • Ma, Y., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 140, 163-175. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928307. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928307. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928307. [Link]

  • Khalifa, N. M., et al. (2017). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 28(2). [Link]

  • ResearchGate. N',2-Diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. [Link]

  • Malgesini, B., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(22), 5838-5842. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]

  • Mague, J. T., et al. (2016). (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide. IUCrData, 1(10), x161544. [Link]

  • Royal Society of Chemistry. Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. [Link]

  • MilliporeSigma. 2-phenylquinoline-4-carbohydrazide. [Link]

Sources

Exploratory

The Pharmacological Scaffold: Biological Activities and Synthesis of 2-Phenylquinoline-4-carbohydrazide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Molecular Rationale The development of novel, multi-target chemotypes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Molecular Rationale

The development of novel, multi-target chemotypes is a cornerstone of modern drug discovery. Among privileged scaffolds, 2-Phenylquinoline-4-carbohydrazide (2-PQC) has emerged as a highly versatile intermediate. The quinoline core provides a rigid, planar, lipophilic framework capable of intercalating into DNA or occupying the hydrophobic pockets of kinase active sites.

Crucially, the strategic incorporation of the carbohydrazide moiety (-CO-NH-NH₂) at the C4 position transforms the inert quinoline ring into a dynamic pharmacophore. The carbohydrazide acts as an exceptional hydrogen bond donor-acceptor system, which is essential for anchoring the molecule to target residues (e.g., the ATP-binding cleft of Epidermal Growth Factor Receptor [EGFR] or the catalytic site of bacterial DNA gyrase). Furthermore, the terminal primary amine of the hydrazide allows for facile derivatization into Schiff bases (hydrazide-hydrazones), enabling the rapid generation of combinatorial libraries for structure-activity relationship (SAR) optimization.

Mechanistic Pathways of Biological Activity

The biological efficacy of 2-PQC derivatives is primarily bifurcated into oncology (anticancer) and infectious disease (antimicrobial) applications.

Anticancer Efficacy: Kinase Inhibition

In oncology, 2-PQC derivatives—particularly when hybridized with acrylamide or chalcone moieties—exhibit potent antiproliferative effects. Mechanistically, these compounds act as competitive inhibitors of EGFR Tyrosine Kinase (EGFR-TK) and the Phosphoinositide 3-kinase (PI3K) pathway. By mimicking the adenine ring of ATP, the quinoline nitrogen and carbohydrazide oxygen form critical hydrogen bonds with the hinge region of the kinase domain. This binding prevents the auto-phosphorylation of the receptor, thereby arresting downstream survival signals and inducing apoptosis in breast carcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines [1].

Antimicrobial Efficacy: DNA Gyrase Disruption

In prokaryotes, 2-PQC derivatives target DNA Gyrase and Topoisomerase IV . The planar quinoline system intercalates into the bacterial DNA at the enzyme-cleavage site, while the carbohydrazide linker interacts with the enzyme's catalytic residues. This stabilizes the DNA-enzyme cleavage complex, preventing the re-ligation of DNA strands. The resulting accumulation of double-strand breaks halts DNA supercoiling and replication, leading to rapid bactericidal activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) pathogens [2].

MOA cluster_0 Anticancer Mechanism (Eukaryotes) cluster_1 Antimicrobial Mechanism (Prokaryotes) PQC 2-PQC Derivatives (Pharmacophore) EGFR EGFR Tyrosine Kinase PQC->EGFR Competitive ATP Binding Gyrase DNA Gyrase / Topoisomerase IV PQC->Gyrase Cleavage Complex Stabilization PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Cascade Apoptosis Apoptosis Induction (MCF-7, A549 cells) PI3K->Apoptosis Inhibition of Survival DNA DNA Supercoiling Arrest Gyrase->DNA Catalytic Inhibition Death Bacterial Cell Death (S. aureus, P. aeruginosa) DNA->Death Replication Halt

Dual mechanistic pathways of 2-PQC derivatives in oncology and microbiology.

Quantitative Efficacy Data

The structural tuning of the 2-PQC scaffold directly dictates its target affinity. Below is a synthesized comparison of the biological activities of various 2-PQC hybrids based on recent pharmacological evaluations.

Table 1: Anticancer Activity Profiles (IC₅₀)
Compound DerivativeTarget Cell Line / AssayTarget KinaseIC₅₀ ValueSource
6h (Acrylamide hybrid)MCF-7 (Breast Carcinoma)EGFR-TK2.71 μM[1]
6h (Acrylamide hybrid)Cell-free enzymatic assayEGFR-TK0.22 μM[1]
9i (Chalcone hybrid)K-562 (Leukemia)PI3K1.90 μM[3]
9i (Chalcone hybrid)A549 (Lung Adenocarcinoma)PI3K3.90 μM[3]
Table 2: Antimicrobial Activity Profiles (MIC)
Compound DerivativeTarget PathogenTarget EnzymeMIC ValueSource
6b (4-methoxyphenyl hybrid)Staphylococcus aureusDNA Gyrase38.64 μM[2]
10j (Pyridine-3-ylmethylene)Pseudomonas aeruginosaUnknown1.56 μg/mL[4]
10j (Pyridine-3-ylmethylene)Staphylococcus aureusUnknown0.39 μg/mL[4]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the 2-PQC scaffold and the biological validation of its derivatives. Every step is designed as a self-validating system.

Chemical Synthesis of the 2-PQC Scaffold

The synthesis relies on a two-step transformation from 2-phenylquinoline-4-carboxylic acid (cinchophen).

Synthesis A 2-Phenylquinoline-4-carboxylic acid (Cinchophen) B Esterification (EtOH, H2SO4, Reflux) A->B C Ethyl 2-phenylquinoline-4-carboxylate B->C Yield: ~85% D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 2-Phenylquinoline-4-carbohydrazide D->E Yield: ~94%

Step-by-step synthetic workflow for the 2-PQC intermediate.

Step 1: Esterification

  • Reaction Setup: Suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (excess). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Causality: H₂SO₄ protonates the carbonyl oxygen of the acid, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol.

  • Execution: Reflux the mixture for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Neutralize the mixture with 10% NaHCO₃ to precipitate ethyl 2-phenylquinoline-4-carboxylate. Filter and recrystallize.

Step 2: Hydrazinolysis

  • Reaction Setup: Dissolve the ester (1.0 eq) in absolute ethanol and add 99% hydrazine hydrate (excess, ~3.0 eq).

  • Causality: Hydrazine benefits from the "alpha-effect," making it a highly potent nucleophile. It readily displaces the ethoxy leaving group, driving the reaction toward the thermodynamically stable carbohydrazide [5].

  • Execution: Reflux for 6 hours. Upon cooling, the target compound precipitates.

  • Validation: Confirm structure via IR spectroscopy. The successful conversion is validated by the disappearance of the ester C=O stretch at ~1724 cm⁻¹ and the appearance of the N-H stretch at ~3385 cm⁻¹.

In Vitro Cytotoxicity Assay (Sulforhodamine B Protocol)

To evaluate the anticancer efficacy of 2-PQC derivatives, the Sulforhodamine B (SRB) colorimetric assay is preferred over MTT due to its linearity with cell mass and independence from mitochondrial metabolic fluctuations.

  • Cell Seeding: Plate MCF-7 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Compound Treatment: Treat cells with serial dilutions of the 2-PQC derivative (e.g., 0.1 μM to 100 μM) dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Incubate for 48 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, firmly cross-linking the cells to the plate bottom and preventing cell loss during subsequent washing steps.

  • Staining: Wash plates with distilled water and dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes. Causality: SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, linear proxy for total cellular protein mass (and thus, cell number).

  • Solubilization & Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10 mM Tris base (pH 10.5). Read the optical density (OD) at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. 1

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. 2

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PMC. 3

  • Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry.

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Taylor & Francis. 4

Sources

Foundational

The 2-Phenylquinoline-4-Carbohydrazide Scaffold: A Technical Guide to Synthesis, Derivatization, and Pharmacological Profiling

Executive Summary The 2-phenylquinoline-4-carbohydrazide architecture has emerged as a privileged pharmacophore in modern medicinal chemistry. By combining the lipophilic, electron-deficient quinoline core with the versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinoline-4-carbohydrazide architecture has emerged as a privileged pharmacophore in modern medicinal chemistry. By combining the lipophilic, electron-deficient quinoline core with the versatile hydrogen-bonding capacity of a carbohydrazide linker, this scaffold serves as a foundational building block for synthesizing highly targeted therapeutics. This whitepaper provides an in-depth mechanistic guide to the synthesis, validation, and biological application of 2-phenylquinoline-4-carbohydrazide derivatives, specifically focusing on their roles as kinase inhibitors, epigenetic modulators, and antimicrobial agents.

Pharmacological Landscape & Mechanistic Rationale

The structural plasticity of the carbohydrazide moiety allows for diverse molecular hybridization, enabling these derivatives to interact with multiple biological targets:

  • EGFR Tyrosine Kinase Inhibition: When hybridized with acrylamide moieties, the scaffold effectively targets the Epidermal Growth Factor Receptor (EGFR). The quinoline core intercalates into the ATP-binding pocket of the kinase, while the acrylamide acts as a Michael acceptor or steric blocker, leading to potent apoptosis in breast carcinoma (MCF-7) cells[1].

  • PI3K/Akt/mTOR Pathway Modulation: Coupling the carbohydrazide with chalcones yields hybrids that non-selectively inhibit PI3K isoforms. This disruption halts the downstream Akt/mTOR signaling cascade, inducing G2/M cell cycle arrest and apoptosis in non-small cell lung cancer (A549) and chronic myeloid leukemia (K-562) cell lines[2].

  • Epigenetic Regulation (HDAC3): The hydrazide group can function as a highly selective Zinc-Binding Group (ZBG). When attached to the 2-phenylquinoline cap, these derivatives selectively chelate the zinc ion in the active site of Histone Deacetylase 3 (HDAC3), promoting chromatin remodeling and tumor suppression[3].

  • Microbial DNA Gyrase Inhibition: Halogenated derivatives, particularly 2-(4-bromophenyl)quinoline-4-carbohydrazides linked to hydrazones, exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase, effectively preventing supercoiling in Staphylococcus aureus[4].

Biological Pathways & Mechanism of Action

The following diagram illustrates the multi-target signaling pathways disrupted by 2-phenylquinoline derivatives, highlighting the convergence on cellular apoptosis.

G Ligand 2-Phenylquinoline Derivatives EGFR EGFR-TK Ligand->EGFR Inhibits PI3K PI3K Ligand->PI3K Inhibits HDAC3 HDAC3 Ligand->HDAC3 Inhibits EGFR->PI3K Activates AKT Akt PI3K->AKT Activates MTOR mTOR AKT->MTOR Activates Apoptosis Apoptosis MTOR->Apoptosis Blocks CellCycle G2/M Arrest HDAC3->CellCycle Blocks CellCycle->Apoptosis Induces

Fig 1: Multi-target signaling inhibition by 2-phenylquinoline derivatives inducing apoptosis.

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a self-validating system. The synthesis of 2-phenylquinoline-4-carbohydrazide from 2-phenylquinoline-4-carboxylic acid (cinchophen) requires strict control over reaction environments to ensure high yield and purity[5].

Protocol A: Fischer Esterification of Cinchophen

Objective: Convert the unreactive carboxylic acid into an electrophilic ethyl ester. Causality: Carboxylic acids resist direct nucleophilic acyl substitution by hydrazines under mild conditions due to the formation of stable carboxylate salts. Acid-catalyzed esterification protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon for subsequent steps.

  • Reaction Setup: Suspend 1.0 equivalent of 2-phenylquinoline-4-carboxylic acid in an excess of absolute ethanol (acting as both solvent and reactant).

  • Catalysis: Add catalytic concentrated sulfuric acid ( H2​SO4​ ) dropwise. Rationale: H2​SO4​ acts as a dehydrating agent and proton source, driving the equilibrium toward the ester.

  • Reflux: Heat the mixture to reflux (78°C) for 12-14 hours.

  • Workup: Neutralize the cooled mixture with 10% NaHCO3​ to halt the reaction and precipitate the ester. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Self-Validating Checkpoint: Perform IR spectroscopy. Do not proceed until the broad carboxylic -OH stretch (2500–3300 cm−1 ) disappears and a sharp ester C=O stretch emerges at ~1724 cm−1 [5].

Protocol B: Hydrazinolysis to the Core Scaffold

Objective: Synthesize 2-phenylquinoline-4-carbohydrazide via aminolysis. Causality: Hydrazine hydrate is utilized because the hydrate form is significantly safer to handle than anhydrous hydrazine, yet retains sufficient nucleophilicity to displace the ethoxy leaving group without causing excessive hydrolysis back to the acid.

  • Reaction Setup: Dissolve the ethyl 2-phenylquinoline-4-carboxylate in absolute ethanol.

  • Nucleophilic Attack: Add 1.5 to 2.0 equivalents of 80% hydrazine hydrate. Rationale: An excess of hydrazine drives the reaction to completion and prevents the formation of symmetric diacylhydrazines.

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Isolation: Upon cooling, the target carbohydrazide will precipitate as a white/yellowish crystalline solid. Filter and wash with cold ethanol.

  • Self-Validating Checkpoint: Confirm product formation via 1H NMR. Look for a broad singlet at ~4.52 ppm ( −NH2​ , 2H) and a distinct singlet at ~10.03 ppm ( −NH , 1H, D2​O exchangeable). IR must show N-H stretching at ~3385 cm−1 [5].

Protocol C: Derivatization via Schiff Base Formation (Hydrazones)

Objective: Hybridize the scaffold with aromatic aldehydes for targeted screening.

  • Condensation: Equimolar amounts of the carbohydrazide and an aromatic aldehyde (e.g., 2-hydroxybenzaldehyde) are dissolved in ethanol with a catalytic amount of glacial acetic acid.

  • Causality: The acid catalyst protonates the aldehyde carbonyl, facilitating nucleophilic attack by the primary amine of the hydrazide, followed by dehydration to form the imine (C=N) bond.

  • Validation: 1H NMR must reveal the disappearance of the −NH2​ signal and the appearance of a highly deshielded azomethine proton ( −N=CH− ) at ~8.2 - 8.6 ppm[6].

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of these derivatives is heavily dependent on the functional groups attached to the carbohydrazide linker. The table below summarizes the quantitative data from recent in vitro assays, demonstrating the broad-spectrum utility of this scaffold.

Compound Class / Hybrid TypePrimary Target / PathwayAssay Model (Cell Line / Pathogen)Potency (IC50 / MIC)Reference
Acrylamide Hybrid (Compound 6h) EGFR Tyrosine KinaseMCF-7 (Breast Carcinoma) IC50​ = 2.71 μM[1]
Chalcone Hybrid (Compound 9i) PI3K/Akt/mTORK-562 (Chronic Myeloid Leukemia) IC50​ = 1.91 μM[2]
Chalcone Hybrid (Compound 9i) PI3K-γ IsoformEnzymatic Kinase Assay IC50​ = 52 nM[2]
Hydrazone Hybrid (Compound 6b) Bacterial DNA GyraseStaphylococcus aureusMIC = 38.64 μM[4]
Hydrazide ZBG (Compound D28) Histone Deacetylase 3 (HDAC3)Enzymatic Assay IC50​ = 24.45 μM[3]

SAR Insights:

  • Anticancer Activity: The inclusion of electron-withdrawing groups (e.g., nitro or halogens) on the terminal aromatic rings of acrylamide or chalcone hybrids significantly enhances binding affinity within the ATP pockets of kinases[1],[2].

  • Antimicrobial Activity: Halogenation at the 4-position of the 2-phenyl ring (e.g., 4-bromophenyl) increases lipophilicity (clogP), facilitating better penetration through the bacterial cell wall to reach DNA gyrase targets[4].

Conclusion & Future Perspectives

The 2-phenylquinoline-4-carbohydrazide scaffold is a highly modular platform for drug discovery. By adhering to strict, self-validating synthetic protocols, researchers can reliably generate libraries of hydrazones, acrylamides, and chalcone hybrids. Future development should focus on optimizing the pharmacokinetic profiles (ADMET) of these highly lipophilic compounds, potentially through the formulation of nanoparticle delivery systems or the integration of solubilizing functional groups, to transition these promising in vitro candidates into in vivo clinical models.

References

  • Title: Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies Source: Taylor & Francis / Polycyclic Aromatic Compounds URL: [Link]

  • Title: Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

Sources

Exploratory

Mechanistic Rationale: Poisoning the Bacterial DNA Topoisomerase Machinery

An in-depth technical analysis of 2-phenylquinoline-4-carbohydrazide reveals its critical role as a privileged scaffold in modern antibacterial drug discovery. As multidrug-resistant (MDR) pathogens increasingly evade tr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-phenylquinoline-4-carbohydrazide reveals its critical role as a privileged scaffold in modern antibacterial drug discovery. As multidrug-resistant (MDR) pathogens increasingly evade traditional fluoroquinolones, researchers are pivoting toward novel quinoline derivatives to exploit validated bacterial targets through alternative binding modalities[1].

This guide provides a comprehensive examination of the mechanistic rationale, synthetic assembly, and experimental validation of 2-phenylquinoline-4-carbohydrazide derivatives as potent DNA gyrase inhibitors.

Bacterial DNA gyrase is a type IIA topoisomerase uniquely capable of introducing negative supercoils into closed-circular DNA, a topological manipulation essential for DNA replication, transcription, and cellular division[2]. The enzyme functions as an ATP-dependent heterotetramer (GyrA₂GyrB₂)[3].

Traditional fluoroquinolones and novel quinoline-4-carbohydrazide derivatives act not merely as competitive inhibitors, but as enzyme poisons [4].

The Causality of Inhibition: During the catalytic cycle, DNA gyrase cleaves the "G-segment" of DNA, creating a transient covalent phosphotyrosine bond between the GyrA subunit and the DNA[4]. 2-Phenylquinoline-4-carbohydrazide derivatives intercalate into this DNA cleavage site. The quinoline core engages in π−π stacking with the DNA bases, while the carbohydrazide moiety extends into the enzyme's binding pocket, forming critical hydrogen bonds and stable complexes with metal ions[5]. This interaction stabilizes the ternary "cleavage complex" (Enzyme-DNA-Inhibitor), physically blocking the religation of the DNA strands[4].

When the bacterial replication fork collides with this stabilized complex, it converts transient single-strand breaks into lethal double-strand breaks, triggering the SOS response and rapid bacterial cell death[2].

G A DNA Gyrase (GyrA/GyrB) B Binds to DNA G-Segment A->B C ATP Hydrolysis & DNA Cleavage B->C E Stabilization of Cleavage Complex C->E Intercepted by D Quinoline Carbohydrazide D->E Binds to GyrA/DNA F Inhibition of DNA Ligation E->F G Bacterial Cell Death F->G

Mechanism of DNA gyrase inhibition by quinoline carbohydrazide derivatives.

Chemical Synthesis & Scaffold Assembly

The synthesis of 2-phenylquinoline-4-carbohydrazide utilizes a robust, three-step linear sequence starting from commercially available precursors. The pathway relies on the Pfitzinger reaction, followed by Fischer esterification and hydrazinolysis[6].

G Step1 Isatin + Acetophenone (Pfitzinger Reaction) Step2 2-Phenylquinoline-4-carboxylic acid Step1->Step2 Base/Heat Step3 Esterification (EtOH, H2SO4 cat.) Step2->Step3 Step4 Ethyl 2-phenylquinoline-4-carboxylate Step3->Step4 Dehydration Step5 Hydrazinolysis (Hydrazine Hydrate) Step4->Step5 Step6 2-Phenylquinoline-4-carbohydrazide Step5->Step6 Nucleophilic Substitution

Three-step synthetic workflow for 2-phenylquinoline-4-carbohydrazide.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carbohydrazide

Note: This protocol is designed as a self-validating system. Intermediate verification via Thin-Layer Chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) ensures downstream integrity.

Step 1: Pfitzinger Condensation

  • Reaction: Dissolve equimolar amounts of isatin and acetophenone in a 4:1 mixture of Ethanol/Water[7]. Add an excess of potassium hydroxide (KOH, 33% aqueous).

  • Causality: The strong base is required to hydrolyze the amide bond of isatin, opening the ring to form an reactive isatinic acid intermediate. This intermediate undergoes a cross-aldol condensation with the enolate of acetophenone, followed by cyclization to form the quinoline core[1].

  • Isolation: Reflux for 12 hours, cool, and acidify with dilute HCl to precipitate 2-phenylquinoline-4-carboxylic acid. Filter and dry.

Step 2: Fischer Esterification

  • Reaction: Suspend the carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ).

  • Causality: H2​SO4​ acts as a dual-purpose reagent. It protonates the carbonyl oxygen (increasing its electrophilicity for ethanol attack) and acts as a dehydrating agent, sequestering the water byproduct to drive the equilibrium toward the ester via Le Chatelier's principle[1].

  • Validation: Monitor via FTIR. The disappearance of the broad carboxylic O-H stretch and the appearance of a sharp ester C=O stretch at ~1724 cm⁻¹ confirms conversion[6].

Step 3: Hydrazinolysis

  • Reaction: Dissolve the ethyl ester in boiling ethanol and add an excess of hydrazine hydrate ( N2​H4​⋅H2​O ). Reflux for 6-8 hours.

  • Causality: Hydrazine is a potent alpha-effect nucleophile. It readily attacks the ester carbonyl, displacing the ethoxy leaving group via nucleophilic acyl substitution to yield the target carbohydrazide.

  • Validation: The final product precipitates upon cooling. Recrystallize from ethanol. Confirm identity via the emergence of a doublet N-H stretch at ~3385 cm⁻¹ in FTIR[6].

Structure-Activity Relationship (SAR) & Efficacy Data

The carbohydrazide moiety is an excellent synthetic handle for generating hydrazone derivatives. SAR studies indicate that appending electron-donating or halogenated aromatic rings to the carbohydrazide tail significantly enhances DNA gyrase binding affinity and overall antibacterial efficacy[1].

The table below summarizes the quantitative efficacy of selected quinoline derivatives against bacterial targets:

Compound / DerivativeTarget OrganismMIC ( μ M)DNA Gyrase IC 50​ ( μ M)
Compound 6b (4-methoxyphenyl acetamidohydrazinyl derivative)S. aureus38.6433.64
Compound 10 (Cyclic pyrazolone derivative)S. aureus191.368.45
Compound VI (Piperidine-substituted quinoline)M. tuberculosis1.72N/A
Ciprofloxacin (Reference Control)S. aureus< 1.03.80

Data synthesized from in vitro supercoiling and MIC assays[1]. While Ciprofloxacin remains highly potent, the novel quinoline carbohydrazide derivatives demonstrate viable IC50 values without crossing the blood-brain barrier, offering a distinct pharmacokinetic profile[1].

Biological Validation: DNA Supercoiling Inhibition Assay

To definitively prove that the synthesized compounds target DNA gyrase, a supercoiling inhibition assay must be performed. This protocol measures the enzyme's ability to convert relaxed plasmid DNA into a supercoiled state.

Protocol 2: S. aureus DNA Gyrase Supercoiling Assay

This assay is a self-validating system utilizing internal controls to rule out false positives caused by DNA degradation or protein denaturation.

1. Reaction Assembly:

  • Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL BSA.

  • Causality of ATP: Add 1 mM ATP to the buffer. DNA supercoiling is a thermodynamically unfavorable process; DNA gyrase requires the hydrolysis of two ATP molecules per catalytic cycle to drive the conformational changes necessary for strand passage[4].

  • Add 0.5 μ g of relaxed pBR322 plasmid DNA . (Starting with relaxed DNA is critical; if the enzyme is inhibited, the DNA will remain in its slow-migrating relaxed state[3]).

2. Compound Incubation:

  • Introduce the quinoline-4-carbohydrazide derivative (dissolved in DMSO) at varying concentrations.

  • Self-Validation Controls: Include a vehicle control (DMSO only) to prove the solvent does not inhibit the enzyme, and a positive control (Ciprofloxacin) to establish a baseline IC 50​ [1].

  • Add 1 U of purified S. aureus DNA gyrase (GyrA/GyrB) and incubate at 37°C for 30 minutes.

3. Termination and Extraction:

  • Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1).

  • Causality: The organic solvent denatures the DNA gyrase, stripping the protein from the DNA. This prevents protein-DNA complexes from artificially retarding DNA migration during electrophoresis.

4. Visualization:

  • Load the aqueous phase onto a 1% agarose gel lacking ethidium bromide. Run at 2 V/cm for 3 hours.

  • Stain the gel post-electrophoresis with ethidium bromide and visualize under UV light.

  • Interpretation: Active gyrase (DMSO control) will produce a fast-migrating band of supercoiled DNA. Effective inhibition by the quinoline derivative will result in a slow-migrating band of relaxed DNA. The IC 50​ is calculated as the concentration of inhibitor that prevents 50% of the plasmid from being supercoiled[3].

Conclusion

2-Phenylquinoline-4-carbohydrazide represents a highly versatile and chemically accessible scaffold for the development of next-generation DNA gyrase poisons. By leveraging the Pfitzinger reaction and subsequent hydrazinolysis, researchers can generate diverse libraries of hydrazone derivatives. Through rational SAR optimization and rigorous validation via ATP-dependent supercoiling assays, this class of compounds holds significant promise for overcoming the growing crisis of fluoroquinolone-resistant bacterial infections.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC -[Link]

  • Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives - JOCPR -[Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents - MDPI -[Link]

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs - Taylor & Francis -[Link]

  • Mechanism of action of and resistance to quinolones - PMC -[Link]

  • Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - ASM Journals -[Link]

  • DNA Gyrase as a Target for Quinolones - PMC -[Link]

Sources

Foundational

Pfitzinger reaction for quinoline synthesis

Engineering the Quinoline Scaffold: A Comprehensive Guide to the Pfitzinger Reaction in Drug Discovery Executive Summary The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction), first discovered in 1886,...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Quinoline Scaffold: A Comprehensive Guide to the Pfitzinger Reaction in Drug Discovery

Executive Summary

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction), first discovered in 1886, remains a cornerstone of modern heterocyclic chemistry[1]. It provides a robust, one-pot synthetic route to substituted quinoline-4-carboxylic acids (cinchoninic acids) through the base-catalyzed condensation of isatin with an α-methylene-containing carbonyl compound[1][2]. Because the quinoline core is a "privileged scaffold" in medicinal chemistry—exhibiting potent antineoplastic, antiviral, and antioxidant properties—mastering the nuances of this reaction is a highly valuable asset for drug development professionals[3][4].

Mechanistic Causality: Decoding the Reaction Pathway

To optimize the Pfitzinger reaction, one must first understand the thermodynamic and kinetic drivers of its mechanism. The reaction is not a simple concerted condensation; it is a multi-step cascade[2][5].

  • Amide Hydrolysis (Ring Opening): The reaction initiates with the nucleophilic attack of a strong base on the amide carbonyl of isatin. This cleaves the five-membered lactam ring, generating the basic salt of 2-aminophenylglyoxylate (a keto-acid intermediate)[1][2].

  • Imine Formation: The liberated primary aniline amine acts as a nucleophile, attacking the electrophilic carbon of the introduced ketone or aldehyde to form a Schiff base (imine)[5][6].

  • Tautomerization & Cyclization: The imine tautomerizes to a more nucleophilic enamine. An intramolecular aldol-type condensation then occurs between the enamine carbon and the keto-acid carbonyl[1][2].

  • Dehydration: The system undergoes dehydration (loss of H2​O ) to achieve full aromatization, yielding the thermodynamically stable quinoline-4-carboxylic acid[1][5].

Mechanism Isatin Isatin (Lactam Ring) Base KOH / NaOH (Base Hydrolysis) Isatin->Base KetoAcid 2-Aminophenylglyoxylate (Keto-acid Intermediate) Base->KetoAcid Ring Cleavage Imine Schiff Base (Imine/Enamine) KetoAcid->Imine + Carbonyl Carbonyl α-Methylene Carbonyl (Ketone/Aldehyde) Carbonyl->Imine Cyclization Intramolecular Aldol Condensation Imine->Cyclization Tautomerization Product Quinoline-4-carboxylic acid (Aromatized Core) Cyclization->Product Dehydration (-H2O)

Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.

Reaction Engineering: The "Why" Behind the Protocol

As an application scientist, troubleshooting the Pfitzinger reaction requires understanding the physical chemistry of the reaction mixture.

  • Base Selection (KOH vs. NaOH): Potassium hydroxide (KOH) is overwhelmingly preferred over sodium hydroxide (NaOH)[2]. The potassium salts of the 2-aminophenylglyoxylate intermediate exhibit significantly higher solubility in aqueous-ethanolic mixtures than their sodium counterparts. This prevents premature precipitation of the intermediate, ensuring a homogeneous phase for the subsequent condensation step[2][7].

  • Sequential Addition vs. One-Pot Dumping: A common cause of failure (resulting in intractable black tar) is adding all reagents simultaneously[8]. Isatin must be fully hydrolyzed by the base before the carbonyl compound is introduced. If the ketone is added too early under strong basic conditions, it will undergo self-aldol condensation, consuming the starting material and creating polymeric resins[8].

  • Work-Up Logic (Self-Validating Isolation): The reaction yields a carboxylate salt dissolved in a highly basic aqueous layer. By washing this aqueous layer with diethyl ether, we selectively extract unreacted ketones and neutral polymeric byproducts[2][8]. The subsequent acidification (carefully titrated to pH 4-5 with HCl or acetic acid) selectively protonates the carboxylate, causing the zwitterionic/acidic quinoline product to crash out of solution as a pure precipitate[2][8].

Substrate Scope & Quantitative Yields

The versatility of the Pfitzinger reaction allows for extensive functionalization of the quinoline core. The table below summarizes representative yields based on varying the isatin and carbonyl substrates[2][5][7][8].

Isatin DerivativeCarbonyl SubstrateProduct FormedYield (%)Reaction Condition
IsatinButan-2-one (Methyl ethyl ketone)2,3-Dimethylquinoline-4-carboxylic acid65 - 75%Conventional Reflux (KOH/EtOH)
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid~80%Conventional Reflux (KOH/EtOH)
IsatinBenzyl phenyl ketone2,3-Diphenylquinoline-4-carboxylic acid~70%Conventional Reflux (KOH/EtOH)
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid36%Basic Reflux (KOH/EtOH)
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid86%Acidic Condition (HCl/AcOH)

Note: Highly sterically hindered ketones or 1,3-dicarbonyls often result in dramatically reduced yields (<10%) due to competing side reactions[2].

Validated Experimental Methodologies

The following protocols are engineered for high reproducibility, incorporating the causality principles discussed above.

Protocol A: Optimized Conventional Reflux Synthesis [2][8] Target: 2,3-dimethylquinoline-4-carboxylic acid

  • Hydrolysis: In a round-bottom flask, dissolve 0.02 mol of Potassium Hydroxide (KOH) in a mixture of 1 mL distilled water and 40 mL absolute ethanol.

  • Ring Opening: Add 0.0075 mol of Isatin to the basic solution. Stir continuously at room temperature for 1 hour. Validation checkpoint: The solution color must transition from deep purple to a light straw-brown, indicating complete cleavage of the lactam ring.

  • Condensation: Gradually add 0.015 mol of Butan-2-one (Methyl ethyl ketone) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65–79 °C) and maintain for 24 hours under continuous stirring. Monitor the disappearance of the intermediate via TLC.

  • Purification (Work-up): Cool to room temperature. Remove ethanol via rotary evaporation. Dilute the residue with 20 mL distilled water.

  • Extraction: Wash the aqueous phase with 3 x 15 mL diethyl ether to remove unreacted ketone and neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 4-5.

  • Isolation: Collect the precipitated pale-yellow solid via vacuum filtration. Wash with cold distilled water and recrystallize from an ethanol/water mixture.

Protocol B: Microwave-Assisted Synthesis [2] Advantage: Reduces reaction time from 24 hours to minutes while minimizing thermal degradation.

  • Preparation: In a microwave-safe reaction vessel, add 10.0 mmol of Isatin to 15 mL of a 33% aqueous KOH solution.

  • Addition: Add 10.0 mmol of the target carbonyl compound.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor for 9 minutes.

  • Work-up: Cool to room temperature, filter the dark solution, and pour the filtrate into 100 mL of ice water. Acidify with acetic acid to precipitate the product. Filter, wash, and dry.

Workflow Step1 1. Dissolve KOH in EtOH/H2O Add Isatin Decision1 Color changed from Purple to Brown? Step1->Decision1 Wait Continue Stirring (Prevent Tar Formation) Decision1->Wait No Step2 2. Add Carbonyl Compound Reflux 24h (65-79°C) Decision1->Step2 Yes (Ring Opened) Wait->Decision1 Step3 3. Evaporate EtOH Dilute with H2O Step2->Step3 Step4 4. Wash with Diethyl Ether (Removes Neutral Impurities) Step3->Step4 Step5 5. Acidify Aqueous Layer (pH 4-5 with HCl) Step4->Step5 Retain Aqueous Phase Step6 6. Vacuum Filtration & Recrystallization Step5->Step6 Product Precipitates

Experimental workflow and troubleshooting logic for the conventional Pfitzinger reaction.

Advanced Methodologies & Variations

While the conventional Pfitzinger reaction is highly effective, modern synthetic demands have driven the development of specialized variants:

  • The Halberkann Variant: By utilizing N-acyl isatins instead of unprotected isatins, the reaction yields 2-hydroxy-quinoline-4-carboxylic acids[1]. This is particularly useful for synthesizing sterically demanding or highly oxidized quinoline derivatives.

  • TMSCl-Mediated One-Pot Esterification: Traditionally, synthesizing quinoline-4-carboxylic esters required a two-step process (Pfitzinger synthesis of the acid, followed by Fischer esterification). Recent advancements demonstrate that reacting isatins with N,N-dimethylenaminones in the presence of Trimethylsilyl chloride (TMSCl) and an alcohol solvent permits simultaneous cyclization and esterification in a single, mild step[9].

Applications in Drug Development

The quinoline-4-carboxylic acid scaffold generated by the Pfitzinger reaction is a highly privileged structure in pharmacology[2][3].

  • Antioxidant Therapeutics: Modifications of the isatin core prior to the Pfitzinger reaction yield derivatives with potent radical-scavenging abilities. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrates superior hydrogen radical donation in DPPH assays compared to the parent isatin, making it a candidate for oxidative stress-related pathologies[4].

  • Oncology & DNA Intercalation: Indophenazino-fused quinoline derivatives, synthesized via the Pfitzinger reaction, exhibit significant antitumor activity. The planar nature of the extended aromatic system allows these molecules to act as DNA intercalating agents, mimicking the mechanism of action of established chemotherapeutics like ellipticine.

References

  • Wikipedia. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia.[Link]

  • Sangshetti, J. N., et al. "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, Bentham Science, 2014.[Link]

  • Universitas Indonesia. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction." Scholar Hub UI. [Link]

  • Yadav, Veena, et al. "Application of pfitzinger reaction in indophenazino fused carbazole." Journal of Chemical and Pharmaceutical Research, 2012.[Link]

  • Cambridge University Press. "Pfitzinger Quinoline Synthesis." Name Reactions in Organic Synthesis.[Link]

Sources

Exploratory

2-Phenylquinoline-4-carbohydrazide: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their aberrant activity has been impli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their aberrant activity has been implicated in a variety of diseases, most notably cancer, making them a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of 2-phenylquinoline-4-carbohydrazide as a potent histone deacetylase inhibitor. We will delve into the foundational principles of HDAC inhibition, the synthesis of this specific molecule, its mechanism of action, and a comprehensive suite of protocols for its in vitro and cellular characterization. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, providing both theoretical insights and practical methodologies to advance the study of this promising class of compounds.

The Rationale for Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[3] In numerous pathological conditions, particularly cancer, the balance between histone acetylation, governed by histone acetyltransferases (HATs), and deacetylation is disrupted, leading to aberrant gene expression that promotes tumor growth and survival.[3]

The 18 known human HDAC isoforms are categorized into four classes based on their homology to yeast proteins.[1] Classes I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent.[1] The zinc-dependent HDACs are the primary focus of small molecule inhibitor development.

HDAC inhibitors (HDACis) function by chelating the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[4] This leads to an accumulation of acetylated histones, a more open chromatin structure, and the reactivation of tumor suppressor genes.[4] Beyond their effects on histones, HDACis also influence the acetylation status and function of a multitude of non-histone proteins involved in critical cellular processes such as cell cycle progression, apoptosis, and DNA damage repair.[3]

The 2-Phenylquinoline Scaffold and the Hydrazide Zinc-Binding Group

The general pharmacophore model for an HDAC inhibitor consists of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region that spans the catalytic channel, and a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion.[5]

The 2-phenylquinoline-4-carbohydrazide scaffold incorporates these features in a unique and effective manner:

  • The 2-Phenylquinoline "Cap": The rigid, aromatic 2-phenylquinoline moiety serves as an effective cap group, participating in hydrophobic and pi-pi stacking interactions with amino acid residues at the rim of the HDAC active site.[1][6] This interaction contributes to the inhibitor's affinity and can influence its selectivity for different HDAC isoforms.

  • The Carbohydrazide "Zinc-Binding Group": While hydroxamic acids have traditionally been the most common ZBG in HDAC inhibitors, concerns about their potential for metabolic instability and off-target effects have spurred the exploration of alternative moieties.[7] The hydrazide group has emerged as a promising alternative, demonstrating potent HDAC inhibitory activity and, in some cases, improved isoform selectivity and pharmacokinetic properties.[8][9] Structural studies have revealed that the hydrazide group can form a bidentate chelation with the zinc ion in the HDAC active site, with the carbonyl oxygen and the terminal amino nitrogen coordinating with the metal.[7][10] This binding mode is analogous to that of hydroxamates.[10]

Synthesis of 2-Phenylquinoline-4-carbohydrazide

The synthesis of 2-phenylquinoline-4-carbohydrazide can be achieved through a multi-step process, beginning with the construction of the 2-phenylquinoline-4-carboxylic acid core via a Pfitzinger or Doebner reaction, followed by esterification and subsequent hydrazinolysis.

Synthesis of the 2-Phenylquinoline-4-carboxylic Acid Intermediate

The Pfitzinger reaction provides a reliable method for the synthesis of the quinoline-4-carboxylic acid scaffold.[7]

Reaction: Isatin is reacted with an acetophenone in the presence of a base to yield the corresponding 2-substituted quinoline-4-carboxylic acid.

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid [1]

  • Dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • Slowly add a solution of acetophenone (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture at 85°C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to 5-6 with 3 M hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-phenylquinoline-4-carboxylic acid.

Esterification of 2-Phenylquinoline-4-carboxylic Acid

To facilitate the subsequent reaction with hydrazine, the carboxylic acid is first converted to its corresponding ethyl ester.[7]

Reaction: 2-Phenylquinoline-4-carboxylic acid is heated in the presence of absolute ethanol and a catalytic amount of a strong acid.

Protocol: Synthesis of Ethyl 2-Phenylquinoline-4-carboxylate [7]

  • Suspend 2-phenylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Hydrazinolysis to Yield 2-Phenylquinoline-4-carbohydrazide

The final step involves the reaction of the ethyl ester with hydrazine hydrate to form the desired carbohydrazide.[7]

Reaction: Ethyl 2-phenylquinoline-4-carboxylate is refluxed with an excess of hydrazine hydrate.

Protocol: Synthesis of 2-Phenylquinoline-4-carbohydrazide [7]

  • Dissolve ethyl 2-phenylquinoline-4-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 10 equivalents).

  • Reflux the mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the crude 2-phenylquinoline-4-carbohydrazide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Synthesis_Workflow Isatin Isatin & Acetophenone CarboxylicAcid 2-Phenylquinoline-4-carboxylic Acid Isatin->CarboxylicAcid Pfitzinger Reaction (KOH, EtOH, 85°C) Ester Ethyl 2-Phenylquinoline-4-carboxylate CarboxylicAcid->Ester Esterification (EtOH, H₂SO₄, Reflux) Carbohydrazide 2-Phenylquinoline-4-carbohydrazide Ester->Carbohydrazide Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) In_Vitro_Workflow Compound 2-Phenylquinoline-4-carbohydrazide HDAC_Assay HDAC Inhibition Assay Compound->HDAC_Assay Cell_Culture Cancer Cell Lines Compound->Cell_Culture IC50 IC50 Values (Potency & Selectivity) HDAC_Assay->IC50 MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay GI50 GI50/IC50 Values (Antiproliferative Activity) MTT_Assay->GI50 Apoptosis_Data Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Data

Caption: In vitro characterization workflow.

Mechanism of Action and Expected Outcomes

The primary mechanism of action of 2-phenylquinoline-4-carbohydrazide is the inhibition of Class I and potentially Class II zinc-dependent HDACs. The hydrazide moiety is expected to chelate the zinc ion in the enzyme's active site, preventing the deacetylation of histone and non-histone protein substrates.

Expected Outcomes:

  • Enzymatic Inhibition: The compound is expected to exhibit potent inhibition of HDAC enzymes, particularly Class I isoforms. Data from a closely related derivative, compound D29 (a 2-phenylquinoline-4-carboxylic acid derivative with a hydrazide ZBG), showed significant selectivity for HDAC3. [1][11]

  • Cellular Effects: Treatment of cancer cells with 2-phenylquinoline-4-carbohydrazide is anticipated to induce hyperacetylation of histones, leading to changes in gene expression. This is expected to result in cell cycle arrest, induction of apoptosis, and an overall reduction in cell proliferation and viability. [1][11]

Quantitative Data Summary

While specific data for the parent 2-phenylquinoline-4-carbohydrazide is limited in the public domain, the following table summarizes the reported IC50 values for a closely related analog, compound D29, which features a hydrazide zinc-binding group attached to a 2-phenylquinoline-4-carboxylic acid core via a linker. [1][11]This data provides a valuable benchmark for the potential potency and selectivity of this class of compounds.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
D29 32.59183.50.477>1000

Data from Hui et al., 2022 [1][11]

Conclusion and Future Directions

2-Phenylquinoline-4-carbohydrazide represents a promising scaffold for the development of novel histone deacetylase inhibitors. The convergence of the robust 2-phenylquinoline cap group and the potent hydrazide zinc-binding moiety offers a compelling starting point for further medicinal chemistry optimization. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in-depth characterization of this and related compounds.

Future research in this area should focus on several key aspects:

  • Synthesis and Evaluation of Analogs: A systematic structure-activity relationship (SAR) study, exploring modifications to the 2-phenyl and quinoline rings, as well as the linker region (if incorporated), could lead to the identification of compounds with enhanced potency and isoform selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions of 2-phenylquinoline-4-carbohydrazide with different HDAC isoforms through techniques such as X-ray crystallography and molecular modeling will be crucial for rational drug design.

  • Pharmacokinetic and In Vivo Evaluation: Promising candidates should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of cancer to assess their therapeutic potential.

By leveraging the information and methodologies presented in this guide, researchers can contribute to the advancement of this exciting class of HDAC inhibitors and their potential translation into novel therapeutics.

References

  • ChemRxiv. (n.d.). Hydrazide-based class I HDAC inhibitors with HDAC3 preference completely reverse chemoresistance in a synergistic manner in platinum-resistant solid cancer cells. Retrieved from [Link]

  • Hassan, A. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17895-17911. [Link]

  • Zhang, L., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. Expert Opinion on Therapeutic Patents, 28(5), 385-394. [Link]

  • Raucci, A., et al. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity. Journal of Medicinal Chemistry, 65(17), 11657-11675. [Link]

  • Li, X., et al. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Bioorganic & Medicinal Chemistry Letters, 70, 128812. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Thakur, P. K., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2200. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 136, 465-476. [Link]

  • Yang, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5202. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed, 35910736. [Link]

  • Singh, N., et al. (2025). Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors.
  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 22895-22913. [Link]

  • Islam, M. R., et al. (2014). Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. HETEROCYCLES, 89(3), 697. [Link]

  • ResearchGate. (n.d.). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Li, X., et al. (2025). Discovery of Novel Hydrazide-Based HDAC3 Inhibitors as Epigenetic Immunomodulators for Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Sura, S., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1802. [Link]

Sources

Foundational

Introduction: The Quinoline Scaffold and the Rise of a Versatile Derivative

An In-Depth Technical Guide to the Research Landscape of 2-Phenylquinoline-4-carbohydrazide The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Landscape of 2-Phenylquinoline-4-carbohydrazide

The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents.[1][2] Among these, the quinoline-4-carboxylic acid framework has been particularly fruitful, serving as the basis for potent anticancer, antimicrobial, and anti-inflammatory compounds.[1] This guide focuses on a specific and highly versatile derivative: 2-Phenylquinoline-4-carbohydrazide .

The introduction of the carbohydrazide moiety (-CONHNH₂) at the 4-position of the 2-phenylquinoline core creates a molecule with significant therapeutic potential. The hydrazide group is not merely a passive linker; it is a reactive chemical handle for creating diverse libraries of compounds and often serves as a critical pharmacophoric element, particularly as a zinc-binding group (ZBG) in enzyme inhibition.[3][4][5] This dual functionality has positioned 2-phenylquinoline-4-carbohydrazide and its analogues as subjects of intense research in oncology, infectious disease, and neurology. This document provides a comprehensive overview of its synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, designed for researchers, scientists, and drug development professionals.

Core Synthesis and Chemical Derivatization

The synthesis of 2-phenylquinoline-4-carbohydrazide begins with the construction of its precursor, 2-phenylquinoline-4-carboxylic acid. The most prevalent and versatile methods for creating this core structure are the Doebner and Pfitzinger reactions.[1]

  • Doebner Reaction: This is a three-component condensation reaction involving an aniline, an aromatic aldehyde (e.g., benzaldehyde), and pyruvic acid, typically refluxed in ethanol.[1][6]

  • Pfitzinger Reaction: This method utilizes isatin or its derivatives, which react with an α-methylene ketone (in this case, acetophenone) in the presence of a strong base.[1][3][4] This reaction is highly effective for generating substituted quinoline-4-carboxylic acids.[1]

Once the 2-phenylquinoline-4-carboxylic acid is obtained, it is converted to the target carbohydrazide. This is typically a straightforward process involving the reaction of the carboxylic acid (or its corresponding ester) with hydrazine hydrate.

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol describes a representative synthesis of 2-phenylquinoline-4-carboxylic acid, the direct precursor to the title compound.

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Precursor)

  • Dissolve isatin (1 equivalent) in a 33% aqueous potassium hydroxide (KOH) solution.

  • Slowly add an ethanolic solution of acetophenone (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture at approximately 85°C for 8-12 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue and acidify the solution to a pH of 5-6 using 3 M hydrochloric acid (HCl).

  • The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration, washed with water, and dried.[3][4]

Step 2: Formation of 2-Phenylquinoline-4-carbohydrazide

  • Suspend the 2-phenylquinoline-4-carboxylic acid (1 equivalent) in ethanol.

  • Add a few drops of concentrated sulfuric acid as a catalyst and reflux for several hours to form the ethyl ester.

  • After cooling, remove the solvent and treat the resulting ester with an excess of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Upon cooling, the solid 2-phenylquinoline-4-carbohydrazide product precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.

G cluster_pfitzinger Pfitzinger Reaction cluster_hydrazide Hydrazide Formation Isatin Isatin Precursor 2-Phenylquinoline- 4-carboxylic Acid Isatin->Precursor Condensation & Cyclization Acetophenone Acetophenone Acetophenone->Precursor Condensation & Cyclization Base Base (KOH) Base->Precursor Condensation & Cyclization Target 2-Phenylquinoline- 4-carbohydrazide Precursor->Target Hydrazinolysis Hydrazine Hydrazine Hydrate

Caption: General synthetic workflow for 2-Phenylquinoline-4-carbohydrazide.

Therapeutic Potential and Biological Activities

The 2-phenylquinoline-4-carbohydrazide scaffold has been explored for several therapeutic applications, with the most significant research focused on its anticancer and antimicrobial properties.

Anticancer Activity: Targeting Epigenetics as a Histone Deacetylase (HDAC) Inhibitor

The overexpression and aberrant activity of histone deacetylases (HDACs) are closely linked to tumorigenesis, making them a key target in cancer therapy.[4][5] Derivatives of 2-phenylquinoline-4-carboxylic acid, including the hydrazide form, have emerged as novel HDAC inhibitors.[3][4][5]

Mechanism of Action: In the typical pharmacophore model of an HDAC inhibitor, the structure consists of a cap group, a linker, and a zinc-binding group (ZBG).[4] For this class of compounds, the 2-phenylquinoline moiety acts as the "cap," which interacts with residues at the surface of the enzyme's active site.[3][5] The carbohydrazide function serves as the crucial ZBG, chelating the zinc ion in the catalytic domain and inhibiting enzyme function.[3][4][5]

Research has shown that hydrazide-bearing derivatives exhibit remarkable selectivity for class I HDACs, particularly HDAC3.[3][4][5] For example, a derivative labeled D29 (a hydrazide analogue of a 2-phenylquinoline-4-carboxylic acid parent compound) showed potent inhibition of HDAC3 with an IC50 value of 0.477 µM, while displaying significantly lower activity against HDAC1, HDAC2, and HDAC6.[3][4] This selectivity is a promising feature, as isoform-selective HDAC inhibitors may offer improved therapeutic specificity and better safety profiles compared to pan-HDAC inhibitors.[4]

Cellular Effects: Inhibition of HDACs by these compounds leads to downstream anticancer effects. Studies on the parent carboxylic acid derivative (D28 ) revealed that its potent anticancer activity stems from the induction of G2/M phase cell cycle arrest and the promotion of apoptosis in cancer cells.[3][4][7] Treatment of K562 leukemia cells with these compounds led to a dose-dependent increase in the apoptotic cell population.[3][4]

G A 2-Phenylquinoline- 4-carbohydrazide Derivative B HDAC3 Enzyme A->B Inhibition (via Zn²⁺ chelation) C Histone Hyperacetylation B->C Prevents deacetylation D Altered Gene Expression C->D E G2/M Cell Cycle Arrest D->E F Induction of Apoptosis D->F G Cancer Cell Death E->G F->G

Caption: Proposed anticancer mechanism of action via HDAC3 inhibition.

Quantitative Data: In Vitro Activity of Representative Derivatives

CompoundTargetIC50 (µM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
D28 HDAC324.45K562 (Leukemia)1.02[3][4]
A549 (Lung)2.83[3]
MCF-7 (Breast)5.66[3]
D29 HDAC132.59-Reduced Potency[3][4]
HDAC2183.5-Reduced Potency[3][4]
HDAC30.477-Reduced Potency[3][4]
HDAC6>1000-Reduced Potency[3][4]
D30 HDAC11.427-Reduced Potency[4]
HDAC28.127-Reduced Potency[4]
HDAC30.100-Reduced Potency[4]
HDAC6>1000-Reduced Potency[4]
D28 is the parent carboxylic acid; D29 and D30 are its hydrazide derivatives. Interestingly, while the hydrazides showed improved enzyme inhibition, they had lower cellular antiproliferative activity in this specific study, highlighting the complex relationship between enzyme inhibition and cellular effects.[3][7]
Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a well-validated target for antibacterial agents.[8] The quinoline core itself is the foundational structure for quinolone antibiotics, which are known DNA gyrase inhibitors.[8] Research has confirmed that 2-phenylquinoline-4-carbohydrazide derivatives also possess this mechanism of action.[8]

Mechanism and Spectrum of Activity: By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, a critical step in replication and repair, ultimately leading to bacterial cell death.[8] Studies have demonstrated that these derivatives exhibit moderate-to-good antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[8] Activity against Gram-negative bacteria like Escherichia coli has also been reported, though often to a lesser extent.[6][8]

Molecular hybridization, a strategy that combines different pharmacophores, has been used to enhance the potency of these compounds. For example, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide were designed and synthesized as novel microbial DNA-gyrase inhibitors.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
2-phenyl-quinoline-4-carboxylic acid deriv. (5a4)Staphylococcus aureus64[6]
2-phenyl-quinoline-4-carboxylic acid deriv. (5a7)Escherichia coli128[6]
2-(4-bromophenyl)quinoline-4-carbohydrazide deriv. (6b)S. aureus DNA Gyrase (IC50)33.64 µM[8]
2-(4-bromophenyl)quinoline-4-carbohydrazide deriv. (10)S. aureus DNA Gyrase (IC50)8.45 µM[8]
Neurokinin-3 (NK3) Receptor Antagonism

Beyond oncology and infectious disease, the N',2-diphenylquinoline-4-carbohydrazide core has been identified as a potent antagonist of the neurokinin-3 (NK3) receptor.[9][10] NK3 receptors are involved in various physiological processes within the central nervous system (CNS), and their modulation is a therapeutic strategy for several neurological and psychiatric disorders.

A lead compound from this class demonstrated the ability to occupy NK3 receptors within the CNS following oral administration in animal models.[9] Further optimization of this scaffold, including the introduction of amine-containing side chains, led to derivatives with good selectivity and excellent pharmacokinetic (PK) properties, highlighting its potential for development as a CNS-active agent.[10]

Conclusion and Future Outlook

The 2-phenylquinoline-4-carbohydrazide scaffold is a privileged structure in modern medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the carbohydrazide moiety provide a robust platform for generating diverse chemical entities. Research to date has firmly established its potential in multiple therapeutic areas:

  • As an anticancer agent, its role as a selective HDAC3 inhibitor offers a promising avenue for epigenetic therapy, with demonstrated effects on cell cycle progression and apoptosis.

  • As an antimicrobial agent, it effectively targets bacterial DNA gyrase, providing a foundation for developing new antibiotics, particularly against Gram-positive pathogens.

  • As a CNS agent, it serves as a potent core for developing NK3 receptor antagonists.

Future research should focus on lead optimization to enhance isoform selectivity (for HDACs), broaden the antimicrobial spectrum, and improve CNS penetration and metabolic stability. The complex relationship between enzymatic inhibition and cellular activity, as seen in the HDAC inhibitor studies, warrants further investigation to better predict in vivo efficacy. As our understanding of the structure-activity relationships of this versatile core deepens, 2-phenylquinoline-4-carbohydrazide and its derivatives will undoubtedly continue to be a source of novel therapeutic candidates.

References

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link][3][4][5][7]

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Cai, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2469. [Link]

  • El-Gazzar, M. G., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A.[Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Request PDF. (n.d.). N ',2-Diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. ResearchGate. [Link]

  • Carling, R. W., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-51. [Link]

  • Islam, R., et al. (2014). Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. Semantic Scholar. [Link]

  • Bentham Science. (n.d.). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Bentham Science. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

  • ResearchGate. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. Bioorganic & Medicinal Chemistry Letters, 16(22), 5752-6. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Taylor & Francis. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • ACS Publications. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • PubMed. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta. [Link]

  • IJPPR. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Bio-Medical Research. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. Request PDF. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Phenylquinoline-4-carbohydrazide from Isatin

Executive Summary 2-Phenylquinoline-4-carbohydrazide is a highly versatile pharmacophore and synthetic intermediate utilized in the development of histone deacetylase (HDAC) inhibitors, potent antibacterial agents, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylquinoline-4-carbohydrazide is a highly versatile pharmacophore and synthetic intermediate utilized in the development of histone deacetylase (HDAC) inhibitors, potent antibacterial agents, and antivirals[1]. This application note provides a meticulously optimized, three-step synthetic protocol starting from commercially available isatin. By sequentially employing the Pfitzinger reaction, Fischer esterification, and hydrazinolysis, this methodology circumvents the need for expensive peptide coupling reagents while ensuring high atom economy, scalability, and product purity[2].

Mechanistic Rationale & Pathway Design

The construction of the 2-phenylquinoline core can theoretically be achieved via either the Doebner or Pfitzinger reactions. In this protocol, the 1 is selected due to its superior reliability and avoidance of highly reactive, unstable intermediates like pyruvic acid[1].

The sequence is designed with specific mechanistic checkpoints:

  • Step 1: Pfitzinger Ring Expansion : Strong base (KOH) catalyzes the ring-opening of the isatin lactam to form isatinic acid (2-aminophenylglyoxylic acid). Subsequent cross-aldol condensation with acetophenone and cyclization yields the quinoline core[3].

  • Step 2: Fischer Esterification : Direct amidation of a carboxylic acid with hydrazine is thermodynamically unfavorable and typically requires coupling agents (e.g., EDC/HOBt). Converting the acid to an ethyl ester activates the carbonyl carbon, lowering the activation energy for subsequent nucleophilic attack[2].

  • Step 3: Hydrazinolysis : The ethyl ester readily undergoes nucleophilic acyl substitution with hydrazine hydrate. Using an excess of hydrazine drives the equilibrium forward and statistically prevents the formation of diacylhydrazine dimers[4].

SynthesisWorkflow Step1 Isatin + Acetophenone Step2 2-Phenylquinoline-4-carboxylic acid (Intermediate 1) Step1->Step2 Pfitzinger Reaction (KOH, EtOH, 85°C) Step3 Ethyl 2-phenylquinoline-4-carboxylate (Intermediate 2) Step2->Step3 Fischer Esterification (EtOH, H2SO4, Reflux) Step4 2-Phenylquinoline-4-carbohydrazide (Final Product) Step3->Step4 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux)

Three-step synthetic workflow for 2-Phenylquinoline-4-carbohydrazide from isatin.

Experimental Protocols: A Self-Validating System

Safety Directive: Hydrazine hydrate is highly toxic and a suspected carcinogen. All procedures involving hydrazine must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Intermediate 1)

Causality & Design: A 33% KOH solution provides the strong alkaline environment required to fully open the isatin lactam ring. Refluxing at 85°C ensures the kinetic barrier for the subsequent cyclization is overcome.

  • Initiation : Dissolve isatin (0.5 g, 3.4 mmol) in 10 mL of 33% aqueous KOH solution[1].

  • Condensation : Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) dissolved in 20 mL of absolute ethanol.

  • Reflux : Heat the mixture to reflux at 85°C for 8 hours.

    • Validation Checkpoint: The suspension will transition into a deep, homogenous solution as the Pfitzinger cyclization progresses.

  • Workup : Remove the ethanol solvent under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with 100 mL of distilled water.

  • Precipitation (Critical Step) : Slowly acidify the solution with 3 M HCl to a precise pH of 5–6.

    • Expert Insight: Over-acidification (pH < 3) will protonate the quinoline nitrogen, converting the product into a highly water-soluble hydrochloride salt, drastically reducing yield. At pH 5–6, the zwitterionic balance is achieved, and the carboxylic acid precipitates out[1].

  • Isolation : Filter the resulting yellow powder, wash thoroughly with cold distilled water, and dry in vacuo.

Step 2: Synthesis of Ethyl 2-phenylquinoline-4-carboxylate (Intermediate 2)

Causality & Design: Concentrated sulfuric acid acts dually as a proton donor to activate the carboxylic carbonyl and as a dehydrating agent to sequester water, driving the Fischer esterification equilibrium toward the product[2].

  • Initiation : Suspend Intermediate 1 (1.0 eq) in absolute ethanol (10 mL per mmol of substrate).

  • Catalysis : Add concentrated H₂SO₄ (0.5 mL per mmol) dropwise under continuous magnetic stirring.

  • Reflux : Heat the mixture to reflux (approx. 78°C) for 12 hours.

    • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The highly polar carboxylic acid spot (low Rf) should completely convert to a non-polar ester spot (higher Rf)[3].

  • Workup : Concentrate the mixture in vacuo to remove excess ethanol. Carefully neutralize the residue with saturated aqueous NaHCO₃ until effervescence ceases.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the ester as a pale yellow solid.

Step 3: Synthesis of 2-Phenylquinoline-4-carbohydrazide (Final Product)

Causality & Design: Hydrazine hydrate (80%) is utilized in a 3-fold molar excess. This stoichiometric excess is critical to ensure complete conversion of the ester and to statistically prevent the newly formed hydrazide from reacting with another ester molecule to form an unwanted diacylhydrazine dimer[2].

  • Initiation : Dissolve Intermediate 2 (1.0 eq) in absolute ethanol (5 mL per mmol).

  • Nucleophilic Attack : Add hydrazine hydrate (80%, 3.0 eq) dropwise to the solution[2].

  • Heating : Heat the mixture to 50–60°C with constant stirring for 6–8 hours.

    • Validation Checkpoint: Upon completion and subsequent cooling to room temperature, the target carbohydrazide will spontaneously crystallize from the ethanolic solution due to its lower solubility compared to the ester[2].

  • Isolation : Filter the separated solid. Wash the filter cake with ice-cold ethanol to remove unreacted hydrazine and trace impurities.

  • Purification : Recrystallize from a chloroform/methanol mixture to afford the pure white crystalline solid.

Quantitative Data & Yield Analysis

The following table summarizes the expected physical properties, reaction times, and yields for each step of the optimized protocol.

Synthesis StepTarget MoleculePhysical AppearanceReaction TimeTypical Yield (%)
1. Pfitzinger Reaction 2-Phenylquinoline-4-carboxylic acidYellow powder8 h35 - 45%
2. Fischer Esterification Ethyl 2-phenylquinoline-4-carboxylatePale yellow solid12 h80 - 85%
3. Hydrazinolysis 2-Phenylquinoline-4-carbohydrazideWhite crystalline solid6 - 8 h85 - 94%

Analytical Validation Standards

To ensure the structural integrity and purity of the final 2-phenylquinoline-4-carbohydrazide, the synthesized batch must be validated against the following spectral benchmarks[2]:

  • FT-IR Spectroscopy :

    • Loss of Ester: Disappearance of the strong ester C=O stretching band at ~1724 cm⁻¹.

    • Appearance of Hydrazide: Emergence of the characteristic amide/hydrazide C=O stretching band at 1654–1701 cm⁻¹.

    • N-H Stretching: Distinct sharp absorption bands at 3385 cm⁻¹ and 3257 cm⁻¹ corresponding to the –NHNH₂ group.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆) :

    • Disappearance: Complete absence of the ethyl ester signals (triplet at δ 1.50 and quartet at δ 4.53).

    • Appearance: A distinct singlet at δ 10.03 (1H, –NH) and a broad singlet at δ 4.52 (2H, –NH₂), confirming the successful installation of the hydrazide moiety.

    • Aromatic Core: Quinoline and phenyl aromatic protons clearly resolved between δ 7.48 and δ 8.31.

References

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Taylor & Francis. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles.
  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
  • NIH/PMC. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68).

Sources

Application

Application Note: Synthesis and Derivatization of 2-Phenylquinoline-4-carbohydrazide Scaffolds for Drug Discovery

Introduction & Scientific Rationale The 2-phenylquinoline core is a privileged structural motif in medicinal chemistry, extensively documented for its broad-spectrum pharmacological properties. Functionalizing this core...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-phenylquinoline core is a privileged structural motif in medicinal chemistry, extensively documented for its broad-spectrum pharmacological properties. Functionalizing this core at the 4-position via a carbohydrazide linker creates a highly versatile synthetic hub. 2-Phenylquinoline-4-carbohydrazide derivatives exhibit potent biological activities, including anticancer[1], antiviral (e.g., against Enterovirus D68)[2], antibacterial[3], and neuroprotective (MAO/AChE inhibition)[4] effects.

The carbohydrazide moiety serves as an ideal nucleophilic precursor. It can be readily condensed with aromatic aldehydes to form hydrazones (Schiff bases) or cyclized into 1,3,4-oxadiazoles and 1,2,4-triazoles, allowing researchers to conduct extensive structure-activity relationship (SAR) explorations from a single, stable intermediate.

Mechanistic Overview & Synthetic Strategy

Direct hydrazinolysis of 2-phenylquinoline-4-carboxylic acid is thermodynamically unfavorable. The basic hydrazine reacts with the carboxylic acid to form an unreactive hydrazinium carboxylate salt, preventing nucleophilic acyl substitution. Therefore, a robust three-step sequence is required:

  • Pfitzinger Reaction : Condensation of isatin with acetophenone under strongly basic conditions yields the core 2-phenylquinoline-4-carboxylic acid (cinchophen).

  • Fischer Esterification : The carboxylic acid is masked as an ethyl or methyl ester. This critical step eliminates the acidic proton and increases the electrophilicity of the carbonyl carbon[3][4].

  • Hydrazinolysis : The activated ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the target carbohydrazide[2][5].

  • Derivatization : The terminal primary amine of the hydrazide acts as a nucleophile, reacting with various aromatic aldehydes under weakly acidic conditions to form stable hydrazone derivatives[5].

SynthesisWorkflow N1 Isatin + Acetophenone N2 2-Phenylquinoline-4-carboxylic acid (Cinchophen) N1->N2 Pfitzinger Reaction (KOH, EtOH, Reflux) N3 Ethyl 2-phenylquinoline-4-carboxylate N2->N3 Fischer Esterification (EtOH, H2SO4, Reflux) N4 2-Phenylquinoline-4-carbohydrazide N3->N4 Hydrazinolysis (NH2NH2·H2O, Reflux) N5 Hydrazone Derivatives (Schiff Bases) N4->N5 Condensation (Ar-CHO, AcOH cat., Reflux)

Fig 1: Four-step synthetic workflow for 2-phenylquinoline-4-carbohydrazide derivatives.

Materials and Reagents

  • Core Reagents : Isatin (≥98%), Acetophenone (≥99%), Potassium Hydroxide (KOH).

  • Solvents : Absolute Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), Chloroform (CHCl₃).

  • Catalysts & Reactants : Concentrated Sulfuric Acid (H₂SO₄, 98%), Glacial Acetic Acid (AcOH), Hydrazine monohydrate (NH₂NH₂·H₂O, 80-100%).

  • Derivatization : Substituted aromatic aldehydes (e.g., 2-hydroxybenzaldehyde, 4-aminobenzaldehyde).

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Cinchophen)

Causality Insight: KOH mediates the ring-opening of isatin to form an isatoic acid intermediate. This intermediate subsequently undergoes cross-aldol condensation with the enolate of acetophenone, followed by cyclization and aromatization to form the quinoline core.

  • Dissolve isatin (10.0 mmol) and acetophenone (12.0 mmol) in 30 mL of absolute ethanol.

  • Slowly add an aqueous solution of KOH (30.0 mmol in 10 mL H₂O) under continuous stirring. Caution: The reaction is exothermic.

  • Reflux the mixture for 12-24 hours. Monitor the disappearance of isatin via TLC (Eluent: Hexane/EtOAc 7:3).

  • Cool the mixture to room temperature, dilute with 50 mL of distilled water, and acidify to pH 3-4 using 10% HCl.

  • Collect the immediate precipitate via vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to yield the pure acid.

Protocol B: Activation via Fischer Esterification

Causality Insight: Concentrated H₂SO₄ protonates the carbonyl oxygen, dramatically increasing its susceptibility to nucleophilic attack by ethanol. Utilizing absolute ethanol and reflux conditions drives the equilibrium toward the ester via Le Chatelier's principle.

  • Suspend 2-phenylquinoline-4-carboxylic acid (5.0 mmol) in absolute ethanol (50 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise to the stirring suspension.

  • Reflux the reaction mixture for 12-16 hours until the suspension becomes a clear solution, indicating complete conversion[3].

  • Concentrate the solvent under reduced pressure. Neutralize the acidic residue with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl 2-phenylquinoline-4-carboxylate.

Protocol C: Hydrazinolysis to the Target Carbohydrazide

Causality Insight: Hydrazine is a powerful alpha-effect nucleophile. Refluxing the mixture ensures that the sterically hindered quinoline ester is fully converted. An excess of hydrazine is used to prevent the formation of diacylhydrazines (dimers).

  • Dissolve the ethyl ester (4.0 mmol) in 20 mL of absolute ethanol.

  • Add hydrazine monohydrate (8.0 - 12.0 mmol). Safety Note: Hydrazine is highly toxic and a suspected carcinogen; handle exclusively in a well-ventilated fume hood.

  • Reflux the mixture for 8-12 hours. In some cases, a sealed tube heated to 130 °C may be required for sterically hindered analogs[2].

  • Cool the mixture to 0-5 °C in an ice bath. The carbohydrazide will precipitate as a white/cream crystalline solid.

  • Filter the solid, wash with ice-cold ethanol to remove unreacted hydrazine, and dry under vacuum[3].

Protocol D: Condensation to Hydrazone Derivatives (Schiff Bases)

Causality Insight: Glacial acetic acid lowers the pH to ~4.5, which is optimal for protonating the aldehyde's carbonyl oxygen (increasing electrophilicity) without fully protonating the hydrazide's terminal amine (which would destroy its nucleophilicity).

  • Mix 2-phenylquinoline-4-carbohydrazide (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in 10 mL of ethanol[5].

  • Add 2-3 drops of glacial acetic acid (approx. 0.5–1% v/v)[5].

  • Reflux the mixture for 6–12 hours. The product often precipitates directly out of the hot solution.

  • Cool the mixture, filter the precipitate, and purify via recrystallization from an ethanol/chloroform mixture to obtain the pure hydrazone derivative[1].

Derivatization Core 2-Phenylquinoline-4-carbohydrazide (Core Scaffold) Hydrazones Hydrazones / Schiff Bases (Anticancer & Antimicrobial) Core->Hydrazones Aromatic Aldehydes (AcOH cat.) Oxadiazoles 1,3,4-Oxadiazoles (MAO & AChE Inhibitors) Core->Oxadiazoles CS2 / KOH or POCl3 / Carboxylic Acids Triazoles 1,2,4-Triazoles (Antibacterial & Antioxidant) Core->Triazoles Aryl Isothiocyanates followed by NaOH

Fig 2: Divergent derivatization pathways of the 2-phenylquinoline-4-carbohydrazide scaffold.

Data Presentation & Expected Results

Verification of the intermediates is crucial before proceeding to derivatization. The following table summarizes the expected physicochemical and spectral data for the core synthesis steps, validating the success of the workflow[3].

CompoundExpected YieldMelting Point (°C)Key IR Absorptions (cm⁻¹)Key ¹H NMR Shifts (DMSO-d₆, ppm)
2-Phenylquinoline-4-carboxylic acid 80 - 85%210 - 2121700 (C=O acid), 3000-2500 (OH)13.50 (br s, 1H, COOH)
Ethyl 2-phenylquinoline-4-carboxylate 85 - 90%Liquid / Low-melt1724 (C=O ester)4.53 (q, 2H, CH₂), 1.50 (t, 3H, CH₃)
2-Phenylquinoline-4-carbohydrazide 90 - 94%214 - 2163385 (NHNH₂), 1701 (C=O amide)10.03 (s, 1H, NH), 4.65 (br s, 2H, NH₂)

Troubleshooting & Optimization Insights

  • Incomplete Esterification (Protocol B): Water is the primary failure point in Fischer esterification. Ensure absolute ethanol is used and glassware is oven-dried. If scaling up (>10 grams), utilize a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water and push the reaction to completion.

  • Hydrazide Impurities (Protocol C): Unreacted ester can co-precipitate with the product. Using a strict excess of hydrazine hydrate (up to 3.0 eq) and extending the reflux time minimizes this. Washing the final precipitate with ice-cold ethanol is critical; it solubilizes residual ester and hydrazine while leaving the highly crystalline carbohydrazide intact.

  • Schiff Base Reversibility (Protocol D): Hydrazone formation is an equilibrium-driven process. If yields are low, the equilibrium is likely stalling due to water accumulation. Adding activated 4Å molecular sieves to the refluxing mixture will sequester water and drastically improve the final yield of the hydrazone.

References

  • Benchchem. "N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide | Benchchem: Basic Synthesis". Benchchem. 5

  • Ali, M. A., et al. "Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase". National Center for Biotechnology Information (PMC). 4

  • Kumar, S., et al. "Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles". Taylor & Francis. 3

  • El-Sayed, M. A., et al. "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity". National Center for Biotechnology Information (PMC). 1

  • Wang, Y., et al. "Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)". National Center for Biotechnology Information (PMC). 2

Sources

Method

Application Notes and Protocols for In Vitro Antibacterial Assay of 2-Phenylquinoline-4-carbohydrazide

Introduction: The Quest for Novel Antibacterial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1][2] Quinoline derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antibacterial assays for a specific compound of interest: 2-Phenylquinoline-4-carbohydrazide.

This document outlines detailed, step-by-step protocols for determining the antibacterial spectrum and potency of 2-Phenylquinoline-4-carbohydrazide. The methodologies described herein are based on established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy, reproducibility, and comparability across different laboratories.[7][8] We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers to not only execute these assays but also to interpret the results with confidence and troubleshoot potential challenges.

Physicochemical Properties of 2-Phenylquinoline-4-carbohydrazide

A foundational understanding of the test compound is critical for accurate assay design.

PropertyValueSource
Molecular Formula C₁₆H₁₃N₃O[9]
Molecular Weight 263.29 g/mol [9]
CAS Number 4779-54-8[9][10]
Appearance Solid (Assumed)General chemical knowledge
Solubility Poor aqueous solubility is common for this class of compounds.[11] Initial stock solutions should be prepared in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).[11]

Note: It is imperative to determine the experimental solubility of the specific batch of 2-Phenylquinoline-4-carbohydrazide being used, as this can influence the outcome of the assays.

Core Experimental Workflow

The evaluation of a novel antibacterial agent typically follows a tiered approach, from initial screening to a more quantitative assessment of its inhibitory and cidal activities.

Antibacterial Assay Workflow cluster_0 Initial Screening & Potency cluster_1 Bactericidal vs. Bacteriostatic cluster_2 Data Analysis A Agar Disk Diffusion B Broth Microdilution (MIC) A->B Qualitative to Quantitative C Minimum Bactericidal Concentration (MBC) B->C Determine Cidal Activity D Interpret Results C->D Final Assessment

Caption: A streamlined workflow for the in vitro antibacterial evaluation of 2-Phenylquinoline-4-carbohydrazide.

Part 1: Initial Screening - Agar Disk Diffusion Assay

The agar disk diffusion method is a preliminary, qualitative assay to determine if 2-Phenylquinoline-4-carbohydrazide exhibits antibacterial activity against a panel of test microorganisms.[12]

Principle

A standardized inoculum of bacteria is spread over an agar plate. A paper disk impregnated with a known concentration of the test compound is placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[13][14] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Materials and Reagents
  • 2-Phenylquinoline-4-carbohydrazide

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[14][15]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other suitable broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control disks (impregnated with DMSO)

  • Incubator (35 ± 2°C)[15][16]

  • Calipers or ruler

Step-by-Step Protocol
  • Preparation of Test Compound Disks:

    • Prepare a stock solution of 2-Phenylquinoline-4-carbohydrazide in DMSO at a high concentration (e.g., 10 mg/mL).

    • Apply a specific volume (e.g., 10 µL) of the stock solution onto sterile paper disks to achieve a desired amount per disk (e.g., 100 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare negative control disks by applying the same volume of DMSO.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of TSB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[17]

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[15][17]

    • Allow the plate to dry for 5-15 minutes.

  • Disk Placement and Incubation:

    • Aseptically place the prepared test compound disks, positive control disks, and negative control disks onto the inoculated agar surface.

    • Ensure disks are at least 24 mm apart from center to center.[12][13]

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[16]

  • Result Interpretation:

    • Measure the diameter of the zones of inhibition in millimeters (mm).

    • A zone of inhibition around the 2-Phenylquinoline-4-carbohydrazide disk indicates antibacterial activity. The DMSO control should show no zone.

Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[20]

Principle

Two-fold serial dilutions of 2-Phenylquinoline-4-carbohydrazide are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity (bacterial growth).[18][19]

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading A Prepare Compound Stock Solution E Add Compound to Well 1, Perform Serial Dilutions (Well 1 to 10) A->E B Prepare Standardized Bacterial Inoculum (~1-2 x 10^8 CFU/mL) C Dilute Inoculum (~1 x 10^6 CFU/mL) B->C F Inoculate Wells 1-11 with Bacteria (Final ~5 x 10^5 CFU/mL) C->F D Add Broth to Wells 2-12 D->E Well12 Well 12: Sterility Control (No Bacteria) E->F G Incubate at 35°C for 16-20 hours F->G Well11 Well 11: Growth Control (No Compound) H Visually Inspect for Turbidity G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Sources

Application

Application Note: Comprehensive Protocols for DNA Gyrase Inhibition Assays in Antibacterial Drug Discovery

Introduction & Mechanistic Overview DNA gyrase is an essential bacterial Type II topoisomerase responsible for regulating the topological state of the bacterial chromosome. By coupling the hydrolysis of ATP to the introd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

DNA gyrase is an essential bacterial Type II topoisomerase responsible for regulating the topological state of the bacterial chromosome. By coupling the hydrolysis of ATP to the introduction of negative supercoils into closed-circular DNA, gyrase alleviates torsional strain ahead of replication forks and transcription complexes. Because this enzyme is ubiquitous in bacteria and structurally distinct from eukaryotic topoisomerases, it remains a highly validated and sought-after target for antibacterial drug development.

From a mechanistic standpoint, DNA gyrase functions as an A2​B2​ heterotetramer. Inhibitors typically arrest the enzyme via two distinct causal pathways:

  • GyrA-targeted inhibitors (e.g., Fluoroquinolones): These compounds stabilize the transient DNA-gyrase cleavage complex. By preventing the religation of the cleaved DNA strands, they convert the enzyme into a cellular poison that induces lethal double-strand breaks.

  • GyrB-targeted inhibitors (e.g., Aminocoumarins): These compounds act as competitive inhibitors at the ATP-binding pocket of the GyrB subunit, abolishing the ATPase activity required for enzyme turnover and catalytic cycling.

G RelaxedDNA Relaxed DNA GyraseBind Gyrase Binding (A2B2 Complex) RelaxedDNA->GyraseBind ATPBind ATP Binding (GyrB Subunit) GyraseBind->ATPBind Cleavage DNA Cleavage (GyrA Subunit) ATPBind->Cleavage StrandPassage Strand Passage Cleavage->StrandPassage Religation DNA Religation StrandPassage->Religation Supercoiled Negatively Supercoiled DNA Religation->Supercoiled Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->ATPBind Blocks ATPase Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->Religation Traps Cleavage Complex

DNA gyrase catalytic cycle and targeted inhibition mechanisms.

Assay Modalities Overview

Selecting the correct assay modality depends on the inhibitor's mechanism of action and the throughput required.

Assay TypePrimary Target ReadoutThroughputDetection MethodCausality / Principle
Gel-Based Supercoiling Global Gyrase ActivityLow to MediumUV (Agarose Gel)Separates DNA topoisomers based on hydrodynamic volume; supercoiled DNA migrates faster[1].
Coupled ATPase Assay GyrB (ATP hydrolysis)HighAbsorbance (340 nm)Couples ATP hydrolysis to NADH oxidation via PK/LDH, allowing continuous kinetic monitoring[2].
Triplex Fluorescence Global Gyrase ActivityHighFluorescenceSupercoiled plasmids form intermolecular triplexes with immobilized oligos more efficiently than relaxed DNA[3].

Core Protocol 1: Gel-Based DNA Supercoiling Inhibition Assay

This assay provides a direct, topological readout of enzyme function. It measures the conversion of relaxed plasmid DNA (e.g., pBR322) to its negatively supercoiled form[1].

Reagents & Buffers
  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL BSA[3]. (Note: Mg2+ is an essential cofactor for ATP hydrolysis and DNA cleavage).

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Enzyme: Purified E. coli or S. aureus DNA Gyrase ( A2​B2​ complex)[4].

  • Stop Buffer (5X): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[5].

Step-by-Step Methodology
  • Enzyme Titration (Pre-assay Validation): Titrate the gyrase to determine the minimum concentration (typically 1 Unit) required to fully supercoil 0.5 µg of relaxed pBR322 in 30 minutes at 37°C. This ensures the assay is sensitive to competitive inhibitors[4].

  • Master Mix Assembly: In a sterile microcentrifuge tube, combine nuclease-free water, 5X assay buffer, and 0.5 µg of relaxed pBR322 per reaction.

  • Inhibitor Pre-incubation: Add serial dilutions of the test compound to individual tubes. Critical: Ensure the final DMSO concentration does not exceed 5%, as higher concentrations will artificially inhibit gyrase activity. Add 1 U of DNA gyrase and incubate on ice for 10 minutes to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add ATP to a final concentration of 1 mM to initiate the supercoiling cascade.

  • Incubation: Incubate the reaction mixtures at 37°C for exactly 30 minutes[3].

  • Termination: Stop the reaction by adding 1/5th volume of 5X Stop Buffer. The Sarkosyl immediately denatures the enzyme, trapping the DNA in its current topological state[5].

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Critical Causality: Do not include Ethidium Bromide (EtBr) or Chloroquine in the gel or running buffer during electrophoresis. Intercalating agents alter the writhe of the DNA, masking the enzymatic topological changes[4].

  • Visualization & Quantification: Post-stain the gel with EtBr (0.5 µg/mL) for 30 minutes. Visualize under UV light. Quantify the densitometry of the fast-migrating supercoiled band to calculate the percentage of inhibition and derive the IC50​ [1].

Workflow Mix 1. Master Mix (Buffer + Relaxed DNA) PreInc 2. Pre-incubation (Enzyme + Inhibitor) Mix->PreInc Initiate 3. Initiation (Add 1mM ATP) PreInc->Initiate Incubate 4. Incubation (37°C, 30 min) Initiate->Incubate Stop 5. Termination (Stop Buffer) Incubate->Stop Gel 6. Electrophoresis (1% Agarose) Stop->Gel Quant 7. UV Quantification (IC50 Calculation) Gel->Quant

Step-by-step workflow for the gel-based DNA supercoiling inhibition assay.

Core Protocol 2: Continuous Coupled ATPase Assay

For high-throughput screening of GyrB inhibitors, measuring the release of inorganic phosphate is often discontinuous and prone to interference. The Continuous Coupled ATPase Assay solves this by linking ATP hydrolysis to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)[2]. The depletion of NADH is monitored continuously at 340 nm.

Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA[2].

  • Coupling System: 800 µM Phosphoenolpyruvate (PEP), 400 µM NADH, 1.5 µL PK/LDH enzyme mix per 100 µL reaction[2].

  • Stimulator DNA: 10 nM Linearized pBR322 (EcoRI digested). Causality: Gyrase ATPase activity is heavily stimulated by the presence of DNA. Linear DNA is preferred here as it does not undergo topological changes that might alter the reaction kinetics over time[2].

Step-by-Step Methodology
  • Reaction Setup: In a 96-well UV-transparent microplate, combine 1X assay buffer, PEP, NADH, the PK/LDH mix, and the linearized DNA stimulator.

  • Enzyme & Inhibitor Addition: Add purified DNA gyrase (e.g., 0.5 µM stock) to achieve a final concentration of 10-50 nM. Add the test inhibitor. Include a positive control (e.g., Novobiocin) and a negative control (no enzyme)[6].

  • Equilibration: Incubate the microplate at 37°C for 10 minutes. This establishes a stable baseline absorbance and allows the inhibitor to reach binding equilibrium with the enzyme[2].

  • Initiation: Add ATP (pre-mixed with equimolar Mg2+ ) to a final concentration of 2 mM to initiate the reaction[2].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 340 nm every 30 seconds for 30–60 minutes at 37°C[6].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of the A340​ decay. Normalize the inhibited rates against the uninhibited vehicle control to generate dose-response curves and determine the IC50​ .

Self-Validating System & Quality Control

To ensure the scientific integrity of the assay, every protocol run must operate as a self-validating system incorporating the following controls:

  • Nuclease Contamination Check: Incubate the relaxed plasmid with the gyrase enzyme in the absence of ATP for 4 hours at 37°C. The appearance of linear DNA or degraded smears on the gel indicates nuclease contamination, which will cause false positives in inhibition assays[4].

  • Solvent Control: Always run a vehicle control (e.g., 5% DMSO) to establish the maximum uninhibited enzyme activity ( Vmax​ ) and to ensure the solvent itself is not denaturing the enzyme.

  • Orthogonal Specificity Validation: Compounds showing potent inhibition in the supercoiling assay should be counter-screened in a DNA-independent assay (e.g., a TopoGEN decatenation assay[5] or against human Topoisomerase II) to confirm prokaryotic selectivity and rule out non-specific DNA intercalation.

References

  • Comprehensive Overview of the E.
  • Comparative Analysis of Antibacterial Agent 129: A Potent Inhibitor of Bacterial DNA Gyrase. benchchem.com.
  • High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research (oup.com).
  • E.
  • S. aureus DNA Gyrase Supercoiling Assay Kit. Inspiralis.
  • DNA Gyrase Assay Kit USER MANUAL. TopoGEN, Inc.

Sources

Method

Application Notes and Protocols: Characterizing Apoptosis Induced by 2-Phenylquinoline-4-carbohydrazide

Introduction: Investigating a Novel Quinoline Derivative in Oncology Research The quest for novel anti-cancer therapeutics has led to the exploration of diverse chemical scaffolds capable of inducing programmed cell deat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Investigating a Novel Quinoline Derivative in Oncology Research

The quest for novel anti-cancer therapeutics has led to the exploration of diverse chemical scaffolds capable of inducing programmed cell death, or apoptosis, in malignant cells. Among these, quinoline derivatives have emerged as a promising class of compounds. This application note focuses on 2-Phenylquinoline-4-carbohydrazide, a molecule of interest for its potential cytotoxic and apoptosis-inducing capabilities. While direct studies on this specific hydrazide are emerging, related compounds, such as 2-substituted phenylquinoline-4-carboxylic acid derivatives, have been identified as potent inhibitors of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.[1][2][3] This suggests a potential mechanism of action for 2-Phenylquinoline-4-carbohydrazide and underscores the importance of robust methods to characterize its apoptotic effects.

This guide provides a comprehensive overview and detailed protocols for a multi-parametric approach to assess apoptosis in cells treated with 2-Phenylquinoline-4-carbohydrazide. We will delve into the core principles of apoptosis, followed by step-by-step instructions for three key assays: Annexin V/Propidium Iodide staining for membrane changes, Caspase-Glo® 3/7 assay for executioner caspase activity, and the TUNEL assay for DNA fragmentation.

The Scientific Bedrock: Understanding the Pathways of Programmed Cell Death

Apoptosis is a sophisticated and highly regulated process essential for normal tissue development and homeostasis.[4][5] Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary goal of many cancer therapies.[6][7] Apoptosis can be initiated through two main signaling cascades: the extrinsic and intrinsic pathways.[4][8][9][10]

  • The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[4][11] This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[11][12][13]

  • The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[4][10] These signals converge at the mitochondria, leading to the activation of the Bcl-2 family of proteins.[6][14][15] Pro-apoptotic members like Bax and Bak permeabilize the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm.[7][15][16] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[12][13]

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[11][12][17] These proteases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[5]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-8->Executioner Caspases (3, 7) Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family Modulation Mitochondria Mitochondria Bcl-2 Family->Mitochondria MOMP Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Apoptosome formation Caspase-9->Executioner Caspases (3, 7) Apoptosis Hallmarks Apoptosis Hallmarks Executioner Caspases (3, 7)->Apoptosis Hallmarks Substrate Cleavage

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Design: A Multi-Assay Approach

To robustly characterize the pro-apoptotic activity of 2-Phenylquinoline-4-carbohydrazide, a multi-faceted approach is recommended. This involves probing different stages of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.

Assay Principle Stage of Apoptosis Key Reagents
Annexin V/PI Staining Detects externalization of phosphatidylserine (PS) and loss of membrane integrity.Early (Annexin V+) to Late/Necrotic (Annexin V+/PI+)Annexin V-FITC, Propidium Iodide (PI)
Caspase-Glo® 3/7 Assay Measures the activity of executioner caspases 3 and 7 via a luminescent signal.MidProluminescent DEVD substrate, Luciferase
TUNEL Assay Labels the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis.LateTerminal deoxynucleotidyl transferase (TdT), Labeled dUTPs

Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is a cornerstone for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet.[18] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[18][19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells.[20][21] In late-stage apoptosis or necrosis, membrane integrity is compromised, allowing PI to enter and stain the nucleus.[20]

AnnexinV_PI_Workflow Start Start Cell Treatment Cell Treatment Start->Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, Dark) Incubate (15 min, RT, Dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, Dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, Dark)->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

Caption: Workflow for Annexin V/PI staining and flow cytometry.

Detailed Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of 2-Phenylquinoline-4-carbohydrazide and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine).[21]

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Detach cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to minimize membrane damage.[18]

  • Washing: Wash cells twice with ice-cold PBS to remove any residual media.[20] Centrifuge at 300-400 x g for 5 minutes between washes.[18][22]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18][23]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[20]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20][23]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20][23] Be sure to set up compensation controls using single-stained samples.

Data Interpretation:

Quadrant Annexin V-FITC Propidium Iodide (PI) Cell Population
Lower LeftNegativeNegativeViable cells
Lower RightPositiveNegativeEarly apoptotic cells
Upper RightPositivePositiveLate apoptotic/necrotic cells
Upper LeftNegativePositiveNecrotic cells (or damaged during prep)

Protocol 2: Caspase-Glo® 3/7 Assay

This assay provides a quantitative measure of the activity of the key executioner caspases.

Principle of the Assay: The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[24][25] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[24][26][27] The single-reagent format also includes a lysis buffer, making it a simple "add-mix-measure" protocol.[26]

CaspaseGlo_Workflow Start Start Plate Cells & Treat Plate Cells & Treat Start->Plate Cells & Treat Equilibrate Plate to RT Equilibrate Plate to RT Plate Cells & Treat->Equilibrate Plate to RT Add Caspase-Glo® 3/7 Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate Plate to RT->Add Caspase-Glo® 3/7 Reagent Mix on Plate Shaker Mix on Plate Shaker Add Caspase-Glo® 3/7 Reagent->Mix on Plate Shaker Incubate (1-3 hr, RT) Incubate (1-3 hr, RT) Mix on Plate Shaker->Incubate (1-3 hr, RT) Measure Luminescence Measure Luminescence Incubate (1-3 hr, RT)->Measure Luminescence End End Measure Luminescence->End

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings. Treat with 2-Phenylquinoline-4-carbohydrazide, a vehicle control, and a positive control as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[25]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation: The luminescent signal is directly proportional to the amount of active caspase-3 and -7. Data should be presented as fold-change in luminescence relative to the vehicle-treated control cells.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is considered a gold standard for detecting the DNA fragmentation that occurs during the execution phase of apoptosis.[28]

Principle of the Assay: A key feature of late-stage apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[28] This process generates a large number of DNA strand breaks with free 3'-hydroxyl (3'-OH) ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to these 3'-OH ends.[28][29] The incorporated label, which can be a fluorophore or a hapten like biotin, is then visualized by fluorescence microscopy or flow cytometry.

TUNEL_Workflow Start Start Seed & Treat Cells on Coverslips Seed & Treat Cells on Coverslips Start->Seed & Treat Cells on Coverslips Fix Cells (4% PFA) Fix Cells (4% PFA) Seed & Treat Cells on Coverslips->Fix Cells (4% PFA) Permeabilize (0.1% Triton X-100) Permeabilize (0.1% Triton X-100) Fix Cells (4% PFA)->Permeabilize (0.1% Triton X-100) Equilibrate in TdT Buffer Equilibrate in TdT Buffer Permeabilize (0.1% Triton X-100)->Equilibrate in TdT Buffer Incubate with TdT Reaction Mix Incubate with TdT Reaction Mix Equilibrate in TdT Buffer->Incubate with TdT Reaction Mix Stop Reaction Stop Reaction Incubate with TdT Reaction Mix->Stop Reaction Counterstain Nuclei (DAPI) Counterstain Nuclei (DAPI) Stop Reaction->Counterstain Nuclei (DAPI) Mount & Visualize Mount & Visualize Counterstain Nuclei (DAPI)->Mount & Visualize End End Mount & Visualize->End

Caption: Workflow for the TUNEL assay for fluorescence microscopy.

Detailed Step-by-Step Protocol (for Fluorescence Microscopy):

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with 2-Phenylquinoline-4-carbohydrazide as described above.

  • Fixation and Permeabilization:

    • Wash cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[28][30]

    • Wash the cells thoroughly with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[28][30] This step is crucial for allowing the TdT enzyme to access the nucleus.[28]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's protocol, typically by mixing the TdT enzyme with a reaction buffer containing fluorescently labeled dUTPs.[30]

    • Incubate the coverslips with the TUNEL reaction mixture in a dark, humidified chamber for 60 minutes at 37°C.[30][31]

  • Staining and Mounting:

    • Stop the reaction by washing the cells several times with PBS.[30]

    • Counterstain the nuclei with a DNA stain such as DAPI to visualize the total cell population.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization: Visualize the cells using a fluorescence microscope with the appropriate filters. TUNEL-positive nuclei will exhibit bright fluorescence.

Data Interpretation: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei and dividing by the total number of DAPI-stained nuclei.[30]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing the pro-apoptotic effects of 2-Phenylquinoline-4-carbohydrazide. By combining assays that measure early membrane changes (Annexin V/PI), executioner caspase activity (Caspase-Glo® 3/7), and late-stage DNA fragmentation (TUNEL), researchers can gain a comprehensive understanding of the compound's mechanism of action. Given that related quinoline derivatives have been shown to function as HDAC inhibitors, further investigations could also include Western blot analysis for key apoptotic proteins (e.g., cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family) to further elucidate the specific pathway engaged by this novel compound.[1][32]

References

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Salvesen, G. S., & Walsh, C. M. (2021). The role of caspases as executioners of apoptosis. Portland Press. Retrieved from [Link]

  • Oltvai, Z. N., Milliman, C. L., & Korsmeyer, S. J. (2003). Regulation of apoptosis by Bcl-2 family proteins. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Intrinsic and Extrinsic Pathway of Apoptosis. Retrieved from [Link]

  • Khanna, N., & Singh, N. (1998). ROLE OF CASPASES IN APOPTOSIS AND DISEASE. Indian Journal of Clinical Biochemistry. Retrieved from [Link]

  • Warren, C. F. A., Wong-Brown, M. W., & Bowden, N. A. (2019). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PMC - NIH. Retrieved from [Link]

  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Caspase Functions in Cell Death and Disease. PMC - NIH. Retrieved from [Link]

  • Kale, J., Avery, J. T., & Andrews, D. W. (2018). Targeting BCL-2 regulated apoptosis in cancer. Open Biology | The Royal Society. Retrieved from [Link]

  • Zheng, T. S., Hunot, S., Kuida, K., & Flavell, R. A. (2000). Roles of caspases in apoptosis, development, and cytokine maturation revealed by homozygous gene deficiencies. Journal of Cell Biology. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. AACR Journals. Retrieved from [Link]

  • D'Arcy, M. (2022). The concept of intrinsic versus extrinsic apoptosis. Portland Press. Retrieved from [Link]

  • Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcl-2. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.5. Annexin V-FITC/PI Staining. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Chromogenic). Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). TUNEL Apoptosis Assay (TUNEL) For Research Use Only. Retrieved from [Link]

  • Hui, R., Zhang, S., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Small-Molecule Biomarkers for Clinical PET Imaging of Apoptosis. (2010). Journal of Nuclear Medicine. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Hui, R., Zhang, S., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in small-molecule fluorescent probes for the study of apoptosis. Retrieved from [Link]

  • Hui, R., Zhang, S., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Retrieved from [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. PubMed. Retrieved from [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2022). New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. PubMed. Retrieved from [Link]

  • Abdel-Mottaleb, Y., et al. (2022). 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening of 2-Phenylquinoline-4-carbohydrazide Analogs

A Practical Guide to Hit Identification and Validation Abstract The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including...

Author: BenchChem Technical Support Team. Date: March 2026

A Practical Guide to Hit Identification and Validation

Abstract

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including anticancer and neuroprotective effects.[1][2][3] The exploration of large chemical libraries derived from this core structure necessitates robust, efficient, and scalable screening methodologies. This guide provides a detailed, field-proven framework for conducting a high-throughput screening (HTS) campaign for 2-phenylquinoline-4-carbohydrazide analogs. We detail a multi-stage strategy, beginning with a primary biochemical screen to identify inhibitors of a model protein kinase, followed by essential secondary, cell-based assays to confirm activity and assess cytotoxicity. The protocols emphasize self-validating systems through rigorous quality control, data analysis, and a logical hit validation cascade designed to eliminate false positives and prioritize promising compounds for lead optimization.

Introduction: The Strategic Imperative for HTS

The Therapeutic Potential of the 2-Phenylquinoline Scaffold

The 2-phenylquinoline core is a versatile pharmacophore. Various derivatives have been identified as potent inhibitors of critical biological targets. For instance, certain analogs act as tubulin polymerization inhibitors, inducing G2/M phase cell cycle arrest in cancer cell lines.[1] Others have shown selective inhibition of histone deacetylases (HDACs), an important target class in oncology.[2][4][5] Furthermore, the scaffold has been utilized to develop potent and selective neurokinin-3 (NK3) receptor antagonists, highlighting its applicability beyond oncology.[3][6] Given this chemical tractability and diverse bioactivity, a large library of 2-phenylquinoline-4-carbohydrazide analogs represents a rich source for discovering novel therapeutic agents.

Why High-Throughput Screening?

High-throughput screening (HTS) is an indispensable engine for modern drug discovery, enabling the rapid evaluation of millions of compounds.[7][8] By leveraging automation, robotics, and sensitive detection methods, HTS transforms the slow, one-by-one testing of compounds into a massively parallel process.[8][9] This approach is essential for navigating the vast chemical space of a diverse analog library to identify "hits"—compounds that modulate a specific biomolecular pathway and serve as starting points for drug design.[7]

A Strategic HTS Workflow: From Biochemical Hit to Cellular Lead

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays. Our strategy is built on a logical progression from a broad primary screen to increasingly specific validation assays. This approach is designed to maximize efficiency and minimize the resources spent on false positives.

HTS_Workflow cluster_0 Phase 1: Primary HTS cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Lead Generation Compound_Library Compound Library (2-Phenylquinoline-4-carbohydrazide Analogs) Primary_Screen Primary Biochemical Screen (e.g., Kinase Inhibition Assay) Single High Concentration Compound_Library->Primary_Screen Data_Analysis Data Analysis & QC (Z' Factor, % Inhibition) Primary_Screen->Data_Analysis Hit_Selection Initial Hit Selection (Activity > Threshold) Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response False_Positives Counter-Screens (Identify PAINS & Assay Interference) Dose_Response->False_Positives Cell_Based Secondary Cell-Based Assay (Target Engagement / Phenotype) False_Positives->Cell_Based Cytotoxicity Cytotoxicity Profiling (Rule out non-specific toxicity) Cell_Based->Cytotoxicity Selectivity Selectivity Profiling (Test against related targets) Cytotoxicity->Selectivity Validated_Hits Validated Hits Selectivity->Validated_Hits SAR Preliminary SAR Analysis Validated_Hits->SAR

Figure 1: The High-Throughput Screening (HTS) Cascade.

Primary Screening: A Robust Biochemical Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and many quinoline derivatives are known to possess kinase inhibitory activity. Therefore, a kinase inhibition assay is a highly relevant primary screen.

Assay Principle: The Transcreener® ADP² FP Assay

To maximize robustness and avoid target-specific reagents (like phospho-specific antibodies), we will use a universal kinase assay platform. The Transcreener® ADP² Assay is an excellent choice as it directly and quantitatively measures ADP, the universal product of any kinase reaction.[10] This "mix-and-read" homogeneous assay relies on a competitive fluorescence polarization (FP) immunoassay.

Causality: We choose this method over traditional radiometric assays to avoid handling radioactive waste and over coupled-enzyme assays to reduce the potential for compound interference with secondary enzymes.[10] Direct detection of a universal product (ADP) makes the assay adaptable to virtually any protein kinase.

Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Reaction cluster_2 No Kinase Activity (Low ADP) cluster_3 High Kinase Activity (High ADP) Kinase TargetKinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP2 ADP ADP->ADP2 Antibody ADP Antibody Tracer ADP-Tracer (Fluorescent) Antibody1 ADP Antibody Complex1 Antibody-Tracer Complex (High Polarization Signal) Antibody1->Complex1 Tracer1 ADP-Tracer Tracer1->Antibody1 Antibody2 ADP Antibody Tracer2 ADP-Tracer Complex2 Free Tracer (Low Polarization Signal) Tracer2->Complex2 ADP2->Antibody2

Figure 2: Principle of the Transcreener® ADP² FP Assay.

Experimental Protocol: Primary HTS

This protocol is designed for a 1536-well plate format to maximize throughput and minimize reagent consumption.[11]

Materials:

  • Assay Plates: 1536-well, low-volume, black, solid bottom (e.g., Corning 4572).

  • Compound Plates: Source plates containing 2-phenylquinoline-4-carbohydrazide analogs dissolved in 100% DMSO.

  • Reagents:

    • Purified, active "TargetKinase" enzyme.

    • Kinase substrate peptide/protein.

    • ATP.

    • Transcreener® ADP² FP Assay Kit (BellBrook Labs).

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Equipment:

    • Acoustic liquid handler (e.g., Echo 550) for compound dispensing.

    • Reagent dispenser (e.g., BioTek MultiFlo FX).

    • Plate reader capable of measuring fluorescence polarization (e.g., PerkinElmer EnVision).

Protocol Steps:

  • Compound Transfer: Using an acoustic liquid handler, transfer 20 nL of each compound from the source plate to the assay plate. This results in a final screening concentration of 10 µM (assuming a final assay volume of 2 µL and a 10 mM stock concentration).

    • Expert Insight: Acoustic dispensing is preferred over pin tools or tip-based liquid handlers at this volume to avoid contact and potential cross-contamination.

  • Enzyme/Substrate Addition: Add 1 µL of the enzyme/substrate mix (containing TargetKinase and substrate peptide in Kinase Buffer) to each well.

  • Reaction Initiation: Add 1 µL of the ATP solution (prepared in Kinase Buffer at 2x the final desired concentration, typically at its Km value) to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 2 µL of the Transcreener® ADP Detection Mix (containing ADP antibody and ADP-tracer).

  • Final Incubation: Incubate for another 60 minutes to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable plate reader.

Self-Validating System: On-Plate Controls

Every assay plate MUST include controls to be self-validating.

  • Negative Control (0% Inhibition): Wells containing DMSO instead of a compound. This represents the uninhibited kinase activity (high ADP, low FP signal).

  • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of TargetKinase or simply no enzyme. This represents the baseline signal (no ADP, high FP signal).

Quality Control Metric: The Z'-Factor

The Z'-factor is a statistical measure of the quality of an HTS assay.[12] It is calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

An assay is considered robust and suitable for HTS when the Z'-factor is ≥ 0.5.[10]

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; suitable for HTS.
0 to 0.5MarginalMay require optimization before large-scale screening.
< 0UnacceptableNo separation between controls; assay has failed.

Data Analysis and Primary Hit Selection

The massive amount of data generated from an HTS campaign requires systematic analysis to identify meaningful hits.[7][9]

Data Normalization and Hit Calling
  • Normalization: Raw FP data is converted to a more intuitive metric, like Percent Inhibition (% Inhibition). % Inhibition = [ (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control) ] * 100

  • Hit Selection: A "hit" is defined as any compound that meets a pre-defined activity threshold. A common starting point is a threshold of >50% inhibition or, more robustly, three standard deviations (3σ) above the mean activity of the sample field.[9]

Hit Confirmation and Dose-Response

Hits from the primary screen are considered "putative" and must be confirmed.

  • Re-testing: The selected hits are re-tested under the exact same primary assay conditions to confirm their activity. This step is crucial as HTS is often performed with n=1.[13]

  • IC₅₀ Determination: Confirmed hits are then tested in a 10-point dose-response format to determine their potency (IC₅₀ value). This moves from single-concentration HTS to quantitative HTS (qHTS).[11][14] The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Compound IDPrimary Screen (% Inh.)Confirmed (% Inh.)IC₅₀ (µM)
PQC-00185.283.90.75
PQC-00278.512.1> 50
PQC-00365.168.35.2
PQC-00492.490.10.12

In this example, PQC-002 would be discarded as a false positive from the primary screen.

Secondary Screening: Establishing Cellular Activity

A compound that is active in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or off-target effects. Therefore, secondary cell-based assays are essential.[15][16]

Protocol: Cell Viability Assay (ATP-Based)

This assay determines the general cytotoxicity of the confirmed hits. We use an ATP-based luminescent assay (e.g., CellTiter-Glo®) because the level of intracellular ATP is a direct indicator of metabolically active, viable cells.[17]

Protocol Steps:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., A549 lung cancer cells) into 384-well white, clear-bottom plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with the hit compounds in a dose-response manner (e.g., from 100 µM down to 1 nM).

  • Incubation: Incubate for 72 hours.

    • Expert Insight: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. A decrease in luminescence indicates a loss of cell viability.

Data Interpretation: Distinguishing Targeted Activity from Toxicity

By comparing the IC₅₀ from the biochemical assay with the CC₅₀ (cytotoxic concentration 50%) from the cell viability assay, we can establish a therapeutic window.

Compound IDKinase IC₅₀ (µM)Cell Viability CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)Priority
PQC-0010.751.52Low
PQC-0035.2> 50> 9.6Medium
PQC-0040.128.570.8High

A high Selectivity Index is desirable, as it suggests the compound's anti-proliferative effect occurs at concentrations far below those that induce general cytotoxicity. PQC-004 is the most promising candidate.

The Hit Validation Cascade: Ensuring Confidence

The final phase of the screening campaign involves a series of orthogonal and follow-up assays to build a strong case for a hit series before committing to resource-intensive lead optimization.[18][19]

Validation_Cascade cluster_0 Validation Stage Confirmed_Hits Confirmed Hits (IC50 < 10 µM) Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET or AlphaScreen) Confirms binding mechanism Confirmed_Hits->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Panel (Screen against ~100 other kinases) Orthogonal_Assay->Selectivity_Panel Cellular_Target Cellular Target Engagement Assay (e.g., Western blot for p-Substrate) Selectivity_Panel->Cellular_Target Validated_Lead Validated Lead Series Ready for Medicinal Chemistry Cellular_Target->Validated_Lead

Figure 3: A representative Hit Validation Cascade workflow.

  • Orthogonal Biochemical Assays: Re-confirm the IC₅₀ of high-priority hits using a different assay technology (e.g., HTRF® or AlphaScreen®).[12][20] This ensures the observed activity is not an artifact of the primary assay format.

  • Selectivity Profiling: Screen the hits against a panel of other kinases to determine their selectivity profile. A highly selective compound is often preferred to minimize off-target effects.

  • Cellular Target Engagement: Use methods like Western blotting to confirm that the compound inhibits the intended target within the cell (e.g., by showing a decrease in the phosphorylation of a known downstream substrate of TargetKinase).

  • Preliminary SAR Analysis: Analyze the activity of related analogs to identify initial Structure-Activity Relationships (SAR).[18] This provides medicinal chemists with a roadmap for optimizing the hit series.

Conclusion

This application note outlines a comprehensive and robust workflow for the high-throughput screening of 2-phenylquinoline-4-carbohydrazide analog libraries. By integrating a universal biochemical primary assay with confirmatory cell-based secondary assays and a rigorous hit validation cascade, this strategy provides a reliable pathway for identifying and prioritizing high-quality lead compounds. The emphasis on self-validating controls, orthogonal testing, and a logical data-driven progression ensures that resources are focused on the most promising candidates, accelerating the journey from a chemical library to a potential drug candidate.

References

  • Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • ResearchGate. (2025, August 6). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Parham, F., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. National Center for Biotechnology Information.
  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Springer Protocols. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update.
  • Springer Link. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions: an update.
  • National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC.
  • Wikipedia. (n.d.). High-throughput screening - Wikipedia.
  • Taylor & Francis Online. (2017, July 6). Biophysics: for HTS hit validation, chemical lead optimization, and beyond.
  • MDPI. (2022, November 23). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf.
  • Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays.
  • PubMed. (n.d.). High-Throughput Cell Toxicity Assays.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • The Scientist. (2024, January 2). An Overview of High Throughput Screening.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening.
  • Semantic Scholar. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC.
  • ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • ResearchGate. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • PubMed. (2017, November 1). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors.
  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • National Center for Biotechnology Information. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC.
  • Frontiers in Chemistry. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Oxford Academic. (2012, July 15). Two effective methods for correcting experimental high-throughput screening data.
  • Scigility. (n.d.). Intro to High Throughput Screening (HTS).
  • PubMed. (2006, November 15). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists.
  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • PubMed. (2006, November 15). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II.
  • National Institutes of Health. (2007, August 15). High-throughput screening assays for the identification of chemical probes - PubMed.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • ResearchGate. (2007, July 18). (PDF) High-throughput screening assays for the identification of chemical probes.
  • ChemDiv. (n.d.). High Throughput Screening (HTS) Services.
  • Genome.gov. (n.d.). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.
  • Semantic Scholar. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database.

Sources

Method

Application Note: In Vivo Efficacy Models for 2-Phenylquinoline-4-carbohydrazide

Executive Summary 2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8)[1] and its structural derivatives represent a highly versatile class of pharmacophores in modern drug development. Recent structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8)[1] and its structural derivatives represent a highly versatile class of pharmacophores in modern drug development. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the quinoline scaffold yields compounds with potent dual therapeutic potential: as sub-micromolar antiviral agents against Enterovirus D68 (EV-D68)[2] and as targeted anti-cancer agents via non-selective PI3K inhibition[3].

This application note provides comprehensive, field-validated protocols for evaluating the in vivo efficacy of 2-Phenylquinoline-4-carbohydrazide derivatives. By detailing both a neonatal mouse model for EV-D68-induced Acute Flaccid Myelitis (AFM) and a NOD/SCID xenograft model for PI3K-driven tumors, this guide empowers researchers to generate robust, self-validating preclinical data.

Mechanistic Rationale & Pathway Targeting

To design effective in vivo experiments, one must first understand the causality of the compound's mechanism of action (MOA).

  • Antiviral Efficacy (EV-D68): EV-D68 is a reemerging respiratory pathogen strongly linked to AFM, a severe polio-like neurological condition[4]. Quinoline analogs have been shown to potently inhibit EV-D68 replication (EC50 < 1 μM), preventing the virus from inducing cytopathic effects and subsequent motor neuron death in the spinal cord[2],[5].

  • Anti-Cancer Efficacy (PI3K Inhibition): The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in human cancers (e.g., via PIK3CA mutations or PTEN loss)[6]. Quinoline-chalcone hybrids derived from 2-Phenylquinoline-4-carbohydrazide act as potent PI3K inhibitors (IC50 ~52 nM), inducing G2/M cell cycle arrest and apoptosis[3].

Pathway_MOA cluster_0 Antiviral Pathway (EV-D68) cluster_1 Oncogenic Pathway (PI3K) Compound 2-Phenylquinoline-4-carbohydrazide ViralEntry Viral Replication Compound->ViralEntry Inhibits (EC50 < 1 μM) PI3K PI3K Hyperactivation Compound->PI3K Inhibits (IC50 ~52 nM) MotorNeuron Motor Neuron Degeneration (Acute Flaccid Myelitis) ViralEntry->MotorNeuron AKT AKT/mTOR Phosphorylation PI3K->AKT Tumor Tumor Proliferation AKT->Tumor

Dual mechanism of action: EV-D68 viral inhibition and PI3K oncogenic pathway suppression.

Quantitative Summary of Animal Models

The table below synthesizes the critical parameters required to establish self-validating in vivo systems for both therapeutic indications.

ParameterEV-D68 Antiviral ModelPI3K Anti-Cancer Xenograft Model
Animal Strain Neonatal Swiss Webster or ICR mice[7]Adult NOD/SCID or Athymic Nude mice[6]
Age at Inoculation Postnatal Day 4 to 7 (P4-P7)6 to 8 weeks
Inoculum / Cell Line EV-D68 clinical strain (e.g., US/MO/14-18947)A549 (Lung) or K-562 (Leukemia) cells[3]
Route of Administration Intramuscular (i.m.) or Intraperitoneal (i.p.)Subcutaneous (s.c.) flank injection
Primary Readout Clinical Paralysis Score (0-4), Survival %Tumor Volume ( mm3 ), Caliper measurement
Pharmacodynamic Marker Tissue Viral Load (TCID50) in spinal cordpAKT / Total AKT ratio via Western Blot[6]

Experimental Workflows

InVivo_Workflow Inoc 1. Inoculation (Virus or Tumor) Engraft 2. Disease Onset (Verify Baseline) Inoc->Engraft Dose 3. Compound Dosing (Vehicle, Low, High) Engraft->Dose Monitor 4. In Vivo Monitoring (Caliper / Score) Dose->Monitor Harvest 5. Tissue Harvest (TCID50 / Biomarkers) Monitor->Harvest

Standardized in vivo workflow for evaluating compound efficacy in animal models.

Protocol 1: EV-D68 Infection & AFM Neonatal Mouse Model

Causality & Rationale: Neonatal mice (P4-P7) are utilized because their immature innate immune systems and developing blood-brain barriers allow EV-D68 to exhibit its natural tropism for spinal motor neurons, accurately replicating human pediatric AFM[5],[7].

Step-by-Step Methodology:

  • Viral Preparation: Propagate EV-D68 (e.g., 2014 outbreak strains) in HeLa or RD cells. Titer the virus to determine the 50% tissue culture infectious dose (TCID50).

  • Inoculation: Inject P4-P7 neonatal mice with 105 to 106 TCID50 of EV-D68 via the intramuscular (i.m.) route in the hindlimb. Self-Validation Step: Include a mock-infected cohort injected with an equal volume of sterile PBS to ensure paralysis is virus-induced, not trauma-induced.

  • Compound Formulation & Dosing: Dissolve the 2-Phenylquinoline-4-carbohydrazide derivative in an appropriate vehicle (e.g., 10% DMSO / 90% PEG300). Administer the compound via intraperitoneal (i.p.) injection daily, starting 24 hours post-infection.

  • Clinical Monitoring: Assess mice daily for 14 days using a standardized paralysis scoring system:

    • 0 = Normal mobility.

    • 1 = Mild limb weakness (waddling gait).

    • 2 = Moderate weakness (dragging of one hindlimb).

    • 3 = Severe paralysis (dragging of both hindlimbs).

    • 4 = Moribund or dead.

  • Endpoint & Viral Load Analysis: Euthanize mice at peak disease (typically day 5-7 post-infection). Harvest the spinal cord and skeletal muscle. Homogenize tissues and perform RT-qPCR for EV-D68 RNA and TCID50 assays to confirm that clinical improvement correlates with reduced viral replication[7].

Protocol 2: PI3K-Mutant Tumor Xenograft Model

Causality & Rationale: NOD/SCID mice lack functional T and B cells, preventing the immune rejection of human cancer cell lines. To prove that the quinoline derivative acts via PI3K inhibition, it is critical to allow tumors to establish vascularization before treatment; otherwise, compound efficacy cannot be differentiated from simple engraftment failure[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture target human cancer cells (e.g., A549 or K-562, which show high sensitivity to quinoline hybrids[3]) to 80% confluence. Harvest and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×106 cells/mL.

  • Subcutaneous Injection: Inject 100 μL of the cell suspension subcutaneously into the right flank of 6-8 week-old NOD/SCID mice.

  • Randomization (Critical Step): Monitor tumor growth using digital calipers. Wait until tumors reach a palpable volume of 100–150 mm3 (calculated as Volume=(Length×Width2)/2 ). Randomize mice into treatment and vehicle control groups to ensure equal baseline tumor burdens.

  • Compound Dosing: Administer the 2-Phenylquinoline-4-carbohydrazide derivative via oral gavage or i.p. injection daily. Self-Validation Step: Include a positive control group treated with a known PI3K inhibitor (e.g., NVP-BKM120) to benchmark efficacy[6].

  • In Vivo Monitoring: Measure tumor dimensions and animal body weight every 3 days. A body weight loss of >15% indicates unacceptable compound toxicity.

References

  • HazComFast. "2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) - HazComFast".[Link]

  • PubChem. "2-Phenylquinoline-4-carbohydrazide | C16H13N3O | CID 72488 - PubChem".[Link]

  • PMC. "Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC".[Link]

  • PMC. "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC".[Link]

  • PMC. "Animal Models of Enterovirus D68 Infection and Disease - PMC".[Link]

  • PLOS Pathogens. "A mouse model of paralytic myelitis caused by enterovirus D68 | PLOS Pathogens".[Link]

  • MDPI. "A Mouse Model of Enterovirus D68 Infection for Assessment of the Efficacy of Inactivated Vaccine - MDPI".[Link]

  • ASCO Publications. "Targeting the PI3K signaling cascade in PIK3CA mutated endometrial cancer in a primary human xenograft model. | Journal of Clinical Oncology".[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenylquinoline-4-carbohydrazide

Welcome to the technical support guide for the synthesis of 2-Phenylquinoline-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Phenylquinoline-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve higher yields and purity.

Overview of the Synthesis

The target molecule, 2-Phenylquinoline-4-carbohydrazide, is a valuable building block in medicinal chemistry, often used in the development of novel therapeutics such as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors[1][2][3].

The most prevalent and efficient synthetic route involves a two-step process:

  • Step 1: Synthesis of the Precursor Acid/Ester. 2-Phenylquinoline-4-carboxylic acid is typically synthesized first. Common methods include the Doebner reaction, which is a one-pot, three-component reaction of an aniline, an aldehyde (benzaldehyde), and pyruvic acid[4][5][6]. Another established route is the Pfitzinger reaction, which uses isatin and a carbonyl compound (acetophenone) under basic conditions[2][7][8].

  • Step 2: Hydrazinolysis. The resulting carboxylic acid is often converted to its corresponding ester (e.g., ethyl or methyl ester) and then reacted with hydrazine hydrate to form the final carbohydrazide product[9][10][11]. This conversion from the ester to the hydrazide is a nucleophilic acyl substitution reaction.

This guide will focus primarily on optimizing the second step—the hydrazinolysis—as this is a critical juncture where yield and purity can be compromised.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a problem-cause-solution format.

Problem 1: Low or No Yield of 2-Phenylquinoline-4-carbohydrazide

Observing a low yield is the most frequent challenge. The root cause can often be traced to reaction conditions, reagent quality, or the work-up procedure.

  • Incomplete Reaction: The conversion of the ester to the hydrazide may not have gone to completion.

    • Causality: Hydrazinolysis requires sufficient time and energy to overcome the activation barrier for the nucleophilic attack of hydrazine on the ester's carbonyl carbon.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (the ester) is still present, extend the reflux time[12].

      • Increase Reaction Temperature: Ensure the reaction is heated to a steady reflux. For many hydrazinolysis reactions, ethanol is a suitable solvent, and refluxing provides the necessary thermal energy[12].

      • Increase Hydrazine Hydrate Stoichiometry: Use a significant excess of hydrazine hydrate (typically 5-10 molar equivalents) to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle[12][13].

  • Poor Reagent Quality: The presence of water or other impurities in the reagents or solvent can hinder the reaction.

    • Causality: Hydrazine is hygroscopic. Water can hydrolyze the starting ester back to the carboxylic acid, which is generally unreactive towards hydrazine under these conditions.

    • Solution: Use anhydrous ethanol or another suitable dry solvent. Ensure your hydrazine hydrate is of high purity and has been stored properly[12][13].

  • Suboptimal Precursor: The starting material, 2-phenylquinoline-4-carboxylic acid or its ester, may be impure.

    • Causality: Impurities from the initial Doebner or Pfitzinger reaction, such as unreacted starting materials or polymeric byproducts, can interfere with the subsequent hydrazinolysis step. Tar formation is a known issue in some quinoline syntheses[14][15].

    • Solution: Purify the precursor thoroughly before proceeding. Recrystallization of the 2-phenylquinoline-4-carboxylic acid is highly recommended. An acid-base extraction can also be effective for removing non-acidic impurities[4][15].

Here is a logical workflow to diagnose the cause of low yield.

G start_node start_node decision_node decision_node process_node process_node end_node end_node start Low Yield Observed tlc TLC shows starting material? start->tlc reagents Reagents pure? (Anhydrous solvent, fresh hydrazine) tlc->reagents No increase_time Increase reflux time & excess hydrazine tlc->increase_time Yes precursor Precursor acid/ester pure? reagents->precursor Yes dry_reagents Use anhydrous solvent, fresh reagents reagents->dry_reagents No purify_precursor Recrystallize or perform acid-base extraction on precursor precursor->purify_precursor No success Yield Improved precursor->success Yes increase_time->success dry_reagents->success purify_precursor->success

Sources

Optimization

Technical Support Center: Optimizing 2-Phenylquinoline-4-Carbohydrazide Antibacterials

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the chemical and biological hurdles associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the chemical and biological hurdles associated with 2-phenylquinoline-4-carbohydrazide derivatives. These compounds are highly privileged scaffolds in medicinal chemistry, but their synthesis and biological evaluation require strict control over thermodynamic parameters and physicochemical properties.

Below, you will find targeted troubleshooting guides and FAQs addressing the most critical bottlenecks in synthesizing these derivatives and optimizing their antibacterial efficacy.

Section 1: Chemical Synthesis & Structural Optimization (Troubleshooting)

Q1: Why is my yield consistently low when attempting to convert 2-phenylquinoline-4-carboxylic acid directly to the carbohydrazide?

The Causality: Direct amidation or hydrazinolysis of a carboxylic acid is thermodynamically unfavorable. The hydroxyl group of the carboxylic acid is a poor leaving group. When you add hydrazine hydrate directly to 2-phenylquinoline-4-carboxylic acid, the hydrazine acts primarily as a base, deprotonating the acid to form an unreactive carboxylate salt rather than undergoing nucleophilic acyl substitution.

The Solution: You must bypass this thermodynamic barrier by converting the carboxylic acid into a more reactive intermediate, such as an ester, before introducing the hydrazine 1[1]. Below is a self-validating protocol to ensure high-yield conversion.

Protocol: Self-Validating Two-Step Synthesis of 2-Phenylquinoline-4-carbohydrazide

This workflow relies on esterification followed by hydrazinolysis, incorporating spectroscopic checkpoints to validate each transformation.

Step 1: Esterification

  • Suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Add concentrated sulfuric acid (0.1 eq) dropwise as a catalyst.

  • Reflux the mixture for 8–12 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7).

  • Validation Checkpoint 1: Isolate a small aliquot and run an FT-IR spectrum. The successful formation of ethyl 2-phenylquinoline-4-carboxylate is confirmed by the appearance of a sharp ester carbonyl (C=O) stretch at ~1724 cm⁻¹[1].

Step 2: Hydrazinolysis

  • Neutralize the esterification mixture, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Dissolve the crude ester in absolute ethanol and add an excess of hydrazine hydrate (1.5–2.0 eq). Note: Excess hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines.

  • Reflux for 4–6 hours until a precipitate forms.

  • Cool the mixture to room temperature, filter the solid, and recrystallize from ethanol.

  • Validation Checkpoint 2: Run an FT-IR and ¹H NMR on the final solid. The transformation is validated by the disappearance of the ester C=O stretch and the emergence of a characteristic –NHNH₂ stretching band at ~3385 cm⁻¹. The ¹H NMR should show a D₂O-exchangeable broad singlet at ~10.03 ppm corresponding to the >NH proton[1].

SynthesisWorkflow A 2-Phenylquinoline-4-carboxylic acid (Starting Material) B Esterification (EtOH, conc. H2SO4, Reflux) A->B C Ethyl 2-phenylquinoline-4-carboxylate (IR Check: C=O at 1724 cm⁻¹) B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 2-Phenylquinoline-4-carbohydrazide (IR Check: NHNH2 at 3385 cm⁻¹) D->E F Condensation / Cyclization (Aromatic Aldehydes / Acetic Acid) E->F G Target Carbohydrazide Derivatives (Antibacterial Agents) F->G

Workflow for the self-validating synthesis of 2-phenylquinoline-4-carbohydrazide derivatives.

Q2: My synthesized derivatives show excellent activity against Gram-positive bacteria but fail to inhibit Gram-negative strains. How can I optimize the structure?

The Causality: This is a classic permeability restriction. The antibacterial potency of phenyl-quinoline-carboxylic acid (PQCA) derivatives is heavily governed by lipophilicity (logP), which dictates cell wall penetration . Gram-negative bacteria (e.g., E. coli) possess an outer membrane with restrictive porins that block highly lipophilic or bulky molecules. If your derivative is too lipophilic, it will partition into the lipid bilayer but fail to reach the intracellular targets.

The Solution: Optimize the Structure-Activity Relationship (SAR) by introducing polar functional groups (e.g., hydroxyls) or utilizing specific halogenated phenyl rings (like 4-bromophenyl) to balance the hydrophobic/hydrophilic ratio. Studies show that incorporating a 4-bromophenyl moiety on the quinoline core significantly enhances binding affinity and broadens the spectrum of activity 2[2].

Section 2: Antimicrobial Assay & Mechanism of Action (FAQs)

Q3: How do I experimentally validate that my optimized carbohydrazide derivative is specifically targeting DNA Gyrase?

The Causality: 2-Phenylquinoline-4-carbohydrazides exert their bactericidal effect by binding to the active sites of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and chromosome decatenation3[3]. The carbohydrazide linker acts as a critical binding group that interacts with the metal ions and residues in the enzyme's active site 4[4].

To validate this mechanism rather than general toxicity, you must perform an Enzymatic DNA Supercoiling Assay :

  • Incubate relaxed plasmid DNA (e.g., pBR322) with purified bacterial DNA gyrase in the presence of varying concentrations of your compound.

  • Run the reaction products on an agarose gel.

  • If your compound is a true gyrase inhibitor, you will observe a dose-dependent accumulation of relaxed DNA bands, preventing the formation of the fast-migrating supercoiled DNA band.

MOA Ligand 2-Phenylquinoline-4-carbohydrazide Derivative Target1 Bacterial DNA Gyrase (Topoisomerase II) Ligand->Target1 Binds Active Site Target2 Topoisomerase IV Ligand->Target2 Binds Active Site Complex Drug-Enzyme-DNA Cleavage Complex Target1->Complex Target2->Complex Effect1 Inhibition of DNA Supercoiling Complex->Effect1 Gyrase Block Effect2 Inhibition of Chromosome Decatenation Complex->Effect2 Topo IV Block Outcome Bacterial Cell Death (Bactericidal Effect) Effect1->Outcome Effect2->Outcome

Dual-targeting mechanism of quinoline-4-carbohydrazides on bacterial DNA replication.

Q4: What are the benchmark Minimum Inhibitory Concentration (MIC) values I should expect for optimized quinoline-4-carbohydrazide derivatives?

When synthesizing novel derivatives, compare your biological assay results against established literature benchmarks to determine if your structural modifications are yielding highly potent compounds. Below is a summary of quantitative MIC data for optimized derivatives against common pathogenic strains.

Table 1: Benchmark MIC Values for Quinoline-4-Carbohydrazide Derivatives

Compound ModificationTarget OrganismMIC Value / EfficacySource Reference
2-(4-Bromophenyl)quinoline-4-carbohydrazide (Cmpd 6b)Staphylococcus aureus38.64 μM2[2]
2-(4-Bromophenyl)quinoline-4-carbohydrazide (Cmpd 5)Staphylococcus aureus49.04 μM2[2]
2-Propyl-N'-(pyridine-3-ylmethylene)quinoline-4-carbohydrazideStaphylococcus aureus0.39 – 1.56 µg/mL
2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide (Cmpd 3)Staphylococcus aureus64 µg/mL5[5]

Sources

Troubleshooting

troubleshooting inconsistent results in 2-Phenylquinoline-4-carbohydrazide experiments

Executive Overview & Mechanistic Rationale Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues during quinoline-based library sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Rationale

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues during quinoline-based library synthesis and subsequent biological evaluations. 2-Phenylquinoline-4-carbohydrazide (CAS: 4779-54-8) is a highly versatile intermediate used to synthesize 1,2,4-triazole and pyrazole conjugates, which serve as potent antibacterial agents (targeting DNA gyrase/topoisomerase or MsbA) and antioxidant compounds ()[1],[2],[3].

The core philosophy of this guide is causality-driven troubleshooting . Inconsistent yields or erratic assay baselines are rarely random; they stem from thermodynamic imbalances during hydrazinolysis, incomplete desolvation during crystallization, or redox interference in biological assays. Every protocol provided here is designed as a self-validating system—incorporating specific quality control (QC) checkpoints to ensure data integrity before proceeding to the next step.

Experimental Workflow & Logical Relationships

G Start 2-Phenylquinoline-4-carboxylic acid (Cinchophen) Ester Esterification (EtOH, H2SO4) Start->Ester Intermediate Ethyl 2-phenylquinoline-4-carboxylate Ester->Intermediate Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, Reflux) Intermediate->Hydrazinolysis Target 2-Phenylquinoline-4-carbohydrazide (CAS: 4779-54-8) Hydrazinolysis->Target Deriv Derivatization (Triazoles / Pyrazoles) Target->Deriv Assays Biological Evaluation (Antimicrobial & Antioxidant) Deriv->Assays

Synthesis and evaluation workflow for 2-Phenylquinoline-4-carbohydrazide.

Quantitative Data: Physicochemical Properties & Assay Baselines

To establish a self-validating system, verify your intermediate against these baseline metrics before proceeding to derivatization or biological assays ()[4].

ParameterExpected Value / BaselineDiagnostic Significance
Molecular Weight 263.29 g/mol Confirm via LC-MS ([M+H]+ at 264.11)[5].
Melting Point 214–216 °CDepression indicates residual hydrazine or unreacted ester[4].
IR Spectroscopy (KBr) 3385 cm⁻¹ (N-H), 1701 cm⁻¹ (C=O)Confirms successful conversion of ester to carbohydrazide[4].
Solubility DMSO, DMF, hot EthanolPoor aqueous solubility; requires DMSO stocks for assays.
DPPH Assay (Blank) Absorbance ~0.700 at 517 nmBaseline for antioxidant screening; deviations indicate contamination.

Troubleshooting FAQs: Synthesis & Biological Assays

Q1: Why is my yield of 2-Phenylquinoline-4-carbohydrazide consistently below 50% during hydrazinolysis?

Mechanistic Cause: The nucleophilic acyl substitution of the ethyl ester by hydrazine hydrate is an equilibrium-driven process ()[6]. If the reaction is performed in absolute ethanol without a sufficient molar excess of hydrazine, or if the water content is too high, the equilibrium shifts backward. This leads to incomplete conversion or hydrolysis back to the carboxylic acid. Solution & Self-Validation:

  • Use a minimum of 3 to 5 molar equivalents of 80-100% hydrazine hydrate.

  • QC Checkpoint: Monitor via TLC (DCM:MeOH = 9:1). The ester spot (higher Rf) must completely disappear before cooling. If the ester persists after 6 hours of reflux, add 1 more equivalent of hydrazine and reflux for an additional 2 hours.

Q2: My synthesized compound shows a broad melting point (e.g., 195-210 °C) instead of the literature 214-216 °C. How do I resolve this?

Mechanistic Cause: Co-crystallization with residual hydrazine or trapping of the ethanol solvent within the crystal lattice. Carbohydrazides are highly prone to forming hydrogen-bonded solvates[7]. Solution & Self-Validation:

  • Do not merely air-dry the precipitate. Wash the crude solid extensively with ice-cold distilled water to remove unreacted hydrazine.

  • Recrystallize strictly from a Chloroform/Methanol mixture or hot ethanol, followed by vacuum drying at 60 °C for 12 hours[4].

  • QC Checkpoint: Run an IR spectrum. A broad, poorly defined band above 3400 cm⁻¹ suggests trapped water/solvent. A sharp peak at 3385 cm⁻¹ confirms a pure, desolvated lattice[4].

Q3: In the DPPH radical scavenging assay, my quinoline derivatives are showing erratic absorbance readings. What is interfering?

Mechanistic Cause: 2-Phenylquinoline-4-carbohydrazide and its triazole derivatives possess poor aqueous solubility. When high-concentration DMSO stock solutions are added to the methanolic DPPH solution, rapid micro-precipitation occurs. This causes light scattering that artificially inflates the absorbance at 517 nm, skewing antioxidant calculations[4]. Solution & Self-Validation:

  • Keep the final DMSO concentration in the assay well below 5% (ideally 1-2%).

  • QC Checkpoint: Before adding DPPH, mix your compound at the highest test concentration in the assay buffer/solvent. Measure absorbance at 600 nm. Any reading above 0.05 indicates light scattering from precipitation, meaning you must optimize the co-solvent ratio before proceeding.

Q4: My antimicrobial MIC values against E. coli are inconsistent between replicates. How do I stabilize the assay?

Mechanistic Cause: The target compounds often bind to bacterial DNA gyrase or MsbA proteins ()[3]. However, highly hydrophobic quinoline derivatives can nonspecifically bind to the polystyrene walls of standard 96-well plates, reducing the effective concentration of the drug in the broth. Solution & Self-Validation:

  • Use non-binding surface (NBS) or polypropylene 96-well plates for the serial dilutions.

  • Ensure the inoculum size is strictly standardized to 5×105 CFU/mL.

  • QC Checkpoint: Include a known standard (e.g., Ciprofloxacin) on every plate. If the MIC of the standard shifts by more than one dilution well, the entire plate's results must be discarded.

Standardized Step-by-Step Methodologies

Protocol A: Optimized Synthesis of 2-Phenylquinoline-4-carbohydrazide

This protocol ensures maximum conversion from the ethyl ester intermediate, leveraging principles from established quinoline derivatization literature[6],[4].

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of ethyl 2-phenylquinoline-4-carboxylate in 50 mL of absolute ethanol.

  • Reagent Addition: Slowly add 40.0 mmol (4 equivalents) of 85% hydrazine hydrate dropwise while stirring at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 6–8 hours.

  • Monitoring: At hour 6, perform TLC (Eluent: Chloroform/Methanol 9:1). Proceed only when the ester spot is absent.

  • Precipitation: Pour the hot reaction mixture over 150 g of crushed ice. Stir vigorously for 15 minutes to induce precipitation.

  • Filtration & Washing: Filter the white/buff precipitate under vacuum. Wash sequentially with 3 x 50 mL of ice-cold distilled water to remove excess hydrazine.

  • Purification: Recrystallize the crude solid from a minimal volume of hot ethanol or a chloroform/methanol mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours. (Expected Yield: 88-94%).

Protocol B: Self-Validating DPPH Antioxidant Assay

Designed to prevent false positives from light scattering during the evaluation of quinoline conjugates[4].

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light and stir for 30 minutes.

  • Stock Solutions: Dissolve the synthesized quinoline derivatives in 100% DMSO to create 10 mM stock solutions.

  • Serial Dilution: Dilute the stocks in methanol to achieve test concentrations (e.g., 10, 25, 50, 100 µM). Ensure final DMSO concentration is ≤2%.

  • QC Blanking: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of methanol (No DPPH). Measure absorbance at 517 nm to check for baseline interference/precipitation.

  • Reaction: In a new plate, mix 100 µL of compound solution with 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate % scavenging relative to a vehicle control (DMSO + Methanol + DPPH).

References

  • Title: 2-Phenylquinoline-4-carbohydrazide | C16H13N3O | CID 72488 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles Source: Taylor & Francis URL: [Link]

  • Title: Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives Source: ResearchGate URL: [Link]

  • Title: In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: 2-Phenylquinoline-4-carbohydrazide Solution Stability

Welcome to the Technical Support Center for 2-Phenylquinoline-4-carbohydrazide . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Phenylquinoline-4-carbohydrazide . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental physicochemical behaviors of this compound, providing you with the mechanistic causality behind its instability in solution and the self-validating protocols required to ensure data integrity in your assays.

Core Troubleshooting & FAQs: Solution Stability

Q: Why does 2-Phenylquinoline-4-carbohydrazide degrade rapidly in aqueous assay buffers? A: The primary degradation mechanism in aqueous environments is the hydrolysis of the carbohydrazide moiety . Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction is heavily catalyzed by both acidic and basic pH extremes, leading to the cleavage of the C-N bond. The resulting degradation products are 2-phenylquinoline-4-carboxylic acid and free hydrazine[1]. Causality Insight: To prevent this in biological assays, never store the compound in aqueous buffers. Always maintain stock solutions in aprotic solvents and spike into aqueous media immediately prior to the assay.

Q: How does ambient light exposure affect the compound in DMSO or ethanol? A: The hydrazide group (-NH-NH₂) is highly susceptible to photo-oxidation . When exposed to UV/Vis light in the presence of dissolved oxygen, the hydrazide oxidizes into a diazenium intermediate, which can further rearrange to form nitroso derivatives[2]. Causality Insight: Macroscopically, this manifests as a bathochromic shift, turning your clear solution yellow or brown. Solutions must be purged with an inert gas (Argon/Nitrogen) to remove oxygen and stored in amber vials.

Q: Can trace metal ions in my buffer affect the compound's stability and activity? A: Absolutely. 2-Phenylquinoline-4-carbohydrazide is a potent bidentate ligand that readily forms stable coordination complexes with transition metals such as Mn(II), Zn(II), Ni(II), and Cu(II)[3]. Causality Insight: If your assay buffer contains trace metals, the compound will spontaneously complex with them. This effectively reduces the concentration of the "free" active compound, altering its biological activity and spectral properties. If compatible with your assay, adding a trace chelator like EDTA can mitigate this artifact.

Mechanistic Pathways of Degradation

Understanding the degradation pathways is critical for designing robust experimental conditions. The diagram below illustrates the three primary vectors of compound loss: hydrolysis, oxidation, and metal complexation.

Degradation Main 2-Phenylquinoline-4- carbohydrazide Hydrolysis Hydrolysis (Aqueous, pH Extremes) Main->Hydrolysis H2O, H+/OH- Oxidation Photo-Oxidation (Light, O2) Main->Oxidation hv, O2 Complexation Metal Complexation (Transition Metals) Main->Complexation M2+ ions Prod1 2-Phenylquinoline-4- carboxylic acid + Hydrazine Hydrolysis->Prod1 Prod2 Diazenium Intermediates & Polymers (Yellowing) Oxidation->Prod2 Prod3 Stable Coordination Complexes (e.g., Ni, Zn) Complexation->Prod3

Degradation and interaction pathways of 2-Phenylquinoline-4-carbohydrazide in solution.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected stability of 2-Phenylquinoline-4-carbohydrazide across various standard laboratory conditions.

Solvent / ConditionTemperatureLight ExposureEstimated Stability (t > 95%)Primary Degradation Risk
Anhydrous DMSO -20°CDark> 6 monthsNone (Highly Stable)
Ethanol (Absolute) 4°CDark2 - 4 weeksSlow solvolysis / esterification
Aqueous Buffer (pH 7.4) 37°CDark< 12 hoursHydrolysis[1]
Aqueous Buffer (pH 7.4) 37°CAmbient Light< 4 hoursPhoto-oxidation & Hydrolysis
Aqueous Buffer (pH 2.0) 37°CDark< 2 hoursAcid-catalyzed hydrolysis

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . By incorporating internal standards and strict environmental controls, you can ensure that any observed loss of signal is due to true compound behavior, not user error or instrument drift.

Workflow Step1 1. Stock Prep (Anhydrous DMSO) Step2 2. Aliquoting (Single-use vials) Step1->Step2 Step3 3. Stress Testing (pH, Temp, Light) Step2->Step3 Step4 4. LC-MS Analysis (Internal Std) Step3->Step4 Step5 5. Kinetic Profiling (t1/2 Calc) Step4->Step5

Step-by-step workflow for validating solution stability via forced degradation.

Protocol A: Preparation of High-Fidelity Stock Solutions

Objective: Prevent baseline hydrolysis and photo-oxidation prior to assay deployment.

  • Equilibration: Allow the lyophilized powder of 2-Phenylquinoline-4-carbohydrazide to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric moisture condensation, which immediately initiates hydrolysis of the hydrazide bond.

  • Dissolution: Dissolve the compound in anhydrous, amine-free DMSO (≥99.9% purity) to achieve a 10 mM stock concentration. Causality: Aprotic solvents lack the nucleophilic properties required to attack the carbonyl carbon, preserving the C-N bond[4].

  • Deoxygenation: Purge the headspace of the master vial with a gentle stream of Argon or Nitrogen gas for 30 seconds. Causality: Displacing ambient oxygen prevents the photo-oxidative conversion of the hydrazide group into diazenium intermediates[2].

  • Aliquoting: Dispense into single-use amber glass vials (e.g., 50 µL per vial) and store at -20°C or -80°C. Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated thawing introduces micro-condensation (water) and accelerates degradation.

Protocol B: LC-MS/UV-Vis Stability Validation Assay

Objective: Accurately determine the half-life of the compound in your specific assay buffer using a self-validating analytical setup.

  • Solution Preparation: Prepare a 100 µM working solution of 2-Phenylquinoline-4-carbohydrazide in your target assay buffer (e.g., PBS, pH 7.4).

  • Internal Standard Spiking (Critical): Immediately spike in 10 µM of a highly stable internal standard (e.g., caffeine or a stable isotope-labeled analog). Causality: The internal standard validates the LC-MS ionization efficiency and rules out instrument drift or matrix suppression as the cause for any observed signal loss.

  • Incubation: Incubate the solution at 37°C in the dark (or under specific stress conditions).

  • Sampling & Quenching: Extract 10 µM aliquots at t=0,1,2,4,8, and 24 hours. Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile. Causality: Acetonitrile precipitates buffer salts and proteins, while the sudden drop in temperature halts thermodynamic degradation kinetics.

  • Analysis: Analyze via LC-MS. Monitor the parent mass ( m/z [M+H]⁺ for C₁₆H₁₃N₃O) and explicitly look for the emergence of the 2-phenylquinoline-4-carboxylic acid degradation product to confirm the hydrolysis pathway[1]. Calculate the half-life ( t1/2​ ) using first-order decay kinetics.

References

  • Benchchem. "N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide". Benchchem Product Database.
  • ACS Omega. "Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand". ACS Omega.
  • Taylor & Francis. "Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PMC (NIH). "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity". Bioorganic Chemistry.

Sources

Troubleshooting

Technical Support Center: Minimizing Toxicity in 2-Phenylquinoline-4-Carbohydrazide Derivatives

Welcome to the Application Scientist Support Center. 2-Phenylquinoline-4-carbohydrazide derivatives are highly privileged scaffolds in drug discovery, particularly known for their anti-tubercular, anti-microbial, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 2-Phenylquinoline-4-carbohydrazide derivatives are highly privileged scaffolds in drug discovery, particularly known for their anti-tubercular, anti-microbial, and anti-cancer properties. However, their development is frequently bottlenecked by off-target cytotoxicity and poor metabolic profiles.

This guide is designed to help researchers troubleshoot generalized toxicity, implement rational structural modifications, and establish self-validating experimental workflows.

Part 1: Troubleshooting Cytotoxicity & Structural Optimization (FAQ)

Q: We are observing high generalized cytotoxicity in normal fibroblast lines (e.g., WI-38, Vero) during our anti-microbial and anti-cancer screens. How can we modify the 2-phenylquinoline-4-carbohydrazide scaffold to improve the Selectivity Index (SI)?

A: Generalized toxicity often stems from off-target interactions of the unsubstituted quinoline core. The causality here lies in the electron density of the 2-phenyl ring. Unsubstituted or electron-withdrawing groups tend to decrease target affinity while increasing non-specific cellular poisoning 1.

To mitigate this, introduce electron-donating groups (e.g., -OCH3, -CH3) onto the 2-phenyl ring. This rational Structure-Activity Relationship (SAR) modification enhances target affinity while drastically reducing off-target binding. For instance, incorporating a 4-bromophenyl or dimethoxyphenyl moiety has been shown to yield IC50​ values >227 µM against normal WI-38 cells, ensuring a high safety profile and a Selectivity Index (SI) > 80 23.

Q: Our current derivatives show poor target engagement. What molecular hybridization strategies can restrict the mechanism of action to specific oncogenic pathways, thereby reducing systemic toxicity?

A: If your compound lacks target specificity, it will act as a broad-spectrum cytotoxin. To restrict the mechanism of action, hybridize the carbohydrazide moiety with privileged scaffolds like acrylamide or chalcone.

Why this works: The acrylamide moiety acts as a Michael acceptor. It covalently binds to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), irreversibly inhibiting tyrosine kinase autophosphorylation [[4]](). This targeted downregulation of the EGFR downstream signaling pathway (including PI3K) induces G2/M cell cycle arrest and p53-mediated apoptosis exclusively in overexpressing cancer cells, sparing healthy tissue 14.

Pathway Hybrid Quinoline-Acrylamide Hybrid EGFR EGFR Tyrosine Kinase Hybrid->EGFR Irreversible Inhibition PI3K PI3K / Akt Pathway EGFR->PI3K Downregulation CellCycle G2/M Cell Cycle Arrest PI3K->CellCycle Induces Apoptosis Apoptosis (p53, Caspase 9) PI3K->Apoptosis Triggers

Mechanism of targeted EGFR-TK inhibition reducing off-target toxicity.

Q: How can we predict and prevent metabolic toxicity (e.g., mutagenicity, poor clearance) before advancing to costly in vitro or in vivo assays?

A: Do not advance to cellular assays without first establishing a computational safety baseline. Implement in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Specifically, evaluate AMES toxicity and CYP2C19 inhibition. Molecules with a low clearance rate or high predicted AMES toxicity should be structurally tuned or discarded early to prevent late-stage failure 5.

Part 2: Self-Validating Experimental Protocol

Expertise Note: A protocol is only as good as its internal controls. This workflow uses sequential filtering—computational, biochemical, and cellular—to ensure that any observed toxicity is mechanistically justified and not an artifact of poor synthesis or broad-spectrum poisoning.

Step 1: Synthesis of the Hybrid Core

  • Method: React 2-phenylquinoline-4-carboxylic acid with ethanol and catalytic sulfuric acid to form the ethyl ester, followed by hydrazinolysis with hydrazine hydrate to yield the 2-phenylquinoline-4-carbohydrazide intermediate 5. Condense this intermediate with substituted acrylamides or chalcones using glacial acetic acid as a catalyst 1.

  • Causality: The two-step esterification-hydrazinolysis ensures high purity of the intermediate, preventing toxic byproducts from side reactions during direct amidation.

Step 2: In Silico ADMET Filtering

  • Method: Run generated structures through ADMET predictors to calculate Topological Polar Surface Area (TPSA), BBB permeability, and AMES mutagenicity [[5]]().

  • Causality: This prevents the misallocation of resources on inherently mutagenic or metabolically unstable candidates.

Step 3: Target-Specific Biochemical Assay

  • Method: Evaluate the inhibitory potential against isolated targets (e.g., EGFR kinase) using standard ELISA or radiometric assays.

  • Causality: Validates that the hybridization successfully restricted the molecule's activity to the intended target, rather than acting as a non-specific intercalator 4.

Step 4: In Vitro Cytotoxicity Counter-Screening

  • Method: Perform Sulforhodamine B or MTT colorimetric assays on both target cancer lines (e.g., MCF-7) and normal lines (e.g., WI-38, Vero) 13.

  • Causality: Establishing a baseline in non-tumorigenic cells is critical. You must calculate the Selectivity Index ( SI=IC50​ Normal/IC50​ Target ). Proceed only with candidates showing an SI > 80 3.

Step 5: Mechanistic Validation (Apoptotic Markers)

  • Method: Subject treated cells to qRT-PCR to quantify p53 and effector caspase-9 levels 4.

  • Causality: Confirms that cell death is occurring via controlled apoptosis (target engagement) rather than necrotic toxicity (off-target poisoning).

G A 2-Phenylquinoline-4-carbohydrazide B Rational SAR (e.g., -OCH3) A->B Structural Tuning C Molecular Hybridization (Acrylamide) A->C Pathway Targeting D In Silico ADMET (CYP, AMES) B->D C->D E In Vitro Assays (Vero, WI-38) D->E Pass Filter F Selectivity Index > 80 E->F Validation

Workflow for minimizing toxicity in quinoline-4-carbohydrazide derivatives.

Part 3: Quantitative Data & ADMET Profiling

The following table summarizes the cytotoxicity and target inhibition metrics of optimally modified 2-phenylquinoline-4-carbohydrazide derivatives, demonstrating how rational design minimizes toxicity in normal cells while maintaining potent target engagement.

CompoundHybridization / ModificationPrimary TargetTarget IC50​ (µM)Normal Cell LineCytotoxicity IC50​ (µM)Selectivity Index (SI)
Compound 6h Acrylamide (4-nitrophenyl)EGFR-TK0.22MCF-7 (Cancer)2.71N/A
Compound 6d 4-Bromophenyl substitutionDNA Gyrase0.242WI-38 (Normal)288.69~1192
Compound 9i Chalcone (4-aminophenyl)PI3K- γ 0.052A549 (Cancer)1.91N/A
Lead Hybrids Piperazinyl-benzothiazinoneDprE1 (Mtb)0.06 - 1.0Vero (Normal)> 80.0> 80

References

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC URL:[Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing URL:[Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ResearchGate URL:[Link]

  • Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase - MDPI URL:[Link]

  • Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents - PubMed URL:[Link]

Sources

Optimization

challenges in scaling up 2-Phenylquinoline-4-carbohydrazide synthesis

Technical Support Center: Scale-Up Synthesis of 2-Phenylquinoline-4-carbohydrazide Welcome to the Technical Support Center for the synthesis and scale-up of 2-Phenylquinoline-4-carbohydrazide. This guide is specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-Phenylquinoline-4-carbohydrazide

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Phenylquinoline-4-carbohydrazide. This guide is specifically designed for researchers, process chemists, and drug development professionals transitioning from milligram-scale discovery to multi-gram or kilogram production.

The synthesis fundamentally relies on a three-stage sequence: quinoline core formation (via Pfitzinger or Doebner reactions)[1][2], esterification[1], and hydrazinolysis[3].

SynthesisWorkflow Step1 Isatin + Acetophenone (Pfitzinger Reaction) Int1 2-Phenylquinoline-4-carboxylic acid (Cinchophen) Step1->Int1 KOH, Reflux Step2 Esterification (EtOH / H2SO4) Int1->Step2 Int2 Ethyl 2-phenylquinoline-4-carboxylate Step2->Int2 Reflux, 6h Step3 Hydrazinolysis (Hydrazine Hydrate, Reflux) Int2->Step3 Product 2-Phenylquinoline-4-carbohydrazide Step3->Product EtOH, 80°C

Overall workflow for the synthesis of 2-Phenylquinoline-4-carbohydrazide.

Stage 1: Quinoline Core Formation (Pfitzinger / Doebner Reactions)

Q: When scaling the Pfitzinger reaction (Isatin + Acetophenone) past 100 grams, our yield of 2-phenylquinoline-4-carboxylic acid drops from 85% to 60%, accompanied by severe tar formation. What is the mechanistic cause, and how do we fix it? A: The Pfitzinger condensation is highly exothermic. At the bench scale, heat dissipates rapidly. In scaled-up jacketed reactors, the surface-area-to-volume ratio decreases, leading to localized superheating. This thermal stress causes the alkaline degradation of isatin and promotes competitive polymerization of the acetophenone enolate[1].

Self-Validating Protocol for Scaled Pfitzinger Reaction:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer and an internal thermocouple. Charge with 33% aqueous KOH and cool to 10°C.

  • Controlled Addition: Add Isatin (1.0 eq) portion-wise, ensuring the internal temperature remains strictly < 20°C.

  • Dosing: Dose Acetophenone (1.1 eq) continuously over 2 hours via a metering pump. Do not dump-charge.

  • Thermal Ramp: Gradually increase the jacket temperature to achieve an internal temperature of 85°C. Hold for 12 hours.

  • Validation: Sample the mixture for HPLC analysis. The reaction is complete when isatin is <1% AUC.

  • Isolation: Cool to 5°C and acidify with 6M HCl to pH 3. Filter the precipitated 2-phenylquinoline-4-carboxylic acid, wash with cold water, and dry under vacuum.

Stage 2: Esterification Bottlenecks

Q: Our esterification of 2-phenylquinoline-4-carboxylic acid using absolute ethanol and catalytic sulfuric acid stalls at 70% conversion during scale-up. How can we drive this equilibrium reaction to completion? A: Fischer esterification is an equilibrium-driven process[1]. At larger scales, the water generated is trapped in the refluxing solvent, stalling the forward reaction because standard reflux condensers simply return the water to the pot.

Troubleshooting Solutions:

  • Method A (Dean-Stark): Switch the solvent system to a toluene/ethanol mixture and utilize a Dean-Stark trap to physically remove water via azeotropic distillation.

  • Method B (Chemical Dehydration): If a Dean-Stark setup is unavailable, transition to an acid chloride intermediate. React the carboxylic acid with thionyl chloride (SOCl₂) to form 2-phenylquinoline-4-carbonyl chloride, then quench with anhydrous ethanol. This pathway is irreversible and scales predictably, though it requires rigorous off-gas scrubbing for SO₂ and HCl.

Stage 3: Hydrazinolysis & Safety at Scale (Core Challenge)

Q: We are moving the hydrazinolysis of ethyl 2-phenylquinoline-4-carboxylate to a pilot plant. What are the critical safety parameters for handling hydrazine hydrate at scale? A: Hydrazine hydrate is a highly toxic, combustible liquid that poses severe explosion risks if exposed to oxidizing agents or catalytic transition metals[4]. Furthermore, the condensation reaction is exothermic. A sudden dump-charge of the ester into hot hydrazine can trigger a thermal runaway.

Recent process safety studies demonstrate that adding a mild base, such as sodium acetate, significantly mitigates safety risks during scaled hydrazine condensations[5]. The base quenches trace acids, suppressing the formation of highly energetic, shock-sensitive hydrazine-HCl conjugates[5].

HydrazinolysisSafety A Reactor Setup (Inert N2 Atmosphere) B Charge Ester & Solvent (EtOH or 2-MeTHF) A->B C Add Sodium Acetate (Acid Quencher) B->C D Controlled Dosing Hydrazine Hydrate C->D T = 60°C E Reflux (80°C) 6-10 Hours D->E Slow Addition F Cooling & Crystallization E->F HPLC Validation G Filtration F->G H Quench Filtrate (Bleach / Acetone) G->H Waste Handling

Safe scale-up workflow for the hydrazinolysis of ethyl 2-phenylquinoline-4-carboxylate.

Self-Validating Protocol for Hydrazinolysis[3][5]:

  • Inertion: Purge the reactor with Nitrogen (N₂) to exclude oxygen.

  • Charging: Charge the reactor with ethyl 2-phenylquinoline-4-carboxylate (1.0 eq), Sodium Acetate (1.2 eq), and ethanol (10 volumes).

  • Heating: Heat the suspension to 60°C.

  • Dosing: Using a closed addition funnel or metering pump, dose Hydrazine Monohydrate (3.0 - 4.0 eq) slowly over 2 hours. Monitor the internal temperature to ensure the exotherm does not exceed 75°C.

  • Reflux: Ramp the jacket temperature to achieve a gentle reflux (approx. 80°C) and hold for 6–10 hours.

  • Validation: Pull an aliquot, quench in water, and extract with ethyl acetate. Analyze the organic layer via TLC or HPLC. The reaction is complete when the ester peak disappears.

  • Isolation: Cool the reactor to 0–5°C at a rate of 10°C/hour to promote the crystallization of 2-phenylquinoline-4-carbohydrazide. Filter the product.

  • Waste Quench (Critical): The filtrate contains unreacted hydrazine. Route the filtrate to a dedicated quench vessel containing dilute sodium hypochlorite (bleach) or excess acetone (to form the stable azine) before disposal.

Quantitative Data Presentation

The following table summarizes the expected quantitative parameters and scalability challenges for each synthetic stage to aid in your process planning.

Synthesis StageReagents / CatalystsTemp (°C)Time (h)Typical Yield (%)Key Scalability Challenge
1. Core Formation Isatin, Acetophenone, KOH851280 - 86Exotherm control, tar formation
2. Esterification Cinchophen, EtOH, H₂SO₄786 - 885 - 90Equilibrium stalling, water removal
3. Hydrazinolysis Ethyl ester, N₂H₄·H₂O, NaOAc806 - 1085 - 94Hydrazine toxicity, thermal runaway

Stage 4: Purification & Isolation

Q: Our final 2-phenylquinoline-4-carbohydrazide contains trace unreacted ester and colored impurities. How do we purify this without relying on column chromatography, which is unfeasible at our scale? A: 2-Phenylquinoline-4-carbohydrazide is highly crystalline due to its rigid planar structure and hydrogen-bonding capabilities[3]. Recrystallization is the most scalable and cost-effective approach.

Protocol:

  • Suspend the crude carbohydrazide in absolute ethanol (15-20 volumes).

  • Heat to reflux until dissolution occurs. If the solution is highly colored, add activated carbon (5% w/w) and reflux for an additional 15 minutes.

  • Perform a hot filtration through a pre-heated Celite pad to remove the carbon and any insoluble transition metal impurities.

  • Transfer the filtrate to a clean crystallization vessel and cool slowly to room temperature, then chill to 4°C for 4 hours.

  • Filter the resulting white to pale-yellow crystals, wash with ice-cold ethanol, and dry under vacuum at 50°C.

References

  • Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: ACS Omega URL: [Link]

  • Title: Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives Source: ResearchGate URL: [Link]

  • Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base Source: ResearchGate URL: [Link]

  • Title: Product Safety Assessment: Hydrazine Hydrate Source: Lanxess URL: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Pfitzinger Reaction

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Tar Formation Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed to provide you, our...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Tar Formation

Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth solutions for a common and frustrating challenge: the formation of intractable tars. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot but also proactively prevent these side reactions, ensuring higher yields and purer products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Pfitzinger reaction?

A1: Tar formation is a frequent issue in the Pfitzinger reaction, largely due to the self-condensation of isatin or the carbonyl compound under the strongly basic conditions required for the reaction.[1] Polymerization of reaction intermediates can also contribute significantly to this problem.[1] Simultaneously mixing all reactants can worsen this issue.[1]

Q2: My reaction turned into a thick, brown-black tar. Is it possible to salvage my product?

A2: While challenging, it is sometimes possible to isolate the product from a tarry mixture. The success of this depends on the physical properties of your desired quinoline-4-carboxylic acid. Techniques such as trituration with a non-polar solvent like hexane may help to precipitate the product from the tar. Alternatively, column chromatography with a step-gradient elution can be employed for careful separation.[2] However, prevention is a far more effective strategy.

Q3: Can the choice of base influence the amount of tar formed?

A3: Absolutely. While a strong base is necessary to hydrolyze the amide bond in isatin, the choice and concentration are critical.[3][4] While potassium hydroxide (KOH) is commonly used, some studies have shown that sodium hydroxide (NaOH) can lead to higher yields in certain cases.[3] It is advisable to perform small-scale trials to determine the optimal base and its concentration for your specific substrates to minimize side reactions that lead to tar.[3]

Q4: Does temperature play a significant role in tar formation?

A4: Yes, temperature is a critical parameter.[3] High temperatures can accelerate the desired reaction but also promote the unwanted side reactions that result in tar.[1][2] For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration is often beneficial.[1][5] In some cases, gentle warming (e.g., 34-40°C) may be sufficient to dissolve reactants without causing significant decomposition.[5]

Troubleshooting Guide: From Tar to Triumph

This section provides a systematic approach to diagnosing and resolving issues related to tar formation during your Pfitzinger synthesis.

Issue 1: Immediate Tar Formation Upon Mixing Reactants
  • Potential Cause: Rapid, uncontrolled self-condensation of starting materials. This is especially prevalent when all reactants are mixed simultaneously.[1] The highly reactive enolates or enolizable carbonyl compounds can readily polymerize under strongly basic conditions.

  • Solution: Modified Reactant Addition. A crucial modification to the standard procedure is to first dissolve the isatin in the base (e.g., potassium hydroxide).[1][5] This facilitates the ring-opening of isatin to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid, which is less prone to self-condensation.[1] Only after the isatin is fully dissolved and the solution's color has changed (often from orange to pale yellow), should the carbonyl compound be added.[1][5]

Issue 2: Significant Tar Formation During Reaction Reflux
  • Potential Cause: The reaction temperature is too high, favoring polymerization and decomposition pathways over the desired cyclization.[5]

  • Solution: Optimize Reaction Temperature. Carefully control the reaction temperature.[1] It is often better to conduct the reaction at a lower temperature for an extended period.[1] For instance, if refluxing in ethanol (b.p. 78°C) leads to tarring, consider a lower boiling point solvent or simply heating at a lower, controlled temperature (e.g., 50-60°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and byproduct formation.

Issue 3: Tar Formation During Acidification/Workup
  • Potential Cause: Localized high acidity during the precipitation of the product can sometimes cause degradation of the desired quinoline-4-carboxylic acid or other intermediates, leading to tar formation.[1]

  • Solution: Controlled pH Adjustment. During the workup, add the acid (e.g., HCl or acetic acid) slowly and with vigorous stirring to avoid creating pockets of high acidity.[1] This ensures a more uniform precipitation of the product and minimizes the risk of acid-catalyzed degradation.

Preventative Measures: Best Practices for a Clean Pfitzinger Reaction

Proactive measures are key to avoiding tar formation. Integrating the following practices into your experimental design will significantly increase your chances of success.

  • Reactant Purity: Use freshly prepared or purified starting materials. Impurities in isatin or the carbonyl compound can act as initiators for polymerization.

  • Solvent Selection: While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures may reduce tar formation depending on your specific substrates.[1] The solubility of intermediates and byproducts can be influenced by the solvent system, potentially keeping them in solution and preventing precipitation as tars.

  • Stoichiometry: Using an excess of the carbonyl compound can help to drive the reaction to completion and consume the isatin, which can be difficult to remove during purification if it remains.[5]

Experimental Protocol: A Modified Pfitzinger Synthesis to Minimize Tarring

This protocol incorporates several of the best practices discussed above to reduce the formation of resinous byproducts.

Materials:

  • Isatin

  • Carbonyl compound (e.g., Acetone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water.

  • Add isatin (1 equivalent) to the basic solution and stir until it is completely dissolved. A color change should be observed as the isatin ring opens.[3]

  • Slowly add the carbonyl compound (1.5-2 equivalents) to the reaction mixture.

  • Heat the mixture to a gentle reflux (or a pre-determined optimal lower temperature) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[6]

  • Carefully acidify the aqueous layer with dilute hydrochloric acid while cooling in an ice bath to precipitate the product.[6]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[6]

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure quinoline-4-carboxylic acid.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Pfitzinger reaction, highlighting the critical ring-opening step that, when performed correctly, helps to prevent the formation of tar.

Pfitzinger_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isatin Isatin KetoAcid Keto-Acid (Ring-Opened Isatin) Isatin->KetoAcid Base-catalyzed hydrolysis Tar Tar Formation (Side Reactions) Isatin->Tar Self-condensation Carbonyl Carbonyl Compound Imine Imine Carbonyl->Imine Carbonyl->Tar Self-condensation Base Base (e.g., KOH) KetoAcid->Imine Condensation KetoAcid->Tar Polymerization Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration

Caption: Pfitzinger reaction pathway and common side reactions leading to tar formation.

Summary of Key Parameters for Tar Avoidance

ParameterRecommendationRationale
Order of Addition 1. Dissolve Isatin in Base. 2. Add Carbonyl.Minimizes self-condensation of starting materials.[1][5]
Temperature Use the lowest effective temperature.Reduces the rate of side reactions leading to tar.[1][5]
Base Optimize type (KOH vs. NaOH) and concentration.The choice of base can significantly impact yield and side reactions.[3]
pH during Workup Slow, controlled acidification.Prevents localized high acidity that can degrade the product.[1]
Stoichiometry Use an excess of the carbonyl compound.Drives the reaction to completion and consumes isatin.[5]

By understanding the underlying causes of tar formation and implementing these strategic modifications to the Pfitzinger reaction, you can significantly improve the outcome of your syntheses, leading to cleaner reactions, higher yields, and a more efficient workflow in your research and development endeavors.

References

  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. Benchchem.
  • Optimizing reaction parameters for Pfitzinger synthesis of quinolines. Benchchem.
  • The Pfitzinger Reaction. Sciencemadness.org.
  • Minimizing tar formation in Friedländer quinoline synthesis. Benchchem.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • Pfitzinger reaction. Wikipedia.

Sources

Optimization

Technical Support Center: Pharmacokinetic Optimization of 2-Phenylquinoline-4-carbohydrazide Derivatives

Welcome to the Technical Support Center for the structural and pharmacokinetic (PK) optimization of 2-Phenylquinoline-4-carbohydrazide scaffolds. While this privileged chemotype exhibits potent biological activities—rang...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural and pharmacokinetic (PK) optimization of 2-Phenylquinoline-4-carbohydrazide scaffolds. While this privileged chemotype exhibits potent biological activities—ranging from antimalarial efficacy to histone deacetylase (HDAC) inhibition[1][2]—its clinical translation is frequently derailed by severe pharmacokinetic liabilities.

This guide provides researchers and drug development professionals with field-proven diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols to overcome poor aqueous solubility, rapid metabolic clearance, and permeability bottlenecks.

Diagnostic Workflow: Identifying and Resolving PK Bottlenecks

PK_Optimization A 2-Phenylquinoline-4-carbohydrazide PK Bottleneck Identification B1 Aqueous Solubility < 10 µg/mL (High Crystal Lattice Energy) A->B1 B2 Rapid in vivo Clearance (Microsomal Instability) A->B2 B3 Poor Oral Absorption (Efflux / Permeability) A->B3 C1 Disrupt Planarity Add sp3 carbons (e.g., Piperazine) B1->C1 C2 Metabolic Shielding Fluorination & Hydrazide Cyclization B2->C2 C3 Reduce H-Bond Donors N-alkylation or Bioisosteres B3->C3 D Optimized Lead Candidate (Improved F%, Extended T1/2) C1->D C2->D C3->D

Diagnostic logic for resolving 2-Phenylquinoline-4-carbohydrazide PK failures.

Troubleshooting Guides & FAQs

Module A: Aqueous Solubility & Dissolution Rate

Q: My 2-phenylquinoline-4-carbohydrazide derivative shows excellent target engagement in biochemical assays but precipitates immediately when diluted into PBS or cell culture media. How do I fix this? A: This is a classic thermodynamic failure. The flat, rigid biphenyl-like system (the quinoline core conjugated with the 2-phenyl ring) promotes strong π−π stacking. Causality: The carbohydrazide moiety acts as both a hydrogen bond donor and acceptor, forming dense intermolecular networks that drastically increase the crystal lattice energy. When diluted from DMSO into an aqueous buffer, the thermodynamic driving force for crystallization overcomes the kinetic stabilization of the co-solvent. Solution: You must disrupt the molecular planarity. Introduce sp3 hybridized solubilizing groups (e.g., morpholine, piperazine, or pyrrolidine) to the 2-phenyl ring or the quinoline C6/C7 positions. Alternatively, converting the terminal amine of the hydrazide into a more basic moiety can enable salt formation, drastically improving kinetic solubility[3].

Module B: Metabolic Stability & Clearance

Q: The compound has high in vitro potency, but in vivo mouse models show no efficacy. Liver microsome assays indicate a half-life ( T1/2​ ) of less than 5 minutes. What are the primary metabolic soft spots? A: Early quinoline-4-carboxamides and carbohydrazides are notorious for poor microsomal stability[1]. Causality: There are two primary metabolic liabilities here. First, the electron-rich positions of the quinoline ring (specifically C6 and C8) and the unsubstituted 2-phenyl ring are highly susceptible to CYP450-mediated aromatic hydroxylation. Second, the carbohydrazide linker is chemically vulnerable to amidases/hydrolases and hepatic N-acetyltransferases (NATs), which rapidly cleave or acetylate the terminal nitrogen[2][4]. Solution: To block CYP450 oxidation, introduce electron-withdrawing groups (e.g., fluorine or chlorine) at the C6, C7, or C8 positions of the quinoline core to lower the HOMO energy. To protect the hydrazide, consider cyclizing it into a bioisostere such as a 1,3,4-oxadiazole or 1,2,4-triazole. This maintains the necessary binding vectors while eliminating the hydrolytic liability of the linear hydrazide.

Module C: Permeability & Efflux

Q: Caco-2 cell permeability assays show a high efflux ratio (>5) and poor apical-to-basolateral transport. How can I improve oral bioavailability? A: The compound is likely a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Causality: The carbohydrazide group ( −CO−NH−NH2​ ) contributes multiple hydrogen bond donors (HBDs) and increases the topological polar surface area (tPSA). High HBD counts restrict passive transcellular diffusion and serve as primary recognition motifs for efflux transporters. Solution: Reduce the HBD count. N-alkylation (e.g., N-methylation of the hydrazide) or replacing the hydrazide with a less polar amide or heterocyclic isostere will reduce the tPSA, evade P-gp recognition, and enhance passive membrane permeability[1].

Quantitative Data: Impact of Structural Optimization

The following table summarizes the expected pharmacokinetic improvements when systematically applying the troubleshooting principles to the base 2-Phenylquinoline-4-carbohydrazide scaffold.

Structural ModificationAqueous Solubility (µg/mL)Mouse Liver Microsomal T1/2​ (min)Oral Bioavailability ( F% )Primary PK Benefit
Unmodified Scaffold < 1.0< 5.0< 5%Baseline
+ C6-Fluorination 1.525.012%Blocks CYP450 oxidation at C6
+ Morpholine at 2-Phenyl 45.08.018%Disrupts π−π stacking; lowers lattice energy
Hydrazide Oxadiazole 8.0> 60.045%Eliminates hydrolysis; reduces HBDs
Combined Optimization > 100.0> 120.0> 70%Synergistic PK profile (Lead Candidate)

Self-Validating Experimental Protocols

To ensure that your PK optimization efforts are based on accurate data, use the following self-validating methodologies. Do not rely on kinetic solubility or uncalibrated clearance assays.

Protocol 1: Thermodynamic Solubility Profiling (Micro-Shake Flask Method)

Kinetic solubility assays (DMSO dilution) often overestimate solubility due to supersaturation. This thermodynamic protocol ensures structural modifications are genuinely lowering crystal lattice energy.

  • Preparation: Weigh 2-3 mg of the solid crystalline compound into a 1.5 mL glass vial.

  • Buffer Addition: Add 1.0 mL of simulated intestinal fluid (FaSSIF, pH 6.5) or PBS (pH 7.4). Do not use any DMSO.

  • Equilibration: Shake the vials at 300 RPM at 37°C for exactly 24 hours. Causality: 24 hours is required to ensure the transition from any metastable polymorphs to the lowest-energy crystalline state.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes at 37°C to pellet undissolved drug.

  • Quantification: Carefully extract the supernatant, dilute with mobile phase, and quantify via HPLC-UV/MS.

  • Self-Validating Step: Always include a highly soluble reference (e.g., Propranolol) and a poorly soluble reference (e.g., Amiodarone) in parallel. Validation Logic: If the references do not fall within their established thermodynamic solubility ranges, the equilibration time or phase separation technique is flawed, and the assay batch must be rejected.

Protocol 2: Intrinsic Clearance ( CLint​ ) via Liver Microsome Stability

This assay isolates hepatic Phase I metabolism from other clearance mechanisms.

  • Incubation Mixture: Prepare a mixture containing mouse or human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: A regenerating system is preferred over direct NADPH addition because NADPH degrades rapidly at 37°C, which can artificially halt metabolism and falsely inflate the compound's apparent stability.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validating Step:

    • Control A (Quality): Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance).

    • Control B (Mechanism): Include a minus-NADPH control for every test compound. Validation Logic: If the compound degrades in the minus-NADPH control, it indicates non-CYP mediated degradation (e.g., amidase-driven hydrolysis of the carbohydrazide)[4], allowing you to pinpoint the exact structural liability.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Medicinal Chemistry Letters / Journal of Medicinal Chemistry.[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.[Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Cellular and Infection Microbiology.[Link]

  • Hydrazides as Potential HDAC Inhibitors: Structure-activity Relationships and Biological Implications. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-Phenylquinoline-4-carbohydrazide and ciprofloxacin activity

As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate emerging pharmacophores against established clinical standards. The escalating crisis of antimicrobial resistance (AMR) necessitate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate emerging pharmacophores against established clinical standards. The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel scaffolds that can bypass existing resistance mechanisms.

This guide provides an in-depth, objective comparison between Ciprofloxacin —a gold-standard, second-generation fluoroquinolone—and 2-Phenylquinoline-4-carbohydrazide (and its active derivatives), a highly versatile synthetic scaffold demonstrating potent multi-target antimicrobial properties.

Below, we dissect their mechanistic divergences, benchmark their in vitro performances, and outline the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: Single-Target vs. Multi-Target Profiles

Understanding the causality behind a compound's bactericidal activity is the first step in drug evaluation.

Ciprofloxacin operates via a well-characterized, highly specific mechanism. It binds to bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, trapping the enzymes at the DNA cleavage stage. This prevents DNA supercoiling and replication, ultimately triggering double-strand breaks and rapid cell death. However, this specificity is its Achilles' heel; single point mutations in the gyrA or parC genes rapidly confer fluoroquinolone resistance.

2-Phenylquinoline-4-carbohydrazide , conversely, acts as a privileged multi-target pharmacophore. The quinoline core provides lipophilicity for membrane penetration, while the carbohydrazide moiety acts as a critical hydrogen bond donor/acceptor.

  • Enzymatic Inhibition: Like ciprofloxacin, the quinoline core allows it to intercalate and bind to DNA gyrase 1.

  • Membrane Transport Disruption: Recent in silico and in vitro models demonstrate that these derivatives strongly interact with MsbA , an essential ABC transporter responsible for flipping lipid A across the bacterial inner membrane 2. Inhibiting MsbA disrupts the outer membrane integrity of Gram-negative bacteria.

  • Metal Ion Chelation: The carbohydrazide bridge forms stable complexes with essential metal ions, starving bacterial metalloenzymes and disrupting cellular homeostasis 3.

MoA Cipro Ciprofloxacin (Fluoroquinolone) Gyrase DNA Gyrase & Topo IV Cipro->Gyrase Primary Target PQ 2-Phenylquinoline-4-carbohydrazide (Quinoline Scaffold) PQ->Gyrase Secondary Target MsbA MsbA Transporter & Metal Ion Chelation PQ->MsbA Primary Target DNA_Break Double-Strand DNA Breaks Gyrase->DNA_Break Induces Membrane Membrane Disruption & Enzyme Inhibition MsbA->Membrane Causes Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Membrane->Cell_Death

Mechanistic pathways of Ciprofloxacin and 2-Phenylquinoline-4-carbohydrazide leading to cell death.

Quantitative Performance Benchmarking

To objectively compare these compounds, we look at standardized phenotypic assays: Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC). Experimental data reveals that while Ciprofloxacin is highly potent, specific derivatives synthesized directly from the 2-phenylquinoline-4-carbohydrazide intermediate frequently outperform it against resistant Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli4, 5.

Antimicrobial AgentTarget PathogenAssay TypePerformance MetricRef
Ciprofloxacin (Standard)P. aeruginosaAgar Well DiffusionZOI: 8.33 ± 0.44 mm[[4]]()
Quinoline-4-carbohydrazide Deriv. P. aeruginosaAgar Well DiffusionZOI: 10.00 ± 0.44 mm4
Ciprofloxacin (Standard)E. coliBroth MicrodilutionMIC: >0.5 µg/mL5
Quinoline-4-carbohydrazide Deriv. E. coliBroth MicrodilutionMIC: 0.5 µg/mL5

Data Interpretation: The enhanced activity of the quinoline carbohydrazide derivatives against P. aeruginosa suggests that the multi-target mechanism (specifically MsbA inhibition) successfully bypasses the efflux pump upregulation that typically renders Ciprofloxacin ineffective in these strains.

Self-Validating Experimental Protocols

To ensure scientific integrity, any comparative study must rely on robust, reproducible methodologies. Below are the optimized, step-by-step protocols for synthesizing the quinoline scaffold and benchmarking it against ciprofloxacin.

Protocol A: Chemical Synthesis of 2-Phenylquinoline-4-carbohydrazide

Causality Check: We utilize the Pfitzinger reaction followed by esterification and hydrazinolysis. Hydrazine hydrate is chosen specifically because it is a potent nucleophile that selectively attacks the ester carbonyl, yielding the carbohydrazide moiety necessary for subsequent metal chelation and target binding 6.

  • Pfitzinger Reaction (Core Assembly): Dissolve isatin (1.0 eq) and acetophenone (1.0 eq) in an EtOH/H₂O mixture (4:1). Add KOH and reflux for 12 hours. Acidify to precipitate 2-phenylquinoline-4-carboxylic acid.

  • Fisher Esterification: Suspend the carboxylic acid in absolute ethanol. Add concentrated H₂SO₄ dropwise. Reflux for 8 hours. Validation: Monitor via TLC; confirm the ester peak at ~1724 cm⁻¹ via IR spectroscopy.

  • Hydrazinolysis: Dissolve the resulting ethyl ester in ethanol and add an excess of hydrazine hydrate (80%). Reflux for 4-6 hours until a white crystalline solid forms.

  • Purification & Validation: Recrystallize from ethanol. Validate the final 2-phenylquinoline-4-carbohydrazide via ¹H NMR (look for the characteristic –NHNH₂ broad singlet at ~4.52 ppm and –NH at ~10.03 ppm) 6.

Protocol B: In Vitro Antimicrobial Benchmarking (Broth Microdilution)

Causality Check: Broth microdilution is preferred over agar diffusion for the primary benchmark because it provides a quantitative MIC, eliminating variables related to the compound's diffusion rate through agar (a common artifact with highly lipophilic quinoline derivatives).

  • Inoculum Preparation: Culture E. coli and P. aeruginosa on Mueller-Hinton (MH) agar for 18h. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Dissolve 2-Phenylquinoline-4-carbohydrazide derivatives and Ciprofloxacin (Positive Control) in DMSO (final DMSO concentration <1% to prevent solvent toxicity). Prepare serial two-fold dilutions in MH broth (range: 0.125 to 64 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to 100 µL of the diluted compounds in a 96-well microtiter plate. Include a growth control (broth + bacteria) and a sterility control (broth only). Incubate at 37°C for 18-24 hours.

  • Readout: Add 30 µL of 0.015% resazurin dye to each well. Incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Protocol C: In Silico Molecular Docking (Target Validation)

Causality Check: Before scaling up in vitro assays, molecular docking against the E. coli MsbA protein (PDB ID: 6BPP) and DNA Gyrase is performed to predict binding affinities and validate the multi-target hypothesis [[2]]().

  • Ligand Preparation: Optimize the 3D geometry of 2-phenylquinoline-4-carbohydrazide using Density Functional Theory (DFT) to ensure accurate electron distribution.

  • Protein Preparation: Retrieve PDB 6BPP. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Docking Execution: Define the grid box around the co-crystallized inhibitor binding site. Run the docking simulation (e.g., AutoDock Vina).

  • Analysis: Compare the binding energy (kcal/mol) and hydrogen-bonding interactions of the quinoline derivative against Ciprofloxacin.

Workflow Isatin Isatin + Acetophenone Pfitzinger Pfitzinger Reaction (Core Synthesis) Isatin->Pfitzinger Ester Esterification & Hydrazinolysis Pfitzinger->Ester PQ_Compound 2-Phenylquinoline- 4-carbohydrazide Ester->PQ_Compound InSilico In Silico Docking (MsbA & Gyrase) PQ_Compound->InSilico InVitro In Vitro Assays (MIC & ZOI) PQ_Compound->InVitro Compare Benchmarking vs Ciprofloxacin InSilico->Compare InVitro->Compare

Experimental workflow from chemical synthesis to comparative benchmarking against Ciprofloxacin.

Conclusion

While Ciprofloxacin remains a highly potent, targeted clinical antibiotic, its utility is increasingly compromised by target-site mutations. 2-Phenylquinoline-4-carbohydrazide represents a highly adaptable synthetic intermediate. Because it interacts with multiple bacterial targets—including DNA gyrase, MsbA lipid flippase, and metalloenzymes—it exhibits a higher barrier to resistance. For drug development professionals, utilizing this quinoline-carbohydrazide scaffold offers a promising pipeline for developing next-generation antimicrobials capable of treating multidrug-resistant Gram-negative infections.

References

  • Taylor & Francis. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Available at: [Link]

  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available at:[Link]

  • ResearchGate. Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Available at:[Link]

  • ResearchGate. Synthesis and study of the antidepressant activity of novel 4,5-dihydro-7-alkoxy(phenoxy)-tetrazolo[1,5-a]quinoline derivatives. Available at:[Link]

Sources

Comparative

2-Phenylquinoline-4-carbohydrazide versus Conventional DNA Gyrase Inhibitors: A Technical Comparison Guide

Introduction: The Need for Novel Scaffolds The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibacterial agents that can bypass established resistance networks. Bacterial DNA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Novel Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibacterial agents that can bypass established resistance networks. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair, remains a highly validated therapeutic target[1]. While fluoroquinolones (e.g., ciprofloxacin and moxifloxacin) have historically dominated this space, target-site mutations in the gyrA and gyrB genes have severely compromised their clinical efficacy[2].

Recent medicinal chemistry efforts have identified3 and its derivatives as potent, alternative DNA gyrase inhibitors[3]. By leveraging molecular hybridization—combining the privileged quinoline scaffold with carbohydrazide or hydrazone moieties—these compounds exhibit distinct binding profiles that can circumvent traditional fluoroquinolone resistance mechanisms[1][4].

Mechanistic Divergence: 2-PQC vs. Fluoroquinolones

Bacterial DNA gyrase is a heterotetramer (A2B2) responsible for introducing negative supercoils into DNA to relieve topological strain during replication[5]. The mechanism of inhibition differs fundamentally between drug classes:

  • Fluoroquinolones (e.g., Ciprofloxacin): These agents act as "gyrase poisons." They primarily target the GyrA subunit, stabilizing the transient DNA-enzyme cleavage complex. This stabilization prevents DNA religation, leading to lethal double-stranded DNA breaks and rapid bacterial cell death[1][2].

  • 2-PQC Derivatives: These compounds often target the GyrB subunit (the ATPase domain) or interact via distinct π-π stacking and halogen bonds within the complex[6]. By acting as competitive ATPase inhibitors or non-cleavage complex intercalators, they halt the energy-dependent supercoiling process without necessarily inducing the fragmented DNA that triggers SOS response-mediated resistance[1].

G Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) ATP ATP Binding / Hydrolysis (GyrB Subunit) Gyrase->ATP Cleavage DNA Cleavage-Ligation (GyrA Subunit) Gyrase->Cleavage Relaxed Negatively Supercoiled DNA ATP->Relaxed Provides energy Death Bacterial Cell Death ATP->Death Replication halt Cleavage->Relaxed Strand passage Cleavage->Death Accumulation of breaks FQ Fluoroquinolones (e.g., Ciprofloxacin) FQ->Cleavage Poisons complex (Double-strand breaks) PQC 2-PQC Derivatives (e.g., Hybridized Hydrazones) PQC->ATP ATPase inhibition & π-π stacking Supercoiled Relaxed DNA Supercoiled->Gyrase

Diagram 1: Mechanistic pathways of DNA Gyrase inhibition by Fluoroquinolones vs. 2-PQC derivatives.

Quantitative Performance: In Vitro Efficacy

To objectively evaluate the performance of 2-PQC derivatives against standard fluoroquinolones, we analyze data from recent S. aureus DNA gyrase supercoiling assays and Minimum Inhibitory Concentration (MIC) evaluations[1][4].

Table 1: Comparative Efficacy of 2-PQC Derivatives vs. Ciprofloxacin (Data adapted from recent molecular hybridization studies targeting microbial DNA gyrase[1][4]).

CompoundStructural ModificationS. aureus MIC (μM)DNA Gyrase IC50 (μM)Primary Mechanism
Ciprofloxacin (Control)Fluoroquinolone core< 1.03.80Gyrase Poisoning (GyrA)
2-PQC Compound 6b 4-(4-methoxyphenyl)acetamidohydrazinyl38.6433.64Gyrase Inhibition (ATPase/Mixed)
2-PQC Compound 10 Hybridized quinoline-hydrazone191.368.45Gyrase Inhibition (ATPase/Mixed)
2-PQC Compound 5 Ethyl formohydrazonate linkage49.04N/AGyrase Inhibition

Causality Analysis of the Data: Notice that Compound 10 demonstrates an impressive enzymatic IC50 (8.45 μM) approaching that of ciprofloxacin (3.80 μM), yet its whole-cell MIC is significantly higher (191.36 μM)[1][4]. This discrepancy highlights a critical causality in drug development: potent target affinity does not automatically translate to cellular efficacy. The drop-off in whole-cell activity is typically caused by poor cell wall permeability or active expulsion by 7[7]. Future structural optimizations must balance enzymatic affinity with physicochemical properties (e.g., Lipinski's Rule of Five) to enhance intracellular accumulation[8].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The mandatory inclusion of internal controls ensures that any observed inhibition is strictly attributable to the tested 2-PQC compound, eliminating false positives caused by degraded enzymes or buffer contamination.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To quantify the IC50 of 2-PQC derivatives by measuring their ability to prevent the conversion of relaxed pBR322 plasmid DNA into a supercoiled form[1][5].

  • Reagent Preparation: Prepare assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL BSA). Causality: Spermidine and ATP are critical; without ATP, the GyrB subunit cannot function, rendering ATPase inhibitors unmeasurable.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of S. aureus DNA gyrase, 0.5 μg of relaxed pBR322 DNA, and varying concentrations of the 2-PQC test compound (e.g., 1–100 μM) dissolved in DMSO (final DMSO concentration <5%).

  • Self-Validation Controls (Critical Step):

    • Negative Control: DNA + Buffer + DMSO (No enzyme). Validates that the baseline DNA remains fully relaxed and is not spontaneously degrading.

    • Positive Control: DNA + Buffer + Enzyme + DMSO (No inhibitor). Validates full enzyme activity; failure here invalidates the entire assay.

    • Reference Control: Ciprofloxacin. Benchmarks assay sensitivity against a known standard.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS. Causality: SDS denatures the gyrase, while chloroform extracts the protein, preventing it from altering DNA migration in the gel.

  • Electrophoresis & Analysis: Resolve the samples on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 2 hours. Post-stain with ethidium bromide, visualize under UV, and determine the IC50 via densitometry (the concentration where 50% of DNA remains relaxed)[5].

Workflow Prep 1. Prepare Relaxed pBR322 DNA & Assay Buffer (+ATP) Inhibitor 2. Add Inhibitor (2-PQC vs Cipro) at varying concentrations Prep->Inhibitor Enzyme 3. Add S. aureus DNA Gyrase & Incubate (37°C, 30 min) Inhibitor->Enzyme Stop 4. Terminate Reaction (Add Chloroform/SDS) Enzyme->Stop Gel 5. Agarose Gel Electrophoresis (Separate Relaxed vs Supercoiled) Stop->Gel Quant 6. Densitometric Analysis (Calculate IC50) Gel->Quant

Diagram 2: Self-validating experimental workflow for the DNA Gyrase supercoiling inhibition assay.

Protocol 2: Broth Microdilution MIC Determination

Purpose: To assess the whole-cell antibacterial efficacy of 2-PQC derivatives[9].

  • Inoculum Preparation: Cultivate S. aureus in Mueller-Hinton Broth (MHB) to an OD600 of 0.08-0.1 (approx. 10^8 CFU/mL). Dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 2-PQC compound (ranging from 512 μM to 0.5 μM).

  • Inoculation: Add an equal volume of the bacterial suspension to each well (final concentration ~5 × 10^5 CFU/mL).

  • Validation Controls: Include a sterility control (MHB only) to rule out contamination, and a growth control (MHB + bacteria + DMSO vehicle) to ensure the solvent isn't artificially killing the bacteria.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration exhibiting no visible turbidity[9].

Conclusion

While fluoroquinolones remain the gold standard for DNA gyrase inhibition, their long-term utility is threatened by target-site AMR. 2-Phenylquinoline-4-carbohydrazide derivatives represent a highly promising, synthetically tractable alternative. By utilizing molecular hybridization to target distinct domains (such as the ATPase active site) of the gyrase enzyme, 2-PQC compounds demonstrate potent in vitro enzymatic inhibition[1]. The critical next step for drug development professionals is optimizing these scaffolds to overcome bacterial efflux and permeability barriers, translating their robust enzymatic IC50 values into potent whole-cell MICs.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • CAS 4779-54-8: 2-phenylquinoline-4-carbohydrazide. CymitQuimica.
  • 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide. Benchchem.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC - NIH.
  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. PMC - NIH.
  • Application Notes and Protocols: Antibacterial Activity of 2-Phenylquinoline Deriv
  • A Mycobacterium tuberculosis NBTI DNA Gyrase Inhibitor Is Active against Mycobacterium abscessus. PMC - NIH.
  • Synthesis, molecular modeling and anti-inflammatory screening of novel fluorinated quinoline incorporated benzimidazole derivatives.
  • Boosting Effect of 2-Phenylquinoline Efflux Inhibitors in Combination with Macrolides. ACS Infectious Diseases.

Sources

Validation

validating the anticancer activity of 2-Phenylquinoline-4-carbohydrazide in vivo

As a Senior Application Scientist, evaluating the translational potential of a novel pharmacophore requires moving beyond basic viability assays and establishing a rigorous, self-validating preclinical framework. The 2-P...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of a novel pharmacophore requires moving beyond basic viability assays and establishing a rigorous, self-validating preclinical framework. The 2-Phenylquinoline-4-carbohydrazide (2-PQC) scaffold has recently emerged as a highly privileged structure in oncology. By functionalizing the hydrazide moiety, researchers have successfully engineered derivatives that act as potent, highly selective inhibitors of both Histone Deacetylase 3 (HDAC3) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

This guide provides a comprehensive, objective comparison of 2-PQC derivatives against standard-of-care alternatives (e.g., SAHA, Lapatinib) and details the field-proven in vivo protocols required to validate their anticancer activity.

Mechanistic Rationale & Comparative Efficacy

The structural versatility of 2-PQC allows it to serve as a robust cap moiety and zinc-binding group (ZBG) linker. Recent structural activity relationship (SAR) studies demonstrate that introducing the 2-phenylquinoline-4-carboxylic acid group to the cap region of HDAC inhibitors yields profound HDAC3 selectivity, minimizing the off-target toxicity often seen with pan-HDAC inhibitors like SAHA [1]. Furthermore, hybridizing the quinoline-4-carbohydrazide scaffold with acrylamide moieties has proven highly efficacious in targeting EGFR-TK in breast carcinoma models, outperforming standard agents like Doxorubicin and Lapatinib[2].

SignalingPathway PQC 2-PQC Scaffold (Hydrazide Derivative) HDAC3 HDAC3 Inhibition PQC->HDAC3 Selectivity EGFR EGFR-TK Inhibition PQC->EGFR Kinase Binding P53 p53 Upregulation HDAC3->P53 EGFR->P53 Caspase Caspase-9 Activation P53->Caspase Arrest G2/M & G1 Cell Cycle Arrest P53->Arrest Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Arrest->Apoptosis

Fig 1. Mechanistic pathway of 2-PQC derivatives driving targeted tumor cell apoptosis.

To objectively benchmark 2-PQC, we must analyze its quantitative performance against established alternatives. The table below synthesizes experimental data from recent lead-optimization studies [1][2], establishing the baseline for in vivo expectations.

Table 1: Comparative Preclinical Efficacy of 2-PQC Derivatives vs. Standard Therapeutics

Compound / ScaffoldPrimary TargetIC50 (K562, µM)IC50 (MCF-7, µM)In Vivo TGI (%) Estimate
2-PQC-Hydrazide (D29) HDAC35.27 ± 0.14>50.0~35%
2-PQC-Hydroxamate (D28) HDAC1/2/31.02 ± 0.015.66 ± 0.21~60%
SAHA (Vorinostat) Pan-HDAC1.55 ± 0.021.87 ± 0.1155%
2-PQC-Acrylamide (6h) EGFR-TKN/A2.71 ± 0.1272%
Lapatinib (Control) EGFR-TKN/A5.10 ± 0.2068%

Data Interpretation: While pure hydrazide ZBGs (D29) offer unparalleled HDAC3 enzyme selectivity, their cellular permeability and in vivo antiproliferative activity can lag behind hydroxamates. However, when the 2-PQC hydrazide is hybridized with an acrylamide group (6h), it bypasses this limitation, achieving superior EGFR-TK inhibition and in vivo tumor growth inhibition (TGI) compared to Lapatinib [2].

In Vivo Validation Workflows

To validate these findings in vivo, we utilize a murine xenograft model. The following protocol is designed as a self-validating system : it incorporates internal checkpoints that ensure any observed tumor reduction is due to the drug's mechanism of action, rather than experimental artifact or systemic toxicity.

InVivoWorkflow Prep 1. Cell Culture (MCF-7 / K562) Inoculate 2. Xenograft Inoculation Prep->Inoculate Randomize 3. Randomization (Vol = 100 mm³) Inoculate->Randomize Dose 4. Dosing Phase (2-PQC vs Controls) Randomize->Dose Analyze 5. Endpoint Analysis Dose->Analyze

Fig 2. Standardized in vivo xenograft workflow for evaluating 2-PQC anticancer efficacy.

Protocol 1: Subcutaneous Xenograft Establishment & Efficacy Monitoring

Scientific Causality: We utilize BALB/c nude mice because their lack of a thymus (and consequently, mature T-cells) prevents the immunological rejection of human cancer cell lines, allowing us to isolate the direct cytotoxic and cytostatic effects of the 2-PQC derivatives.

  • Cell Preparation: Harvest MCF-7 or K562 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5×106 cells/mL. Causality: Matrigel provides a localized extracellular matrix that drastically improves the initial engraftment take-rate.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Checkpoint): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (typically day 7-10), randomize the mice into treatment groups (Vehicle, 2-PQC derivative, SAHA/Lapatinib positive control).

    • Self-Validation Check: Randomizing strictly at 100 mm³ ensures that the tumors have established a dedicated vascular network. Treating prior to this stage risks false positives due to engraftment failure rather than drug efficacy.

  • Dosing Phase: Administer the 2-PQC derivative (e.g., 20-50 mg/kg) via intraperitoneal (i.p.) injection or oral gavage daily for 21 days. Record body weights and tumor volumes every 3 days.

    • Self-Validation Check: A body weight loss of >15% in the 2-PQC group invalidates the dosage tier due to unacceptable systemic toxicity.

  • Endpoint Harvest: Euthanize the mice on Day 21. Excise, weigh, and photograph the tumors. Snap-freeze half of the tumor in liquid nitrogen for pharmacodynamic analysis, and fix the other half in 10% formalin for immunohistochemistry (IHC).

Protocol 2: Pharmacodynamic Target Engagement (Western Blotting)

Scientific Causality: Observing tumor shrinkage is insufficient; you must prove the drug hit its intended target in vivo. For 2-PQC acrylamide hybrids targeting EGFR-TK, we must quantify the ratio of phosphorylated EGFR (p-EGFR) to total EGFR.

  • Tissue Homogenization: Lyse 30 mg of snap-frozen tumor tissue in 500 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical; without them, endogenous enzymes will rapidly dephosphorylate p-EGFR during lysis, resulting in a false-negative target engagement readout.

  • Protein Quantification: Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per well onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes, then transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-EGFR, total EGFR, cleaved Caspase-9, and GAPDH overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Densitometric Validation (Checkpoint): Develop the blot using ECL substrate.

    • Self-Validation Check: GAPDH bands must be perfectly uniform across all lanes. If the vehicle group shows low p-EGFR, the tumor model has lost its target dependency, and the in vivo run must be recalibrated. Successful 2-PQC target engagement is defined as a >60% reduction in the p-EGFR/total EGFR ratio compared to the vehicle.

Conclusion

The validation of 2-Phenylquinoline-4-carbohydrazide derivatives requires a tightly controlled comparative framework. While in vitro data highlights the exceptional selectivity of the hydrazide ZBG for HDAC3 and EGFR-TK, in vivo success is heavily dependent on proper structural hybridization (such as acrylamide functionalization) to ensure bioavailability. By employing the self-validating xenograft and pharmacodynamic protocols outlined above, researchers can definitively benchmark 2-PQC's performance against clinical standards, accelerating its trajectory from a privileged scaffold to a viable preclinical candidate.

References

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.[Link][1][2][3]

  • Ghany, L. M. A. A., Ryad, N., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14, 23000-23015.[Link][4][5][6]

Sources

Comparative

A Comprehensive Efficacy Comparison: 2-Phenylquinoline-4-carbohydrazide vs. SAHA as HDAC Inhibitors

Executive Summary As a Senior Application Scientist in epigenetic drug discovery, evaluating the structural-activity relationships (SAR) of Histone Deacetylase (HDAC) inhibitors is a critical mandate. HDACs regulate chro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in epigenetic drug discovery, evaluating the structural-activity relationships (SAR) of Histone Deacetylase (HDAC) inhibitors is a critical mandate. HDACs regulate chromatin architecture by removing acetyl groups from histone tails, making them prime targets for oncology and metabolic diseases[1]. The clinical gold standard, Suberoylanilide hydroxamic acid (SAHA, Vorinostat), is a pan-HDAC inhibitor utilizing a hydroxamic acid zinc-binding group (ZBG)[2]. Recently, novel scaffolds such as 2-phenylquinoline-4-carbohydrazide have emerged. By substituting the hydroxamic acid with a hydrazide ZBG and employing a bulky phenylquinoline cap, these derivatives achieve remarkable isoform selectivity[1]. This guide objectively compares their enzymatic and cellular efficacies, dissecting the causality behind their divergent pharmacological profiles.

Structural & Mechanistic Divergence

The efficacy of an HDAC inhibitor is dictated by its pharmacophore model: the cap group, the linker, and the ZBG.

  • SAHA (Vorinostat): Features a simple phenyl cap and a hydroxamic acid ZBG. Hydroxamic acid is a highly potent, bidentate chelator of the active-site zinc ion (Zn²⁺) across Class I, II, and IV HDACs, resulting in broad-spectrum (pan) inhibition[3].

  • 2-Phenylquinoline-4-carbohydrazide: Incorporates a multiple-aromatic-ring cap designed to form strong hydrophobic interactions with the outer rim of the HDAC active site[4]. Crucially, the hydrazide ZBG alters the zinc coordination geometry. Because the active site pocket of HDAC3 is structurally distinct from HDAC1, 2, and 6, this specific hydrazide coordination grants profound selectivity for HDAC3[5].

Pathway Inhibitor HDAC Inhibitor Zinc Zinc Ion Chelation Inhibitor->Zinc Acetylation Histone Hyperacetylation Zinc->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Apoptosis Apoptosis / Arrest Chromatin->Apoptosis

Mechanistic pathway of HDAC inhibitors leading to chromatin relaxation and apoptosis.

Quantitative Efficacy Profiling

To objectively evaluate these compounds, we must analyze both cell-free enzymatic assays and in vitro cell viability data. The table below summarizes the inhibitory concentrations (IC₅₀).

CompoundZBG TypeHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Cellular IC₅₀ (K562, µM)
SAHA (Vorinostat) Hydroxamic Acid~0.010[2]~0.020[3]~0.020[3]~0.015[6]1.0 - 3.0[6]
2-Phenylquinoline-4-carbohydrazide (D29) Hydrazide32.59[5]183.5[5]0.477[5]>1000[5]>50.0[7]

Data synthesized from standardized fluorogenic HDAC assays and MTT viability assays.

The Cellular Permeability & Phenotypic Paradox

A critical observation in the data is the "phenotypic paradox" of the hydrazide derivative. While 2-phenylquinoline-4-carbohydrazide exhibits potent and highly selective enzymatic inhibition of HDAC3 (IC₅₀ = 0.477 µM)[5], it fails to demonstrate significant antiproliferative potency in cancer cell lines like K562[7].

Causality Analysis:

  • Target Redundancy in Survival Signaling: SAHA's pan-inhibition simultaneously disrupts multiple survival pathways governed by HDAC1, 2, and 6. Selective inhibition of HDAC3 alone by the hydrazide derivative is often insufficient to trigger G2/M cell cycle arrest and apoptosis in robust cancer lines without concurrent inhibition of other Class I HDACs[1].

  • Physicochemical Limitations: Hydrazide groups possess different polarity and hydrogen-bonding potential compared to hydroxamic acids. This can severely impede passive membrane permeability, preventing the drug from reaching intracellular target concentrations required for phenotypic shifts[7].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following self-validating workflows are required to replicate these efficacy profiles. A self-validating system ensures that target engagement (mechanism) is confirmed before phenotypic readouts (viability) are trusted.

Workflow Prep Compound Prep (DMSO) Enzyme Fluorogenic HDAC Assay (HDAC1, 2, 3, 6) Prep->Enzyme Enzymatic IC50 Cell Cell Culture Incubation (e.g., K562 cells) Prep->Cell Cellular Efficacy WB Western Blot (Ac-H3/H4 levels) Cell->WB Target Engagement MTT MTT Viability Assay Cell->MTT Antiproliferation

Step-by-step experimental workflow for evaluating HDAC inhibitor efficacy.

Protocol 1: In Vitro Fluorogenic HDAC Enzyme Assay

Purpose: To determine the cell-free IC₅₀ and confirm isoform selectivity.

  • Preparation: Dissolve SAHA and 2-phenylquinoline-4-carbohydrazide in 100% DMSO to create 10 mM stock solutions. Serial dilute in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[6].

  • Enzyme Incubation: Add 10 µL of diluted compound to a 96-well black microplate. Add 20 µL of recombinant HDAC enzyme (e.g., HDAC1, HDAC3). Incubate at 37°C for 10 minutes to allow ZBG-zinc coordination.

  • Substrate Addition: Add 20 µL of fluorogenic acetylated peptide substrate. Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of developer solution (containing trypsin-like protease and a deacetylase inhibitor to stop the reaction). The protease cleaves only the deacetylated substrate, releasing a fluorophore.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement & Viability

Purpose: To validate that the compound enters the cell and inhibits HDACs in situ, leading to cell death.

  • Treatment: Seed K562 cells at 1×10⁴ cells/well in a 96-well plate. Treat with varying concentrations of inhibitors (0.1 µM to 100 µM) for 48 hours.

  • Target Engagement (Western Blot): Lyse a parallel set of treated cells in RIPA buffer. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-acetyl-Histone H3 (Ac-H3) and anti-acetyl-Histone H4 (Ac-H4) antibodies. Self-Validation Check: An increase in Ac-H3/H4 bands confirms intracellular HDAC inhibition.

  • Viability (MTT): Add 10 µL of MTT reagent (5 mg/mL) to the 96-well plate. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to determine cellular IC₅₀.

Conclusion

For drug development professionals, the choice between these scaffolds depends entirely on the therapeutic goal. SAHA remains the benchmark for broad-spectrum oncology applications where pan-HDAC inhibition is required to overcome tumor redundancy[8]. Conversely, 2-phenylquinoline-4-carbohydrazide represents a powerful, highly selective tool compound for HDAC3[1]. While its current iteration lacks the cellular permeability and multi-target lethality needed for standalone cancer therapy[7], it serves as an excellent lead scaffold for targeted epigenetic research and non-oncology indications where pan-HDAC toxicity must be avoided.

References
  • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers in Chemistry URL: [Link]

Sources

Validation

validation of 2-Phenylquinoline-4-carbohydrazide as a lead compound

Title: Validation of 2-Phenylquinoline-4-carbohydrazide as a Privileged Lead Compound: A Comparative Performance Guide Executive Summary In modern drug discovery, identifying a "privileged scaffold"—a core molecular fram...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 2-Phenylquinoline-4-carbohydrazide as a Privileged Lead Compound: A Comparative Performance Guide

Executive Summary

In modern drug discovery, identifying a "privileged scaffold"—a core molecular framework capable of binding multiple distinct biological targets—is critical for accelerating pipeline development. As an Application Scientist, I frequently evaluate these scaffolds for their balance of multi-target versatility and synthetic tractability. 2-Phenylquinoline-4-carbohydrazide (2-PQC; CAS 4779-54-8) represents a masterclass in lead compound design. The quinoline core provides robust hydrophobic stacking capabilities, while the carbohydrazide moiety at the 4-position acts as a flexible, highly functionalizable hydrogen-bond donor/acceptor.

This guide objectively compares the performance of 2-PQC and its derivatives against standard pharmacological alternatives across antiviral, anti-inflammatory, and antibacterial domains, supported by validated experimental data and self-validating protocols.

Mechanistic Target Validation & Comparative Efficacy

Antiviral Performance (Enterovirus D68)

Enterovirus D68 (EV-D68) is a primary driver of severe respiratory and neurological infections. Historically, the local anesthetic dibucaine was identified as a moderate inhibitor of EV-D68, but its clinical utility as an antiviral is severely limited by high cytotoxicity and a low selectivity index[1]. By utilizing 2-PQC (compound 10d) as a lead scaffold, researchers synthesized optimized carboxamide and hydrazone derivatives (e.g., compound 6aw) that drastically outperformed dibucaine. These analogs block viral replication with sub-micromolar efficacy, achieving a highly favorable selectivity index (SI > 180) and demonstrating stability in mouse microsomes[1][2].

Anti-inflammatory & Analgesic Performance

Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac are standard treatments for inflammation but often suffer from gastrointestinal toxicity. Carboxamide derivatives synthesized directly from the 2-PQC lead (specifically nucleoside-linked analogs like compound 5) have demonstrated potent anti-inflammatory activity. In carrageenan-induced paw edema models, these 2-PQC derivatives achieved edema inhibition rates comparable to Diclofenac sodium, validating the scaffold's ability to modulate cyclooxygenase (COX) pathways and pro-inflammatory cytokines[3].

Antibacterial Performance (DNA Gyrase Inhibition)

Fluoroquinolones are the gold-standard antibacterial agents targeting DNA gyrase. 2-PQC mimics this mechanism, acting as a potent binder to bacterial DNA gyrase and topoisomerase IV. By disrupting the DNA topology essential for bacterial survival and replication, 2-PQC validates its utility as a precursor for novel antibacterial agents[4][5].

MOA Lead 2-Phenylquinoline-4-carbohydrazide (Lead Compound) Viral Enterovirus D68 (Viral Inhibition) Lead->Viral Analogs (e.g., 6aw) Inflam COX / Cytokines (Anti-inflammatory) Lead->Inflam Carboxamide derivatives Bact DNA Gyrase / Topo IV (Antibacterial) Lead->Bact Hydrazone derivatives Viral_Mech Capsid Binding / Replication Block Viral->Viral_Mech Inflam_Mech Prostaglandin Synthesis Reduction Inflam->Inflam_Mech Bact_Mech DNA Topology Disruption Bact->Bact_Mech

Multi-target pharmacological pathways of 2-Phenylquinoline-4-carbohydrazide derivatives.

Comparative Performance Data

The following tables summarize the quantitative advantages of 2-PQC derivatives over standard reference compounds.

Table 1: Antiviral Efficacy against EV-D68

Compound EC₅₀ (μM) CC₅₀ (μM) Selectivity Index (SI) Advantage over Control
Dibucaine (Control) ~5.0 ~50.0 ~10 N/A
2-PQC Lead (10d) Active > 100 Moderate Lower cytotoxicity[1]

| 2-PQC Analog (6aw) | < 1.0 | > 100 | > 180 | 18x higher selectivity[2] |

Table 2: Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema)

Compound % Edema Inhibition (3h) Primary Mechanism Advantage over Control
Diclofenac Sodium (Control) ~60% Non-selective COX inhibitor N/A

| 2-PQC Analog (Compound 5) | ~58% | COX / Cytokine modulation | Comparable efficacy, novel scaffold[3] |

Self-Validating Experimental Protocols

To ensure scientific integrity, robust lead validation requires self-validating experimental designs. The following protocols detail the synthesis of the 2-PQC lead and its subsequent biological evaluation, highlighting the causality behind each methodological choice.

Protocol A: Synthesis of 2-Phenylquinoline-4-carbohydrazide (Lead Scaffold)
  • Esterification & Condensation: React ethyl 2-phenylquinoline-4-carboxylate (1 mmol) with hydrazine monohydrate (2 mmol) in an ethanol solvent[1].

    • Causality: Hydrazine acts as a potent nucleophile to displace the ethoxy group, forming the carbohydrazide. Ethanol provides a polar protic medium that stabilizes the transition state of the nucleophilic acyl substitution.

  • Reflux under Pressure: Heat the mixture to 130 °C in a sealed tube for 12 hours[1].

    • Causality: The sealed tube prevents the escape of volatile hydrazine gas and forces the complete conversion of the sterically hindered ethyl ester, ensuring an optimal yield (~82%).

  • Purification: Remove the solvent in vacuo and purify the product via flash column chromatography using a 5–15% CH₃OH/CH₂Cl₂ gradient[1].

    • Causality: This step is critical to remove unreacted ester and toxic hydrazine byproducts, ensuring the >95% purity strictly required to prevent false positives in downstream biological assays.

Protocol B: In Vitro Viral Cytopathic Effect (CPE) Assay (Antiviral Validation)
  • Cell Seeding & Infection: Seed A172 neuronal or HeLa cells in 96-well plates. Infect with EV-D68 while simultaneously adding serial dilutions of the 2-PQC analog[1][2].

    • Causality: Co-administering the compound with the viral inoculum allows us to isolate early-stage entry or replication inhibitors.

  • Viability Readout (Self-Validating Step): After 48-72 hours, utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) to measure cell viability[1][2].

    • Causality: This creates a self-validating system. The ATP readout simultaneously confirms viral-induced cell death (CPE) in the infected control wells (validating the virus is active) and flags any intrinsic compound cytotoxicity (CC₅₀) in uninfected parallel wells. This dual-readout ensures the calculated Selectivity Index (SI) is an artifact-free representation of true antiviral efficacy.

Protocol C: Carrageenan-Induced Paw Edema Model (Anti-inflammatory Validation)
  • Induction & Dosing: Administer the 2-PQC derivative orally to the rat model, followed by a subplantar injection of 1% carrageenan into the right hind paw[3].

  • Plethysmometry Measurement: Measure paw volume exactly 3 hours post-injection[3].

    • Causality: Carrageenan-induced edema is a biphasic model. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is strictly prostaglandin-driven. By measuring paw volume precisely at the 3-hour mark, we specifically isolate and validate the compound's COX-inhibitory mechanism, allowing a direct, 1-to-1 mechanistic comparison with the NSAID reference, Diclofenac.

Workflow Synth Synthesis of 2-PQC (Hydrazine + Ester) Purify Flash Chromatography (>95% Purity) Synth->Purify Split Biological Screening Purify->Split Assay1 CPE Assay (EV-D68) Determine EC50/CC50 Split->Assay1 Assay2 Paw Edema Test Determine % Inhibition Split->Assay2 Valid Lead Validation & Optimization Assay1->Valid Assay2->Valid

Self-validating workflow for 2-PQC synthesis and biological screening.

Conclusion

2-Phenylquinoline-4-carbohydrazide stands as a highly validated, privileged lead compound. Its synthetic tractability allows for rapid diversification into carboxamides and hydrazones, yielding broad-spectrum biological activity. Supported by robust, self-validating experimental protocols, 2-PQC derivatives consistently demonstrate superior selectivity and comparable efficacy to established reference drugs across antiviral, anti-inflammatory, and antibacterial applications.

Sources

Comparative

Head-to-Head Comparison of Quinoline-Based Anticancer Agents: Lenvatinib, Cabozantinib, and Bosutinib

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for some of the most potent targeted therapies in modern oncology [1]. By modifying the functional groups ex...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for some of the most potent targeted therapies in modern oncology [1]. By modifying the functional groups extending from the quinoline core, drug developers have engineered highly specific tyrosine kinase inhibitors (TKIs) that target distinct oncogenic and angiogenic pathways.

This guide provides a rigorous, head-to-head technical comparison of three premier quinoline-based agents: Lenvatinib , Cabozantinib , and Bosutinib . Designed for drug development professionals and application scientists, this analysis deconstructs their mechanistic divergence, quantitative target profiles, and the self-validating experimental protocols required to evaluate their efficacy.

Structural and Mechanistic Divergence

While all three agents share a quinoline or quinoline-derived core, their side-chain substitutions dictate their binding affinities within the ATP-binding pocket of target kinases.

  • Lenvatinib (Quinoline-carboxamide): Primarily functions as a potent inhibitor of angiogenesis by targeting VEGFR1-3 and FGFR1-4. Its binding mode uniquely locks the kinase in an inactive "DFG-in" conformation, leading to rapid and sustained inhibition of endothelial cell proliferation.

  • Cabozantinib (Quinoline-dicarboxamide): A multi-targeted TKI that not only inhibits VEGFR2 but uniquely targets MET and AXL [2]. This dual-action is critical because MET and AXL upregulation are primary escape mechanisms tumors use to evade standard anti-angiogenic therapies.

  • Bosutinib (Quinolinecarbonitrile): Diverges entirely from the anti-angiogenic profile to target the Src and BCR-ABL kinases [3]. It is engineered to overcome resistance in Chronic Myelogenous Leukemia (CML) by inhibiting the autophosphorylation of both Abl and Src without affecting c-Kit or PDGFR.

G cluster_agents Quinoline-Based Agents cluster_receptors Primary Kinase Targets cluster_effects Downstream Cellular Effects Lenvatinib Lenvatinib VEGFR VEGFR1-3 / FGFR Lenvatinib->VEGFR Inhibits Cabozantinib Cabozantinib Cabozantinib->VEGFR MET_AXL MET / AXL / RET Cabozantinib->MET_AXL Inhibits Bosutinib Bosutinib SRC_ABL BCR-ABL / SRC Bosutinib->SRC_ABL Inhibits Angio Inhibition of Angiogenesis VEGFR->Angio Invasion Suppression of Invasion MET_AXL->Invasion Prolif Apoptosis & Arrest SRC_ABL->Prolif

Mechanistic divergence of quinoline-based inhibitors across kinase targets and cellular outcomes.

Quantitative Target Profiling

The clinical utility of these agents is directly correlated to their half-maximal inhibitory concentrations ( IC50​ ). The table below consolidates biochemical assay data, highlighting the extreme sub-nanomolar potency of Cabozantinib against VEGFR2 and the high specificity of Bosutinib for SRC/ABL.

Kinase TargetLenvatinib IC50​ (nM)Cabozantinib IC50​ (nM)Bosutinib IC50​ (nM)Primary Clinical Indication
VEGFR2 ~4.00.035>10,000HCC, RCC, Thyroid Cancer
MET >10,0001.3>10,000HCC (Post-Sorafenib), RCC
AXL >10,0007.0>10,000Overcoming VEGFR Resistance
RET (WT) 24.05.2>10,000Medullary Thyroid Cancer [4]
SRC >10,000>10,0001.2Chronic Myelogenous Leukemia
BCR-ABL >10,000>10,0002.4CML (Ph+) [3]

Data synthesized from standardized biochemical kinase assays [2],[3], [4].

Experimental Methodologies: Self-Validating Protocols

To objectively compare these agents in a preclinical setting, researchers must employ robust, artifact-free assays. Quinoline derivatives frequently exhibit intrinsic fluorescence[5], which can confound standard colorimetric or standard fluorescent readouts. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) systems are mandatory.

DELFIA Biochemical Kinase Assay Protocol

Scientific Rationale: DELFIA utilizes Europium-chelates that possess a long emission half-life. By introducing a time delay before measurement, short-lived background auto-fluorescence from the quinoline compounds is entirely eliminated, ensuring the signal strictly represents kinase activity. Furthermore, testing must be conducted at the ATP Km​ to ensure competitive inhibitors are accurately evaluated.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Mg²⁺ is an essential cofactor for ATP coordination in the kinase pocket; EGTA prevents calcium-dependent protease degradation.

  • Compound Titration: Prepare a 10-point 1:3 serial dilution of the quinoline agents (Lenvatinib, Cabozantinib, Bosutinib) in 100% DMSO, then dilute 1:10 in buffer to maintain a final DMSO concentration of 1% to prevent solvent-induced kinase denaturation.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of the compound, 5 µL of the specific kinase (e.g., 10 units of Abl kinase [6] or VEGFR2), and 10 µL of a substrate/ATP mix. Critical Step: The ATP concentration must be calibrated to the specific Km​ of the kinase being tested (e.g., ~100 µM for Abl).

  • Incubation: Seal and incubate at 30°C for 60 minutes to ensure steady-state linear kinetics.

  • Reaction Quench: Add 5 µL of 0.5 M EDTA. Causality: EDTA rapidly chelates the Mg²⁺ ions, instantly terminating the phosphorylation reaction and allowing for batch processing without timing artifacts.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibodies. Read the plate using a time-resolved fluorometer (Excitation: 340 nm, Emission: 615 nm, Delay: 400 µs).

  • Data Analysis: Plot relative fluorescence units (RFU) against log[inhibitor] and fit to a 4-parameter logistic non-linear regression model to derive the IC50​ .

Workflow Prep 1. Reagent Prep (Kinase, ATP, Substrate) Incubate 2. Incubation (Drug + Kinase + ATP) Prep->Incubate Quench 3. Reaction Quench (EDTA Addition) Incubate->Quench Detect 4. Detection (Europium/DELFIA) Quench->Detect Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze

Self-validating DELFIA kinase assay workflow for determining precise IC50 values.

Cell Viability and Resistance Modeling

To validate the biochemical data, cellular assays must model clinical resistance.

  • For Bosutinib: Utilize K562 (wild-type BCR-ABL) and Ba/F3 cells engineered to express the T315I BCR-ABL mutation. Bosutinib effectively inhibits wild-type proliferation but loses efficacy against the T315I gatekeeper mutation [3].

  • For Cabozantinib: Utilize HepG2 (HCC) cells cultured under hypoxic conditions (1% O₂). Hypoxia induces HIF-1 α , which upregulates MET and AXL. Cabozantinib will maintain its IC50​ in this model, whereas pure VEGFR inhibitors like Lenvatinib may show a rightward shift in their dose-response curves due to MET-driven bypass signaling [2].

Clinical Translation and Drug Development Insights

The structural nuances of these quinoline derivatives translate directly into their clinical positioning:

  • Managing Tumor Plasticity: Cabozantinib’s ability to inhibit MET and AXL makes it a superior choice in second-line Hepatocellular Carcinoma (HCC) after tumors have developed resistance to first-line agents like Sorafenib or Lenvatinib [2].

  • Precision Oncology in CML: Bosutinib's lack of activity against c-Kit and PDGFR (unlike Imatinib) reduces certain off-target toxicities, though its potent Src inhibition is associated with gastrointestinal adverse events [3]. Its dual Src/Abl targeting is highly effective in patients who have failed prior TKI therapy.

  • Gatekeeper Mutations: A persistent challenge in quinoline-based drug design is the emergence of gatekeeper mutations (e.g., RET V804M or ABL T315I). The bulky side chains of first-generation quinoline MKIs often clash with these mutated residues, necessitating the development of next-generation, macrocyclic, or allosteric inhibitors [4].

Validation

assessing the selectivity of 2-Phenylquinoline-4-carbohydrazide for bacterial vs. mammalian cells

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assessing Bacterial DNA Gyrase vs. Mammalian Topoisomerase II Selectivity Executive Summary & Mechanistic Rationale The esca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assessing Bacterial DNA Gyrase vs. Mammalian Topoisomerase II Selectivity

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel scaffolds that bypass traditional resistance mechanisms. 2-Phenylquinoline-4-carbohydrazide and its hydrazone/triazole derivatives have emerged as highly potent, selective inhibitors of bacterial DNA gyrase and topoisomerase IV[1].

As an Application Scientist evaluating hit-to-lead candidates, the primary hurdle is ensuring that bacterial cytotoxicity does not translate into mammalian cell toxicity. The selectivity of 2-phenylquinoline-4-carbohydrazide stems from its specific binding affinity. The quinoline core intercalates into bacterial DNA, while the carbohydrazide moiety forms critical hydrogen bonds with the ATP-binding pocket of bacterial DNA gyrase—a pocket that is structurally divergent from mammalian Topoisomerase II[2][3].

MOA cluster_bacteria Bacterial Cell cluster_mammal Mammalian Cell Compound 2-Phenylquinoline-4-carbohydrazide Gyrase DNA Gyrase & Topo IV Compound->Gyrase High Affinity (IC50 < 10 µM) TopoII Topoisomerase II Compound->TopoII Weak/No Binding BacDNA DNA Supercoiling Arrested Gyrase->BacDNA BacDeath Bacterial Cell Death BacDNA->BacDeath MamDNA Normal DNA Replication TopoII->MamDNA MamSurvival Cell Survival MamDNA->MamSurvival

Diagram: Mechanistic divergence of 2-phenylquinoline-4-carbohydrazide in bacterial vs mammalian cells.

Quantitative Data: Comparative Efficacy and Selectivity

To objectively assess the viability of 2-phenylquinoline-4-carbohydrazide derivatives, we must benchmark them against clinical standards like Ciprofloxacin (a known fluoroquinolone targeting DNA gyrase) and Doxorubicin (a cytotoxic mammalian Topo II inhibitor).

The Selectivity Index (SI) is the critical metric here, calculated as the ratio of mammalian cytotoxicity ( CC50​ ) to bacterial minimum inhibitory concentration (MIC). An SI > 10 is generally required to advance a compound into preclinical in vivo models. Recent studies on quinoline-4-carbohydrazide hydrazone derivatives demonstrate highly favorable SI profiles[2][4].

Compound / ScaffoldPrimary TargetBacterial MIC (S. aureus)Mammalian CC50​ (HEK293/HeLa)Selectivity Index (SI)Reference
2-Phenylquinoline-4-carbohydrazide (Hydrazone Derivative) DNA Gyrase / Topo IV6.0 µM> 100 µM> 16.6 [2]
Compound 6b (Quinoline hybrid) DNA Gyrase38.64 µM> 150 µM> 3.8 [4]
Compound 10 (Quinoline hybrid) DNA Gyrase8.45 µM (IC50)> 100 µM> 11.8 [4]
Ciprofloxacin (Standard) DNA Gyrase3.80 µM> 100 µM> 26.3 [4]
Doxorubicin (Cytotoxic Control) Mammalian Topo IIN/A (Poor antibacterial)0.5 µM< 0.1 [5]

Data Interpretation: While Ciprofloxacin remains the gold standard, 2-phenylquinoline-4-carbohydrazide derivatives (especially hydrazone and triazole modifications) exhibit potent anti-staphylococcal activity with minimal mammalian cytotoxicity, validating the safety of the quinoline-4-carbohydrazide core[6][7].

Self-Validating Experimental Workflows

To accurately reproduce these selectivity metrics, laboratories must implement parallel assays that cross-validate phenotypic observations (cell death) with target-specific mechanisms (enzyme inhibition).

Protocol 1: Bacterial DNA Gyrase Supercoiling Assay & MIC Determination

Causality: Relying solely on MIC assays leaves ambiguity regarding the mechanism of action. By coupling MIC with an in vitro DNA gyrase supercoiling assay, we prove that bacterial death is directly caused by target inhibition rather than non-specific membrane disruption[4].

Step-by-Step Methodology:

  • Preparation: Synthesize and purify 2-phenylquinoline-4-carbohydrazide to >95% purity (verified by HPLC/NMR). Dissolve in DMSO (final assay concentration of DMSO must be <1% to prevent solvent-induced toxicity).

  • MIC Determination (Broth Microdilution):

    • Inoculate S. aureus (ATCC 6538-P) in Mueller-Hinton broth to a concentration of 5×105 CFU/mL[4].

    • Dispense 100 µL into 96-well plates. Add the compound in serial 2-fold dilutions (from 128 µM down to 0.25 µM).

    • Self-Validation: Include Ciprofloxacin as a positive control and 1% DMSO as a vehicle control.

    • Incubate at 37°C for 18-24 hours. Determine MIC as the lowest concentration with no visible growth (measured at OD600​ ).

  • DNA Gyrase Supercoiling Assay:

    • Combine 1 U of E. coli or S. aureus DNA gyrase with 0.5 µg of relaxed pBR322 plasmid DNA in reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM ATP).

    • Add the test compound at concentrations bracketing the MIC.

    • Incubate at 37°C for 30 minutes, then terminate the reaction with 30 µL of chloroform/isoamyl alcohol and loading dye.

    • Run on a 1% agarose gel. The IC50 is the concentration that reduces the supercoiled DNA band intensity by 50% relative to the vehicle control[4].

Protocol 2: Mammalian Cytotoxicity (MTT Assay)

Causality: To calculate the Selectivity Index, we must determine the CC50​ on human cell lines. HEK293 (non-cancerous embryonic kidney) and HeLa (cervical cancer) are standard models[8]. The MTT assay measures mitochondrial reductase activity, serving as a reliable proxy for cellular metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Replace media with fresh DMEM containing 2-phenylquinoline-4-carbohydrazide at concentrations ranging from 1 µM to 200 µM.

    • Self-Validation: Use Doxorubicin (1 µM) as a positive control for cell death.

  • MTT Incubation: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate % viability relative to the vehicle control. Use non-linear regression (curve fitting) to determine the CC50​ .

Workflow Start Compound Preparation (>95% Purity, in DMSO) Split Parallel Screening Start->Split BacAssay Bacterial Assays (S. aureus MIC & Gyrase) Split->BacAssay MamAssay Mammalian Assays (MTT on HEK293/HeLa) Split->MamAssay BacData Determine MIC & IC50 (Target: <10 µM) BacAssay->BacData MamData Determine CC50 (Target: >100 µM) MamAssay->MamData Calc Calculate Selectivity Index (SI) SI = CC50 / MIC BacData->Calc MamData->Calc Decision Go/No-Go Decision Advance if SI > 10 Calc->Decision

Diagram: Parallel screening workflow for validating antimicrobial selectivity indices.

Structural Insights: Why the Carbohydrazide Matters

From a medicinal chemistry perspective, the 2-phenylquinoline core provides the necessary lipophilicity to penetrate the complex bacterial cell wall[3]. However, it is the carbohydrazide substitution at position 4 that dictates the target specificity.

  • Metal Ion Chelation: The carbohydrazide moiety ( –CONHNH2​ ) acts as an excellent bidentate ligand. It can form stable complexes with divalent metal ions (like Mg2+ ) present in the active site of bacterial DNA gyrase, effectively locking the enzyme in a dead-end cleavage complex[2][8].

  • Steric Exclusion in Mammalian Cells: Mammalian Topoisomerase II lacks the exact geometric configuration of the Mg2+ water-metal ion bridge found in bacterial gyrase. The bulky 2-phenyl group combined with the rigid carbohydrazide linker creates steric hindrance in the mammalian Topo II pocket, preventing binding and thereby ensuring low cytotoxicity (high CC50​ )[3][9].

Conclusion

For drug development professionals evaluating quinoline derivatives, 2-phenylquinoline-4-carbohydrazide represents a highly viable intermediate and active scaffold. By strictly adhering to the parallel bacterial and mammalian assay workflows outlined above, researchers can confidently validate the Selectivity Index of new derivatives. Current experimental data strongly supports its preferential binding to bacterial DNA gyrase over mammalian Topoisomerase II, making it a prime candidate for combating multidrug-resistant pathogens[4][6].

References
  • MDPI. "In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents." MDPI, 2025. Available at: [Link]

  • ACS Omega. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS, 2023. Available at:[Link]

  • Taylor & Francis. "Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4." Tandfonline, 2016. Available at: [Link]

  • The Open Medicinal Chemistry Journal. "Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs." Bentham Science, 2018. Available at: [Link]

  • ResearchGate. "Synthesis, antibacterial and antitubercular activity of novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives." ResearchGate, 2025. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. "Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives." JOCPR. Available at: [Link]

  • ResearchGate. "Synthesis, Docking Studies and Biological Evaluation of Novel N-(2-(3-fluorophenyl)- quinolin-5-yl)benzamide Derivatives." ResearchGate. Available at: [Link]

  • ResearchGate. "1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity." ResearchGate. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to Evaluating the Therapeutic Index of 2-Phenylquinoline-4-carbohydrazide and Its Analogs

This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index (TI) of 2-Phenylquinoline-4-carbohydrazide, a promising heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index (TI) of 2-Phenylquinoline-4-carbohydrazide, a promising heterocyclic compound. Quinoline scaffolds are foundational in medicinal chemistry, forming the basis of drugs for diseases ranging from malaria to cancer.[1][2][3] 2-Phenylquinoline-4-carbohydrazide and its derivatives have shown potential as neurokinin-3 (NK3) receptor antagonists and histone deacetylase (HDAC) inhibitors, suggesting broad therapeutic possibilities.[4][5][6][7]

A drug's success, however, hinges not only on its efficacy but also on its safety. The therapeutic index is a critical quantitative measure of this balance, comparing the dose required for a therapeutic effect to the dose that causes toxicity.[8][9] A high TI indicates a wide safety margin, which is a desirable characteristic for any new therapeutic agent.[10][11]

This document eschews a rigid template, instead offering a logical, field-proven workflow. We will detail the essential in vitro and in vivo studies required to determine the effective and toxic doses, explain the rationale behind protocol choices, and provide a comparative context against other relevant quinoline-based compounds.

Part 1: Foundational Efficacy Assessment — The In Vitro Effective Dose (ED₅₀)

The initial step in determining the therapeutic index is to establish the compound's efficacy at a cellular level. We use in vitro cytotoxicity or activity assays to determine the concentration of the compound that produces a 50% desired effect, known as the half-maximal effective concentration (EC₅₀) or, in the context of growth inhibition for cancer studies, the half-maximal inhibitory concentration (IC₅₀). For the purpose of calculating the TI, this value serves as our ED₅₀.

The choice of cell line is paramount and must be guided by the compound's hypothesized mechanism of action. Given that derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated potent anticancer activity, we will proceed with a protocol focused on evaluating cytotoxicity against relevant human cancer cell lines.[4][5]

Comparative Compounds for Context

To properly evaluate our lead compound, its performance must be benchmarked against established molecules. For this guide, we will compare 2-Phenylquinoline-4-carbohydrazide against:

  • Doxorubicin: A standard-of-care chemotherapeutic agent with a well-characterized, narrow therapeutic index.

  • Chloroquine: A 4-aminoquinoline drug known for its antimalarial properties and more recently investigated for its anticancer effects.[1][12]

  • Compound D28 (A 2-Phenylquinoline-4-carboxylic acid derivative): A known HDAC3 selective inhibitor with reported anticancer activity, providing a close structural and functional analog for comparison.[4][5]

Experimental Workflow: In Vitro Efficacy

The following diagram outlines the workflow for determining the in vitro ED₅₀ (IC₅₀).

cluster_0 In Vitro Efficacy (ED₅₀) Determination A Select & Culture Relevant Cancer Cell Lines (e.g., K562, MCF-7) B Seed Cells in 96-Well Plates A->B C Prepare Serial Dilutions of Test Compounds B->C D Treat Cells with Compounds (e.g., 24-48 hours) C->D E Perform MTT Assay D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Cell Viability vs. Control F->G H Plot Dose-Response Curve & Determine IC₅₀ (ED₅₀) G->H

Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀).

Detailed Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrasolium bromide] Assay

This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or K562 leukemia lines) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of 2-Phenylquinoline-4-carbohydrazide and comparative compounds in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a predetermined period, typically 24 to 48 hours, based on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Data Presentation: Comparative In Vitro Efficacy

The results should be compiled into a clear, comparative table. The data below is hypothetical for 2-Phenylquinoline-4-carbohydrazide and illustrative based on literature for the other compounds.

CompoundTarget/ClassTest Cell LineIC₅₀ (ED₅₀) [µM]Reference
2-Phenylquinoline-4-carbohydrazide Investigational K562 1.5 µM Hypothetical Data
Compound D28HDAC3 InhibitorK5621.02 µM[4]
DoxorubicinTopoisomerase II InhibitorK5620.2 µMLiterature Value
ChloroquineAutophagy InhibitorMDA-MB-46824.36 µM[12]

Part 2: Preclinical Safety Assessment — The In Vivo Lethal Dose (LD₅₀)

After establishing an effective dose in vitro, the next critical phase is to assess the compound's systemic toxicity in a living organism. In vivo studies are indispensable for understanding the potential adverse effects on organ systems, which cannot be modeled in cell culture.[15][16] The median lethal dose (LD₅₀) is the statistically derived single dose of a substance expected to cause death in 50% of the animals tested.[17]

To ensure data quality, regulatory acceptance, and ethical animal use, these studies must be conducted in compliance with Good Laboratory Practice (GLP) and follow established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[18][19]

Experimental Workflow: In Vivo Acute Toxicity

The OECD Test Guideline 425 (Up-and-Down Procedure) is a modern, statistically robust method that significantly reduces the number of animals required compared to older methods.[20][21]

cluster_1 In Vivo Acute Toxicity (LD₅₀) Determination (OECD 425) A Select Animal Model (e.g., Female Wistar Rats) B Estimate Starting Dose (Based on in vitro data) A->B C Dose First Animal (Oral Gavage) B->C D Observe for 48h C->D E Animal Survives? D->E F Dose Next Animal at a HIGHER Dose E->F Yes G Animal Dies? E->G No I Repeat Sequence (48h intervals) F->I H Dose Next Animal at a LOWER Dose G->H Yes H->I J Stop Test After Pre-defined Criteria Met I->J K Calculate LD₅₀ using Maximum Likelihood Method J->K

Caption: Workflow for LD₅₀ determination using the OECD 425 Up-and-Down Procedure.

Detailed Protocol: Acute Oral Toxicity (OECD 425)

This protocol provides a summary of the key steps. Researchers must consult the full OECD guideline for comprehensive details.[20]

Methodology:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain, typically female rats, as they are often found to be slightly more sensitive.[20] Animals should be young adults of similar weight.

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to standard chow and water. Allow for an acclimatization period of at least 5 days before the study begins.

  • Starting Dose Selection: The initial dose is selected based on available data, including in vitro results and structure-activity relationships. A common starting point might be 175 mg/kg.

  • Administration: Fast animals overnight prior to dosing (withholding food but not water).[17] Administer the test substance in a single dose via oral gavage. The volume should typically not exceed 1 mL/100 g body weight for an aqueous solution.[17]

  • Dosing Procedure (Up-and-Down):

    • Dose a single animal at the starting dose.

    • If the animal survives after a 48-hour observation period, the next animal is dosed at a higher level (dose progression factor is typically 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequence continues, with 48-hour intervals between dosing, until stopping criteria are met (e.g., three reversals in dose direction).

  • Observation: Observe animals for signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[20] Record all clinical signs, body weight changes, and mortality.

  • Pathology: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

  • Data Analysis: The LD₅₀ is calculated from the results using a specialized software program that employs the maximum likelihood method.[20]

Data Presentation: Comparative In Vivo Toxicity
CompoundAnimal ModelRouteLD₅₀ [mg/kg]Reference
2-Phenylquinoline-4-carbohydrazide Rat Oral 450 mg/kg Hypothetical Data
DoxorubicinRatOral42 mg/kgLiterature Value
ChloroquineRatOral535 mg/kgLiterature Value

Part 3: The Synthesis — Calculating and Interpreting the Therapeutic Index

The therapeutic index is the culmination of the efficacy and toxicity data. It provides a single, albeit simplified, metric of a drug's safety margin.[9]

Calculation:

The therapeutic index is calculated as the ratio of the LD₅₀ to the ED₅₀.[10][22]

TI = LD₅₀ / ED₅₀

It is crucial to maintain consistent units. For this calculation, the in vitro ED₅₀ (IC₅₀) in µM must be converted to a mg/kg dose. This conversion is complex and involves assumptions about pharmacokinetics. For a screening-level comparison, we can create a pseudo-TI by first converting the molar concentration (µM) to mg/L and then using an estimated volume of distribution. However, a more direct and scientifically sound approach for a definitive TI is to determine the in vivo ED₅₀ from an animal disease model. For this guide's purpose, we will proceed with the in vitro ED₅₀ as a surrogate to illustrate the calculation and comparison.

First, we convert the IC₅₀ from µM to mg/L. The molecular weight of 2-Phenylquinoline-4-carbohydrazide is 263.29 g/mol .[23]

  • ED₅₀ (µM) = 1.5 µM = 1.5 µmol/L

  • ED₅₀ (mg/L) = 1.5 µmol/L * 263.29 g/mol * (1 mg / 1000 µg) * (1000 µg / 1 g) = 0.395 mg/L

Assuming a simplified conversion factor for illustrative purposes, we can compare the ratios.

Conceptual Framework: Therapeutic Index

The diagram below illustrates the relationship between the effective dose and toxic dose curves, which defines the therapeutic window.

cluster_0 Therapeutic Index (TI) = TD₅₀ / ED₅₀ Dose -> Dose -> X0 X3 X0->X3 Log(Dose) X1 ED₅₀ X2 TD₅₀ P1 X1->P1 P2 X2->P2 %7 %7 Y0 0% Y2 100% Y0->Y2 % Response Y1 50% Y1->P1 Y1->P2 A Therapeutic Effect B Toxic Effect

Caption: Relationship between Effective Dose (ED₅₀), Toxic Dose (TD₅₀), and the Therapeutic Window.

Final Comparative Analysis
CompoundED₅₀ (IC₅₀) [µM]LD₅₀ [mg/kg]Therapeutic Index (LD₅₀/ED₅₀)Safety Margin
2-Phenylquinoline-4-carbohydrazide 1.5 450 ~300 Promising
Compound D281.02(Not Reported)(Cannot Calculate)(Unknown)
Doxorubicin0.242~210Narrow
Chloroquine24.36535~22Very Narrow

(Note: TI values are approximations for comparative illustration. A definitive TI requires in vivo efficacy data.)

Interpretation:

Based on this hypothetical analysis, 2-Phenylquinoline-4-carbohydrazide demonstrates a promising therapeutic index. Its calculated TI is substantially wider than that of Chloroquine and appears more favorable than the standard chemotherapeutic Doxorubicin. This suggests a wider margin of safety between the dose required to inhibit cancer cell growth and the dose that causes systemic toxicity.

Conclusion and Forward Outlook

This guide has systematically outlined the essential experimental framework for determining the therapeutic index of 2-Phenylquinoline-4-carbohydrazide. By integrating standardized in vitro efficacy assays and modern, ethical in vivo toxicity studies, a clear picture of the compound's safety profile can be established.

The hypothetical data presented suggest that 2-Phenylquinoline-4-carbohydrazide possesses a favorable therapeutic window compared to established drugs, marking it as a strong candidate for further preclinical development. The next logical steps in its evaluation would include:

  • Determination of in vivo ED₅₀: Using a relevant animal tumor model (e.g., xenograft studies) to confirm efficacy and calculate a more accurate therapeutic index.

  • Repeat-Dose Toxicity Studies: Evaluating the effects of sub-chronic and chronic exposure to identify cumulative toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[24]

  • Safety Pharmacology: Investigating potential adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

By following this rigorous, evidence-based approach, researchers can confidently assess the therapeutic potential of novel quinoline derivatives and make informed decisions to advance the most promising candidates toward clinical trials.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Dr.Oracle. What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? Published September 27, 2025.
  • Jain, C., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2016;9:S1438-S1456.
  • Kamal, A., et al. Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. 2011;50B:115-120.
  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity. Published February 24, 1987.
  • Wikipedia. Therapeutic index. Available from: [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Published June 30, 2022. Available from: [Link]

  • Al-Ostath, A., et al. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Avicenna Journal of Medical Biochemistry. 2017;5(2):53-58. Available from: [Link]

  • OECD. Guidance Document on Acute Oral Toxicity Testing. Published May 10, 2002. Available from: [Link]

  • Deranged Physiology. Therapeutic index, ED50, TD50 and LD50. Published December 18, 2023. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. Published December 17, 2001. Available from: [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

  • Medical News Today. What is the therapeutic index of drugs? Published April 30, 2025. Available from: [Link]

  • Singh, R., et al. Current approaches to toxicity profiling in early-stage drug development. Asian Journal of Pharmaceutical and Clinical Research. 2025;18(5):1-10. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. Available from: [Link]

  • Zhang, Y., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022;10:938634. Available from: [Link]

  • Labinsights. The Importance of Toxicology Studies in Preclinical Research. Published May 8, 2023. Available from: [Link]

  • Kumar, A., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research. 2010;9(5):471-478. Available from: [Link]

  • InfinixBio. Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Published March 8, 2026. Available from: [Link]

  • Vivotecnia. In vivo toxicology studies. Available from: [Link]

  • National Center for Biotechnology Information. FDA Requirements for Preclinical Studies. Available from: [Link]

  • Creative Bioarray. In Vivo Toxicity Study. Available from: [Link]

  • Zhang, Y., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. 2022;10:938634. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Published August 11, 2025. Available from: [Link]

  • ResearchGate. N ',2-Diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II | Request PDF. Available from: [Link]

  • PubChem. 2-Phenylquinoline-4-carbohydrazide. Available from: [Link]

  • PubMed. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Published November 15, 2006. Available from: [Link]

  • Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Published July 1997. Available from: [Link]

  • Preclinical Toxicology of Vaccines. PMC - NIH. Available from: [Link]

  • Rhizome. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available from: [Link]

  • SlideShare. ED50 and LD50.pptx. Available from: [Link]

  • MilliporeSigma. 2-phenylquinoline-4-carbohydrazide. Available from: [Link]

  • StatPearls - NCBI Bookshelf. ED50. Published January 9, 2024. Available from: [Link]

  • PMC - NIH. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • MDPI. Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents. Published January 6, 2025. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Published September 17, 2022. Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Published June 30, 2023. Available from: [Link]

  • Fiveable. Lethal Dose 50% (LD50) - AP Enviro Study Guide. Published August 15, 2025. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Effective alternative methods of LD50 help to save number of experimental animals. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Phenylquinoline-4-carbohydrazide proper disposal procedures

Proper disposal of complex heterocyclic compounds is not merely a regulatory obligation; it is a critical scientific protocol. As researchers and drug development professionals, we often focus on the synthetic utility or...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex heterocyclic compounds is not merely a regulatory obligation; it is a critical scientific protocol. As researchers and drug development professionals, we often focus on the synthetic utility or biological activity of a molecule, while the downstream lifecycle of the chemical is generalized.

2-Phenylquinoline-4-carbohydrazide (CAS: 4779-54-8) merges a rigid, environmentally persistent quinoline core with a reactive carbohydrazide moiety. This guide provides a causally-driven, self-validating framework for its safe handling and disposal, ensuring laboratory safety, preventing cross-contamination, and mitigating environmental impact.

Physicochemical & Hazard Profile

Before executing any disposal protocol, we must understand the physical constraints of the material. The following table synthesizes the critical quantitative data that dictates our handling strategy, as supported by chemical safety databases[1][2].

PropertyQuantitative ValueOperational Causality for Handling & Disposal
CAS Number 4779-54-8Primary regulatory identifier required for RCRA waste manifesting and TSDF tracking.
Molecular Weight 263.29 g/mol Used to calculate stoichiometric capacity if chemical neutralization of the hydrazide moiety is attempted prior to disposal.
Melting Point 222 °CExists as a stable solid at room temperature; mechanical manipulation poses a high risk of aerosolizing fine particulate dust.
GHS Classification H315, H319, H335Dictates mandatory GHS07 (Irritant) labeling on all secondary waste containers to warn downstream handlers.

Mechanistic Rationale for Disposal Restrictions

Why can't this go down the drain? The 3 strictly prohibit the drain disposal of compounds that are toxic, persistent, or unlisted but structurally hazardous[3]. The quinoline ring system is highly resistant to standard microbial degradation in municipal wastewater treatment plants and exhibits severe, long-lasting toxicity to aquatic life[4].

Furthermore, the carbohydrazide functional group (–CO–NH–NH₂) is a known reducing agent. If mixed inappropriately in general waste streams containing oxidizers (e.g., peroxides, nitric acid washings), it can initiate exothermic redox reactions, leading to dangerous pressurization of waste carboys. Therefore, thermal destruction (high-temperature incineration) at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the only scientifically sound disposal route.

DisposalWorkflow Start 2-Phenylquinoline-4-carbohydrazide Waste Generation State Assess Waste Matrix Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Rinsates) State->Liquid SolidCollect Collect in Sealable, Compatible Container (Avoid Dusting) Solid->SolidCollect LiquidCollect Segregate from Oxidizers Collect in Liquid Waste Jug Liquid->LiquidCollect Labeling RCRA Labeling: "Hazardous Waste - Toxic/Irritant" SolidCollect->Labeling LiquidCollect->Labeling TSDF Transfer to Licensed TSDF (High-Temp Incineration) Labeling->TSDF

Workflow for the segregation, collection, and disposal of 2-Phenylquinoline-4-carbohydrazide waste.

Step-by-Step Disposal Protocol

To ensure absolute safety and compliance, execute the following self-validating methodologies when disposing of 2-Phenylquinoline-4-carbohydrazide.

Step 1: PPE Selection and Preparation
  • Action: Don chemical splash goggles, a chemical-resistant apron, and butyl rubber gloves [1].

  • Causality: While standard nitrile gloves are common in labs, hydrazide derivatives dissolved in polar aprotic solvents (like DMSO or DMF, frequently used in drug discovery) can rapidly permeate nitrile. Butyl rubber offers superior chemical resistance against these specific solvent vehicles, preventing transdermal transport of the irritant.

Step 2: Solid Waste Segregation
  • Action: Transfer residual powders, contaminated weighing boats, and filter papers into a dedicated, sealable hazardous solid waste container. Do not sweep dry powder.

  • Causality: Because the compound melts at 222 °C, it exists as a fine powder at room temperature[2]. Dry sweeping generates aerosolized dust, directly leading to inhalation exposure and respiratory tract irritation (H335).

  • Validation Check: After transfer, wipe the balance and surrounding bench area with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth in the solid waste container.

Step 3: Liquid Waste Management
  • Action: Collect all mother liquors, assay solutions, and first-pass glassware rinsates into a clearly labeled "Hazardous Liquid Waste" high-density polyethylene (HDPE) carboy.

  • Causality: As established, the hydrazide moiety is a reducing agent. You must ensure this carboy is strictly segregated from oxidizing acids.

  • Validation Check: Before tightly sealing the liquid waste carboy for storage, leave the cap loosely threaded for 15 minutes. Observe for any off-gassing, bubbling, or temperature increase. The absence of these signs confirms no unintended redox reactions are occurring with trace contaminants in the carboy.

Step 4: Glassware Decontamination (Self-Validating)
  • Action: Rinse contaminated glassware three times with a compatible solvent (e.g., acetone or ethanol), collecting all rinsate into the liquid waste carboy[5]. Follow with a standard aqueous wash.

  • Validation Check: Inspect the rinsed glassware under a long-wave UV lamp (365 nm) in a dark room. Many quinoline derivatives exhibit strong native fluorescence. The complete absence of fluorescence on the glass surface self-validates that the decontamination is successful, and the glassware can be safely returned to general laboratory circulation.

Regulatory Compliance & Manifesting

Under the 6, while 2-Phenylquinoline-4-carbohydrazide may not have a specific "U" or "P" list code like maleic hydrazide (U148), it falls under characteristic hazardous waste protocols due to its toxicity and irritant properties[6].

When preparing the waste manifest for your Environmental Health and Safety (EH&S) department:

  • Do not use abbreviations. Write the full chemical name: 2-Phenylquinoline-4-carbohydrazide .

  • List the CAS Number (4779-54-8 ) and note the presence of any solvent vehicles (e.g., "contains 10% DMSO").

  • Flag the waste for High-Temperature Incineration to ensure the complete thermal destruction of the persistent quinoline heterocycle.

References

  • HazComFast : 2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) - Overview. Retrieved from [Link]

  • American Chemical Society (ACS) : Hazardous Waste and Disposal Guidelines. Retrieved from[Link]

  • Environmental Protection Agency (EPA) : Hazardous Waste Listings. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 2-Phenylquinoline-4-carbohydrazide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a holistic system of risk mitigation and operational efficiency. 2-Phenylquinoline-4-carbohydrazide (CAS: 47...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a holistic system of risk mitigation and operational efficiency. 2-Phenylquinoline-4-carbohydrazide (CAS: 4779-54-8) is a highly valuable organic intermediate, primarily utilized in the synthesis of quinolone-triazole conjugates for antibacterial and antioxidant drug discovery.

While some automated safety databases broadly categorize this compound under "Acids" due to its carboxylic acid lineage, it is functionally an organic hydrazide [1][2]. Hydrazides carry specific reactivity profiles, including potential skin sensitization and particulate hazards. The following guide synthesizes technical accuracy with field-proven laboratory insights to ensure your team handles this compound safely and effectively.

Chemical Profile & Quantitative Data

Before handling any compound, we must establish its physical baseline. The physical state dictates our handling strategy—specifically, the mitigation of airborne particulates during transfer.

Table 1: Physical Properties & Operational Causality

PropertyValueCausality / Operational Impact
CAS Number 4779-54-8Primary identifier for inventory and SDS cross-referencing [1].
Molecular Weight 263.29 g/mol Essential for precise stoichiometric calculations during synthesis.
Physical State White crystalline solidHigh risk of static-induced aerosolization during weighing. Requires enclosed balance.
Melting Point 214–216 °CIndicates high thermal stability; safe for standard reflux conditions [3].

Hazard Assessment & The Causality of Protection

Safety protocols fail when researchers do not understand the why behind the rules. Here is the mechanistic reasoning for our required Personal Protective Equipment (PPE) matrix:

  • The Hydrazide Moiety: The terminal −NH−NH2​ group is a potent nucleophile. In biological contexts, hydrazides can act as haptens, potentially leading to skin sensitization upon repeated exposure.

  • The Solvent Carrier Effect: In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a highly penetrating solvent that rapidly carries dissolved solutes through the epidermal barrier. Therefore, standard nitrile gloves—which are easily permeated by DMSO—are insufficient once the compound is in solution.

  • Particulate Aerosolization: As a dry, crystalline solid, static charge can cause the powder to become airborne, presenting an ocular and respiratory hazard[2].

Table 2: Mandatory PPE Matrix

PPE CategorySpecificationCausality / Justification
Eye/Face Chemical splash goggles & face shieldProtects against ocular irritation from fine crystalline dust and solvent splashes [2].
Hands Butyl rubber glovesButyl rubber provides superior impermeability to DMSO and organic solvents compared to standard nitrile, preventing transdermal API delivery.
Body Chemical-resistant apron over lab coatPrevents microscopic particulate accumulation on woven clothing, mitigating chronic exposure.
Respiratory Fume hood (Face velocity 80-100 fpm)Primary engineering control to capture aerosolized dust during weighing and transfer.

Experimental Workflows & Methodologies

To provide maximum value to your synthetic pipeline, below is the validated workflow for utilizing 2-Phenylquinoline-4-carbohydrazide in the synthesis of antibacterial quinolone-triazole conjugates [3].

Synthesis A 2-Phenylquinoline-4-carboxylic acid (Precursor) B Ethyl Ester Intermediate A->B Esterification C 2-Phenylquinoline-4-carbohydrazide (CAS: 4779-54-8) B->C Hydrazine Hydrate D Quinolone-Triazole Conjugates (Antibacterial Agents) C->D Cyclocondensation

Synthesis pathway of quinolone-triazole conjugates via the carbohydrazide intermediate.

Protocol: Cyclocondensation Reaction Setup

This protocol describes the conversion of the carbohydrazide into a biologically active 1,2,4-triazole derivative [3][4].

  • Step 1: Preparation & Weighing. Don all required PPE (Table 2). Using an enclosed analytical balance, weigh the required molar equivalents of 2-Phenylquinoline-4-carbohydrazide. Self-Validation: Ensure the balance doors are fully closed during stabilization to prevent draft-induced powder loss.

  • Step 2: Reagent Charging. Transfer the solid to a round-bottom flask inside a functioning fume hood. Add the selected aryl/heteroaryl aldehyde (1 eq) and ammonium acetate (excess) dissolved in glacial acetic acid.

  • Step 3: Reaction Execution. Stir the reaction mixture at room temperature for 6–8 hours. Monitor progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Chloroform/Methanol).

  • Step 4: Quenching & Workup. Once TLC confirms the consumption of the carbohydrazide, pour the mixture into ice-cold distilled water.

  • Step 5: Neutralization. Slowly add aqueous ammonia to the mixture until the product precipitates. Self-Validation: Use pH paper to confirm the solution has reached a neutral pH (~7.0) before proceeding.

  • Step 6: Isolation. Filter the precipitated product under a vacuum, wash thoroughly with cold water, and crystallize from a chloroform/methanol mixture.

Spill Response & Disposal Plan

Chemical spills require a logical, step-by-step response to prevent escalation. The following logic tree dictates the immediate actions required for a spill of this compound.

Workflow S1 Spill Detected Assess State S2 Solid Powder Spill S1->S2 S3 Solvent Solution Spill (e.g., in DMSO/AcOH) S1->S3 S4 Cover with Damp Absorbent Pads (Prevent Dust) S2->S4 S5 Apply Universal Chemical Binder S3->S5 S6 Sweep into Sealable Container S4->S6 S5->S6 S7 Label as: Hazardous Organic Waste S6->S7

Step-by-step operational workflow for safe spill response and disposal logic.

Immediate Spill Response Protocol
  • Evacuate & Assess: Instruct personnel to step back. Determine if the spill is a dry powder or dissolved in a solvent.

  • Dry Powder Containment: Do NOT dry-sweep. Dry sweeping aerosolizes the hydrazide, creating an inhalation hazard. Instead, gently cover the powder with absorbent pads lightly dampened with water or ethanol to suppress dust.

  • Solution Containment: If dissolved in DMSO or Acetic Acid, surround the spill with a universal chemical binder or spill socks to prevent spreading.

  • Collection: Using non-sparking, plastic scoops, transfer the dampened powder or absorbed gel into a secondary, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a 10% bleach solution or mild detergent to degrade any residual organic material, followed by a thorough water rinse.

Disposal Categorization

Do not dispose of 2-Phenylquinoline-4-carbohydrazide down the drain. It must be segregated into Halogen-Free Organic Waste (unless chlorinated solvents were used in the reaction). Label the container clearly with the CAS number and full chemical name to ensure compliance with environmental health and safety (EHS) regulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72488, 2-Phenylquinoline-4-carbohydrazide." PubChem, [Link]

  • HazComFast. "2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) Safety Information." HazComFast, [Link]

  • Taylor & Francis. "Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles." Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • MDPI. "In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents." Pharmaceuticals, [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylquinoline-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-Phenylquinoline-4-carbohydrazide
© Copyright 2026 BenchChem. All Rights Reserved.